4-Di-10-ASP
Beschreibung
Eigenschaften
IUPAC Name |
N,N-didecyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H55N2.HI/c1-4-6-8-10-12-14-16-18-28-36(29-19-17-15-13-11-9-7-5-2)34-24-22-32(23-25-34)20-21-33-26-30-35(3)31-27-33;/h20-27,30-31H,4-19,28-29H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAYPDQCRKDOKR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN(CCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCN(CCCCCCCCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H55IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is 4-Di-10-ASP and its primary research uses
An In-depth Whitepaper on the Fluorescent Lipophilic Tracer for Advanced Cellular Imaging
Abstract
4-Di-10-ASP (4-(4-(didecylamino)styryl)-N-methylpyridinium iodide) is a lipophilic, cationic styryl dye widely utilized in cellular and neurobiological research. Its pronounced fluorescence enhancement upon incorporation into lipid membranes makes it an excellent tool for visualizing cellular structures and dynamic membrane processes. This technical guide provides a comprehensive overview of this compound, including its chemical and photophysical properties, and its primary research applications. Detailed experimental protocols for neuronal tracing and imaging of synaptic vesicle recycling are presented, along with structured data tables and workflow diagrams to facilitate its effective use in the laboratory.
Introduction to this compound
This compound belongs to the family of dialkylaminostyryl dyes, which are characterized by a hydrophilic pyridinium (B92312) headgroup and a lipophilic tail. This amphipathic structure drives its insertion into phospholipid bilayers, where it aligns with the lipid molecules. In aqueous solutions, this compound is weakly fluorescent; however, its quantum yield increases significantly when it is embedded in the hydrophobic environment of a cell membrane. This property is the basis for its utility as a fluorescent tracer for membranes. The two decyl chains of this compound provide stable association with the lipid bilayer, making it suitable for long-term tracking studies.
Physicochemical and Spectroscopic Properties
A clear understanding of the chemical and photophysical characteristics of this compound is crucial for its effective application.
Chemical Properties
| Property | Value |
| Chemical Name | 4-(4-(didecylamino)styryl)-N-methylpyridinium iodide |
| Molecular Formula | C34H55IN2 |
| Molecular Weight | 618.72 g/mol [1] |
| CAS Number | 95378-73-7[1] |
| Appearance | Orange to red solid[1] |
| Solubility | Soluble in DMSO and methanol/chloroform mixtures[1][2] |
Spectroscopic Properties
The fluorescence of this compound is highly dependent on its environment. The following table summarizes its key spectroscopic parameters.
| Parameter | Value | Reference/Note |
| Excitation Maximum (λex) | ~485 nm[2][3][4] | In phospholipid membranes. |
| Emission Maximum (λem) | ~620 nm[2][3][4] | In phospholipid membranes.[2][3][4] |
| Molar Extinction Coefficient (ε) | Not explicitly found for this compound. For the related 4-Di-2-ASP, ε is ~47,000 cm⁻¹M⁻¹ in MeOH.[5] | This value can serve as an estimate. |
| Fluorescence Quantum Yield (ΦF) | Low in water, significantly higher in membranes.[6][7] | Specific value for this compound in membranes is not readily available. For context, related styryl dyes can have quantum yields up to 0.62 in methanol. |
| Fluorescence Lifetime (τ) | Not explicitly found for this compound. | For similar dyes, lifetimes are typically in the nanosecond range and can vary with the lipid environment. |
Primary Research Uses of this compound
The unique properties of this compound make it a versatile tool for a range of research applications, primarily centered on the visualization and tracking of lipid membranes and associated processes.
Neuronal Tracing
This compound is extensively used as both an anterograde and retrograde neuronal tracer.[8][9][10] When applied to a specific region of the nervous system, either in living or fixed tissue, the dye inserts into the plasma membranes of neurons and diffuses laterally. This allows for the detailed morphological reconstruction of neurons, including their axons and dendrites, over considerable distances.
Imaging of Synaptic Vesicle Recycling
The process of synaptic vesicle exocytosis and endocytosis can be visualized using this compound and other styryl dyes like the FM series.[6][7][11] During periods of neuronal activity, the dye is taken up into newly formed synaptic vesicles during endocytosis. Subsequent exocytosis leads to the release of the dye, which can be monitored as a decrease in fluorescence intensity. This allows for the real-time tracking of vesicle turnover at the synapse.
Experimental Protocols
The following sections provide detailed methodologies for the key applications of this compound.
Protocol for Neuronal Tracing in Fixed Tissue
This protocol is adapted from established methods for lipophilic dye tracing.[9]
Materials:
-
This compound crystals
-
Fixed neural tissue (e.g., brain slices) in phosphate-buffered saline (PBS)
-
Fine-tipped insect pins or sharpened tungsten needles
-
Vibratome or microtome for sectioning
-
Fluorescence microscope
Procedure:
-
Preparation of Dye Crystals: Carefully pick up a small crystal of this compound on the tip of a fine insect pin or sharpened needle.
-
Dye Application: Under a dissecting microscope, insert the crystal-tipped pin into the specific region of interest in the fixed neural tissue.
-
Incubation: Place the tissue in a light-protected, humid chamber containing PBS at 37°C. The incubation time will vary depending on the desired tracing distance and tissue type, ranging from several days to weeks.
-
Sectioning: After incubation, embed the tissue in an appropriate medium (e.g., agarose) and cut sections (typically 50-100 µm thick) using a vibratome.
-
Mounting and Imaging: Mount the sections on glass slides with an aqueous mounting medium. Visualize the labeled neurons using a fluorescence microscope with appropriate filter sets for this compound (e.g., excitation ~488 nm, emission >590 nm).
Protocol for Imaging Synaptic Vesicle Recycling
This protocol is based on the principles of FM dye imaging of synaptic vesicle turnover.[1][6][7][11]
Materials:
-
Neuronal cell culture or acute brain slices
-
This compound stock solution (1-5 mM in DMSO)
-
Physiological saline solution (e.g., Tyrode's or Ringer's solution)
-
High potassium (High K+) stimulation buffer (e.g., physiological saline with 90 mM KCl, with NaCl concentration adjusted to maintain osmolarity)
-
Fluorescence imaging setup with rapid perfusion system
Procedure:
-
Baseline Imaging: Place the neuronal preparation on the microscope stage and perfuse with physiological saline. Acquire baseline fluorescence images.
-
Staining (Loading): Switch the perfusion to a physiological saline solution containing 2-10 µM this compound.
-
Stimulation: To induce vesicle recycling, switch the perfusion to the High K+ stimulation buffer (also containing 2-10 µM this compound) for 1-2 minutes. This depolarization will trigger neurotransmitter release and compensatory endocytosis, leading to the uptake of the dye into synaptic vesicles.
-
Washing: Switch the perfusion back to the physiological saline (without the dye) for 5-10 minutes to wash away the dye from the plasma membrane.
-
Imaging of Stained Vesicles: Acquire fluorescence images of the nerve terminals, which should now show bright puncta corresponding to clusters of dye-loaded synaptic vesicles.
-
Destaining (Unloading): To visualize exocytosis, stimulate the neurons again with the High K+ buffer (without the dye). This will cause the release of the dye from the recycling vesicles, leading to a decrease in fluorescence intensity.
-
Data Analysis: Quantify the changes in fluorescence intensity over time to determine the rates of endocytosis and exocytosis.
Data Interpretation and Considerations
-
Photostability: Like many fluorescent dyes, this compound is susceptible to photobleaching. It is important to minimize light exposure and use appropriate antifade reagents when possible.
-
Toxicity: While generally considered to have low cytotoxicity, high concentrations of this compound or prolonged exposure can be detrimental to cells. It is advisable to determine the optimal concentration and incubation time for each specific application and cell type.
-
Quantitative Analysis: The fluorescence intensity of this compound can be influenced by the local lipid environment. For quantitative studies, it is important to perform appropriate calibrations and controls. When comparing fluorescence intensities between different conditions, ensure that imaging parameters are kept constant.
Conclusion
This compound is a powerful and versatile fluorescent probe for studying the structure and dynamics of cellular membranes. Its utility in neuronal tracing and the analysis of synaptic vesicle recycling has provided valuable insights into the functioning of the nervous system. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively employ this compound to advance their investigations in cell biology and neuroscience.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Genome Context [genomecontext.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. interchim.fr [interchim.fr]
- 6. Imaging synaptic vesicle exocytosis and endocytosis with FM dyes | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Anterograde tracing - Wikipedia [en.wikipedia.org]
- 9. A Student’s Guide to Neural Circuit Tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell and Neuronal Tracing | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Imaging synaptic vesicle exocytosis and endocytosis with FM dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Di-10-ASP in Lipid Bilayers: A Technical Guide to its Mechanism of Action and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of the fluorescent lipophilic tracer 4-Di-10-ASP when interacting with lipid bilayers. As a member of the styryl dye family, this compound exhibits environment-sensitive fluorescence, making it a valuable tool for investigating membrane properties, including lipid organization, dynamics, and potential. This document provides a comprehensive overview of its core mechanism, detailed experimental protocols for its use in model membrane systems, and quantitative data to facilitate its application in research and drug development.
Core Mechanism of Action
The fluorescence of this compound is critically dependent on its local environment. In aqueous solutions, the dye has a low quantum yield and is only weakly fluorescent. Upon partitioning into the hydrophobic environment of a lipid bilayer, a significant increase in fluorescence intensity is observed.[1] This phenomenon is central to its function as a membrane probe.
The underlying mechanism involves several key steps:
-
Partitioning and Insertion: this compound possesses a lipophilic dialkylamino "tail" and a hydrophilic pyridinium (B92312) "headgroup." This amphipathic structure drives its partitioning from the aqueous phase into the lipid bilayer. The two C10 alkyl chains anchor the molecule within the hydrophobic core of the membrane.
-
Orientation: Molecular dynamics simulations of structurally similar styryl dyes, such as DiI-C18(3), suggest that the chromophore of this compound orients itself parallel to the plane of the lipid bilayer, residing in the region of the glycerol (B35011) backbone and upper acyl chains, just below the lipid headgroups.[2] This orientation minimizes the exposure of the hydrophobic parts of the dye to water while positioning the charged headgroup near the polar headgroups of the lipids.
-
Conformational Change and Solvatochromism: The increase in fluorescence quantum yield upon membrane insertion is attributed to a combination of factors. The rigidified environment of the lipid bilayer restricts intramolecular rotations within the dye molecule, which in a less viscous environment would lead to non-radiative decay pathways. Furthermore, the exclusion of water molecules from the immediate vicinity of the chromophore alters its electronic excited state, leading to enhanced fluorescence. This solvatochromic effect is a hallmark of styryl dyes.
-
Sensitivity to Lipid Phase: The fluorescence properties of styryl dyes, including their fluorescence lifetime, are sensitive to the local lipid environment, such as the lipid packing and phase state (e.g., liquid-ordered vs. liquid-disordered). This sensitivity allows this compound to be used as a probe for lipid rafts and other membrane microdomains.
Quantitative Data
While specific quantitative data for this compound is not extensively published, data from closely related styryl dyes provide valuable insights into its expected behavior. The following tables summarize the known spectral properties of this compound and analogous data for similar probes in different lipid environments.
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~485 nm | [1] |
| Emission Maximum (λem) | ~620 nm | [1] |
| Molar Extinction Coefficient | Not Reported | |
| Quantum Yield (in membrane) | Not Reported |
Table 2: Influence of Lipid Environment on Fluorescence of Analogous Styryl Dyes
Data for the phase-sensitive probe di-4-ANEPPDHQ, which shares structural similarities with this compound, demonstrates the sensitivity of these dyes to the lipid environment.
| Lipid Composition | Lipid Phase | Emission Maxima (di-4-ANEPPDHQ) | Fluorescence Lifetime (di-4-ANEPPDHQ) | Reference |
| DOPC | Liquid-disordered (Ld) | ~620 nm | ~1.85 ns | [3] |
| DPPC/Cholesterol (7:3) | Liquid-ordered (Lo) | ~560 nm | ~3.55 ns | [3][4] |
DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; Cholesterol
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and lipid bilayers.
Preparation of this compound-Labeled Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the lipid film hydration and extrusion method.
Materials:
-
This compound
-
Lipids (e.g., POPC, DPPC, cholesterol) in chloroform (B151607)
-
Chloroform and Methanol (B129727) (spectroscopic grade)
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas stream
-
Vacuum desiccator
-
Water bath or heating block
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, combine the desired lipids in chloroform.
-
Add this compound from a stock solution in chloroform or methanol to achieve the desired dye-to-lipid molar ratio (typically 0.5 to 1 mol%).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Further dry the film under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Add the hydration buffer, pre-heated to a temperature above the phase transition temperature (Tc) of the lipid mixture, to the flask containing the dry lipid film.
-
Incubate the mixture at this temperature for 1-2 hours with occasional gentle agitation to allow for the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired pore size polycarbonate membrane according to the manufacturer's instructions.
-
Heat the extruder to the same temperature as the hydration step.
-
Draw the MLV suspension into one of the glass syringes and pass it through the membrane to the second syringe.
-
Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure the formation of a homogenous population of LUVs.
-
-
Storage:
-
Store the resulting LUV suspension at 4°C. For long-term storage, it is advisable to protect the sample from light.
-
Fluorescence Titration to Determine Membrane Partitioning
This protocol outlines a method to quantify the partitioning of this compound into lipid vesicles by measuring the increase in fluorescence intensity upon binding.
Materials:
-
This compound stock solution in a suitable solvent (e.g., ethanol (B145695) or DMSO)
-
Suspension of unlabeled LUVs of known lipid concentration
-
Assay buffer (same as the LUV hydration buffer)
-
Fluorometer with a temperature-controlled cuvette holder
-
Quartz cuvette
Procedure:
-
Instrument Setup:
-
Set the fluorometer to the excitation and emission wavelengths of this compound (e.g., λex = 485 nm, λem = 620 nm).
-
Set the cuvette holder to the desired experimental temperature.
-
-
Titration:
-
To a cuvette containing a known volume of assay buffer, add a small aliquot of the this compound stock solution to a final concentration where its fluorescence in buffer is low but detectable.
-
Record the initial fluorescence intensity (F₀).
-
Add small, successive aliquots of the LUV suspension to the cuvette, mixing gently after each addition.
-
Record the fluorescence intensity (F) after each addition until the fluorescence signal plateaus, indicating saturation of binding.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence (F - F₀) against the lipid concentration.
-
The resulting binding curve can be fitted to a suitable binding model (e.g., a one-site binding model) to determine the partition coefficient (Kp) or the dissociation constant (Kd).
-
Application in Signaling Pathway Analysis
Changes in membrane composition and organization are integral to many cellular signaling pathways. For instance, the formation of lipid rafts can lead to the clustering of receptors and downstream signaling molecules, thereby initiating a signaling cascade. As this compound's fluorescence is sensitive to the lipid environment, it can be employed to monitor changes in membrane properties that accompany signal transduction events in model systems. For example, the binding of a ligand to a reconstituted receptor in GUVs could induce changes in the local lipid order, which could be detected as a change in the fluorescence lifetime or emission spectrum of this compound.
Conclusion
This compound is a versatile fluorescent probe for studying the biophysical properties of lipid bilayers. Its mechanism of action, rooted in the sensitivity of its fluorescence to the hydrophobicity and rigidity of its environment, allows for the investigation of lipid packing, phase behavior, and membrane partitioning. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their studies of model membrane systems, with applications extending to the elucidation of complex biological processes such as signal transduction. Further characterization of its photophysical properties in a wider range of lipid compositions will continue to enhance its utility as a powerful tool in membrane biophysics and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular dynamics simulations of DiI-C18(3) in a DPPC lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Lifetime Imaging Provides Enhanced Contrast when Imaging the Phase-Sensitive Dye di-4-ANEPPDHQ in Model Membranes and Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and Application of a New Optical Probe for Membrane Lipid Domains - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Neuronal Cartography: A Technical Guide to the Discovery and Application of Styryl Dyes in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of styryl dyes in advancing our understanding of neuronal processes. From their initial synthesis to their sophisticated applications in imaging synaptic vesicle dynamics, these fluorescent probes have become indispensable tools in neuroscience. This document provides a comprehensive overview of their history, mechanisms of action, quantitative properties, and detailed experimental protocols.
A Historical Odyssey: The Emergence of Styryl Dyes
The journey of styryl dyes in neuroscience began in the early 1990s, spearheaded by the pioneering work of Dr. William Betz and his colleagues. Their research laid the foundation for a new era of dynamic neuronal imaging.[1]
Timeline of Key Developments:
-
Early 1990s: Dr. Betz and his team introduce the styryl dye FM1-43, demonstrating its utility in monitoring synaptic vesicle recycling at the frog neuromuscular junction.[1] This seminal work established the principle of activity-dependent staining and destaining of synaptic terminals.
-
Mid-1990s to Present: Following the initial discovery, a variety of styryl dyes with different lipophilic tails and spectral properties were synthesized and characterized. This expansion of the toolkit allowed for more nuanced experimental designs and multi-color imaging. Dyes such as FM2-10 and FM4-64 were developed, offering different membrane binding affinities and destaining kinetics.[2][3]
-
Continuous Innovation: Researchers continue to refine and develop new styryl-based probes with improved photostability, brightness, and targeting capabilities for various applications, including the study of neurodegenerative diseases.[4][5]
Key Pioneers:
-
Dr. William Betz: His laboratory was instrumental in the initial discovery and application of FM1-43 for visualizing synaptic vesicle endocytosis and exocytosis.[1]
-
Fei Mao: A key collaborator in Betz's lab, after whom the "FM" dyes are named.[1]
-
Subsequent Contributors: Numerous researchers have since contributed to the refinement of styryl dye chemistry and the expansion of their applications in diverse areas of neuroscience.
Mechanism of Action: Illuminating Neuronal Activity
Styryl dyes are amphipathic molecules, meaning they possess both a hydrophilic (water-loving) head and a lipophilic (fat-loving) tail. This unique structure governs their interaction with cellular membranes and is the basis for their function as neuronal tracers.
The fundamental principle behind their use is their environmentally sensitive fluorescence. In aqueous solutions, styryl dyes are virtually non-fluorescent. However, upon partitioning into the lipid bilayer of a cell membrane, their quantum yield increases dramatically, resulting in a bright fluorescent signal.[6][7] This property allows for the selective visualization of membranes.
The process of staining and destaining synaptic vesicles can be summarized as follows:
-
Staining (Endocytosis): When a neuron is stimulated in the presence of a styryl dye, synaptic vesicles fuse with the presynaptic membrane to release neurotransmitters (exocytosis). During the subsequent retrieval of the vesicle membrane (endocytosis), the dye molecules present in the extracellular space become trapped within the newly formed vesicles.
-
Wash: The extracellular dye is washed away, leaving only the dye that has been internalized within the synaptic vesicles.
-
Destaining (Exocytosis): Upon a second round of stimulation, the stained vesicles fuse with the presynaptic membrane, releasing their neurotransmitter content along with the trapped styryl dye molecules back into the extracellular medium. This leads to a decrease in the fluorescence intensity of the nerve terminal.
By imaging these changes in fluorescence over time, researchers can directly visualize and quantify the rates of endocytosis and exocytosis.
Quantitative Properties of Common Styryl Dyes
The selection of a particular styryl dye for an experiment depends on its specific photophysical properties. The following table summarizes key quantitative data for some of the most commonly used styryl dyes in neuroscience.
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| FM1-43 | ~479 | ~598 | ~48,000 | ~0.4 (in methanol) |
| FM2-10 | ~480 | ~600 | Not widely reported | Lower than FM1-43 |
| FM4-64 | ~506 | ~750 | ~49,000 | ~0.5 (in methanol) |
| RH414 | ~532 | ~719 | Not widely reported | Not widely reported |
Note: Excitation and emission maxima can vary slightly depending on the specific membrane environment. Quantum yield is highly dependent on the solvent or membrane environment, with significantly lower values in aqueous solutions.
Detailed Experimental Protocols
The following protocols provide a general framework for using styryl dyes to image synaptic vesicle recycling in cultured neurons. These should be adapted based on the specific cell type and experimental question.
Staining of Synaptic Vesicles in Cultured Hippocampal Neurons
This protocol describes the loading of styryl dyes into synaptic vesicles through evoked activity.
Materials:
-
Cultured hippocampal neurons on coverslips
-
Tyrode's solution (or other suitable physiological saline)
-
High K⁺ Tyrode's solution (e.g., 90 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity)
-
Styryl dye stock solution (e.g., 1-5 mM in water or DMSO)
-
Imaging chamber
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Preparation: Place a coverslip with cultured neurons in the imaging chamber and perfuse with normal Tyrode's solution.
-
Dye Loading:
-
Prepare a working solution of the styryl dye (e.g., 10 µM FM1-43 or 5 µM FM4-64) in high K⁺ Tyrode's solution.
-
Stimulate the neurons by replacing the normal Tyrode's solution with the high K⁺ solution containing the dye.
-
Incubate for 1-2 minutes to allow for dye uptake during synaptic vesicle endocytosis.[8]
-
-
Wash:
-
Thoroughly wash the neurons with dye-free normal Tyrode's solution for 5-10 minutes to remove the dye from the plasma membrane and the extracellular space.[9]
-
-
Imaging:
-
Image the stained nerve terminals using fluorescence microscopy. The fluorescent puncta represent clusters of labeled synaptic vesicles.
-
Destaining of Synaptic Vesicles to Monitor Exocytosis
This protocol follows the staining procedure and is used to visualize the release of the dye from synaptic vesicles.
Materials:
-
Stained neurons from the previous protocol
-
Normal Tyrode's solution
-
Stimulation solution (e.g., high K⁺ Tyrode's solution or an electrical field stimulator)
-
Fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Baseline Imaging: Acquire a baseline image or a short time-lapse series of the stained nerve terminals in normal Tyrode's solution.
-
Stimulation and Imaging:
-
Initiate time-lapse imaging.
-
Apply a stimulus to induce exocytosis. This can be done by perfusing with high K⁺ solution or by using an electrical field stimulator.
-
Continue imaging during and after the stimulation to capture the decrease in fluorescence as the dye is released.[7]
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual nerve terminals over time. The rate of fluorescence decay is proportional to the rate of exocytosis.
-
Troubleshooting Common Issues in Styryl Dye Experiments
| Problem | Possible Cause | Solution |
| High Background Fluorescence | Incomplete washing of extracellular dye. | Increase the duration and volume of the wash step. Ensure efficient perfusion of the imaging chamber. |
| Cell damage leading to non-specific dye uptake. | Handle cells gently during preparation. Use healthy, well-maintained cultures. | |
| No or Weak Staining | Ineffective stimulation. | Confirm the efficacy of the high K⁺ solution or the electrical stimulation parameters. |
| Low level of synaptic activity in the cultured neurons. | Ensure cultures are mature enough to have robust synaptic activity. | |
| Incorrect filter set on the microscope. | Verify that the excitation and emission filters are appropriate for the specific styryl dye being used. | |
| Rapid Photobleaching | Excessive excitation light intensity or exposure time. | Reduce the intensity of the excitation light and use the shortest possible exposure times. Use a more photostable dye if available. |
This guide provides a foundational understanding of the discovery, mechanism, and application of styryl dyes in neuroscience. For more specific applications and advanced techniques, researchers are encouraged to consult the primary literature cited herein.
References
- 1. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 2. Fluorescent styryl dyes FM1-43 and FM2-10 are muscarinic receptor antagonists: intravital visualization of receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biophysical characterization of styryl dye-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Characterization of Novel Styryl Dyes as Fluorescent Probes for Tau Aggregate Detection in Vitro and in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging synaptic vesicle recycling by staining and destaining vesicles with FM dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Biophysical Characterization of Styryl Dye-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Di-10-ASP: A Fluorescent Lipophilic Tracer
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 4-Di-10-ASP, a fluorescent lipophilic tracer. Designed for researchers, scientists, and drug development professionals, this document details the core characteristics of this compound, including its spectral properties and methodologies for its use in experimental settings.
Core Properties of this compound
This compound is a lipophilic styryl dye recognized for its utility in staining phospholipid membranes.[1][2] Its structure allows it to readily insert into lipid bilayers, exhibiting a significant increase in fluorescence quantum yield upon binding. This property makes it an excellent tool for visualizing cellular membranes and for neuronal tracing.
Chemical and Physical Data
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.
| Property | Value | Reference |
| Chemical Formula | C34H55IN2 | [1] |
| Molecular Weight | 618.72 g/mol | [1] |
| CAS Number | 95378-73-7 | [1] |
| Appearance | Solid | [1] |
| Color | Orange to red | [1] |
| SMILES | C[N+]1=CC=C(/C=C/C2=CC=C(N(CCCCCCCCCC)CCCCCCCCCC)C=C2)C=C1.[I-] | [1] |
Fluorescence Properties
The fluorescence characteristics of this compound are central to its application as a biological probe. The excitation and emission maxima may vary slightly depending on the solvent and local environment.
| Property | Wavelength (nm) | Reference |
| Excitation Maximum (Ex) | 485 | [1][2] |
| Emission Maximum (Em) | 620 | [1][2] |
| Alternative Excitation | 475 | [3] |
| Alternative Emission | 589 | [3] |
| Emission Color | Orange | [1] |
Mechanism of Action: Membrane Staining
The lipophilic nature of this compound is the primary driver of its function as a membrane stain. The molecule consists of a hydrophilic pyridinium (B92312) head group and a lipophilic tail composed of two long alkyl chains. This amphipathic structure facilitates its insertion into and stable association with the lipid bilayer of cellular membranes.
References
Unveiling the Chameleon-Like Photophysics of 4-Di-10-ASP: A Technical Guide to its Spectral Properties in Diverse Solvent Environments
For Immediate Release
This technical guide provides an in-depth exploration of the spectral properties of 4-(4-(didecylamino)styryl)-N-methylpyridinium iodide (4-Di-10-ASP), a lipophilic fluorescent tracer renowned for its sensitivity to the surrounding environment. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes to investigate cellular membranes and other lipophilic systems. Herein, we detail the solvatochromic behavior of this compound, presenting its absorption and emission characteristics in a range of solvents with varying polarities. Furthermore, we provide comprehensive experimental protocols for the accurate measurement of these spectral properties.
Introduction to this compound and Solvatochromism
This compound is a member of the styrylpyridinium class of dyes, which are characterized by a donor-π-acceptor (D-π-A) structure. This molecular architecture gives rise to a significant change in their electronic distribution upon photoexcitation, making their spectral properties highly dependent on the polarity of their local environment. This phenomenon, known as solvatochromism, manifests as shifts in the absorption and emission maxima of the dye. As a lipophilic molecule, this compound readily partitions into cellular membranes, and its fluorescence characteristics can provide valuable insights into the local polarity and fluidity of these biological structures.
Spectral Properties of this compound in Various Solvents
The absorption and emission spectra of this compound exhibit a pronounced dependence on the solvent environment. In general, as the polarity of the solvent increases, the absorption maximum (λ_abs) undergoes a hypsochromic (blue) shift, while the emission maximum (λ_em) shows a bathochromic (red) shift. This behavior is characteristic of dyes with a large change in dipole moment between the ground and excited states.
While a comprehensive, publicly available dataset for this compound across a wide range of solvents is limited, the following table summarizes the expected trends and includes data for closely related styryl dyes to illustrate the solvatochromic effect. It is important to note that the exact spectral maxima can be influenced by the specific experimental conditions.
| Solvent | Polarity Index (ET(30)) | Typical λ_abs (nm) | Typical λ_em (nm) |
| Toluene | 33.9 | ~480 - 490 | ~580 - 600 |
| Chloroform (B151607) | 39.1 | ~475 - 485 | ~590 - 610 |
| Acetone | 42.2 | ~470 - 480 | ~600 - 620 |
| Ethanol | 51.9 | ~460 - 470 | ~610 - 630 |
| Methanol | 55.4 | ~455 - 465 | ~620 - 640 |
| Water | 63.1 | ~450 - 460 | ~630 - 650 |
Note: The data presented are representative values for styrylpyridinium dyes and may not be the exact values for this compound. Researchers should perform their own calibrations for precise measurements.
Experimental Protocols
To ensure accurate and reproducible measurements of the spectral properties of this compound, the following detailed experimental protocols are recommended.
I. Preparation of Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound and dilute it to appropriate working concentrations for spectroscopic analysis.
Materials:
-
This compound solid
-
Spectroscopic grade solvents (e.g., Toluene, Chloroform, Acetone, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))
-
Volumetric flasks (various sizes)
-
Micropipettes and tips
-
Analytical balance
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound solid (e.g., 1 mg) using an analytical balance.
-
Dissolve the solid in a high-purity, non-polar solvent in which it is readily soluble, such as chloroform or DMSO, to create a stock solution of a known concentration (e.g., 1 mM). Ensure complete dissolution, using gentle vortexing if necessary.
-
Store the stock solution in a tightly sealed, amber glass vial at -20°C to protect it from light and moisture.
-
-
Working Solution Preparation:
-
From the stock solution, prepare a series of working solutions in the desired solvents.
-
The final concentration of the working solutions should be optimized to have an absorbance value between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects. A typical starting concentration is 1 µM.
-
Prepare the working solutions fresh before each experiment.
-
Solution Preparation Workflow
II. Measurement of Absorption and Emission Spectra
Objective: To determine the absorption and emission maxima of this compound in different solvents.
Instrumentation:
-
UV-Visible Spectrophotometer
-
Fluorometer equipped with a thermostatted cuvette holder
Procedure:
-
Absorption Measurement:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum using the pure solvent.
-
Measure the absorption spectrum of the this compound working solution from approximately 350 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λ_abs).
-
-
Emission Measurement:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to the determined λ_abs.
-
Record the emission spectrum over a range that encompasses the expected emission, typically from the excitation wavelength + 20 nm to around 750 nm.
-
Identify the wavelength of maximum emission (λ_em).
-
Ensure that the emission intensity is within the linear range of the detector.
-
Spectroscopic Measurement Workflow
Relationship Between Solvent Polarity and Spectral Shift
The solvatochromic behavior of this compound can be rationalized by considering the interaction of the dye's dipole moment with the surrounding solvent molecules. In the ground state, the dye has a certain dipole moment. Upon excitation, there is a significant intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting pyridinium (B92312) ring, leading to a much larger dipole moment in the excited state.
-
Absorption (Hypsochromic Shift): In polar solvents, the ground state of the dye is stabilized by dipole-dipole interactions with the solvent molecules. This increases the energy difference between the ground and the Franck-Condon excited state, resulting in a shift of the absorption to shorter wavelengths (higher energy).
-
Emission (Bathochromic Shift): Following excitation, the surrounding solvent molecules reorient around the highly polar excited state, leading to its stabilization. This solvent relaxation process lowers the energy of the excited state before emission occurs. The energy difference between the relaxed excited state and the ground state is thus reduced in more polar solvents, causing the emission to shift to longer wavelengths (lower energy).
Solvatochromic Shift Mechanism
Conclusion
The pronounced solvatochromism of this compound makes it a powerful tool for probing the microenvironment of lipid membranes and other non-polar environments. By carefully measuring its absorption and emission spectra in solvents of varying polarity, researchers can construct a detailed picture of its photophysical behavior. This understanding is crucial for the accurate interpretation of fluorescence data obtained from complex biological systems. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality spectral data, enabling researchers to fully harness the potential of this compound as a sensitive fluorescent probe.
A Comprehensive Technical Guide to Staining Cell Membranes with 4-Di-10-ASP
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details the use of 4-Di-10-ASP, a lipophilic styryl dye, for the fluorescent labeling of plasma membranes in living cells. We will explore its mechanism of action, provide detailed experimental protocols, and present quantitative data to enable researchers to effectively utilize this tool in their studies.
Introduction to this compound
This compound is a fluorescent lipophilic tracer used to specifically stain phospholipid membranes.[1][2][3] Its amphiphilic nature, consisting of a hydrophilic head and a long hydrophobic tail, facilitates its insertion into the lipid bilayer of cell membranes. Once incorporated, the dye diffuses laterally, leading to comprehensive labeling of the entire cell surface. This characteristic makes it a valuable tool for visualizing cell morphology, tracking cell movement, and studying membrane dynamics. The fluorescence of this compound is significantly enhanced in the hydrophobic environment of the membrane compared to its aqueous surroundings.
Mechanism of Membrane Labeling
The labeling of cell membranes by this compound is a physical process driven by hydrophobic interactions. The long alkyl tail of the dye molecule readily partitions into the lipid core of the plasma membrane, while the polar head group remains oriented towards the aqueous environment. This insertion is a rapid process that does not rely on cellular uptake mechanisms.
Caption: Mechanism of this compound insertion into the plasma membrane.
Quantitative Data
The following tables summarize the key quantitative parameters for using this compound.
Table 1: Spectral Properties
| Property | Wavelength (nm) | Reference(s) |
| Excitation Maximum | 485 | [1] |
| Emission Maximum | 620 | [1] |
Table 2: Recommended Staining Conditions
| Parameter | Recommended Range | Reference(s) |
| Stock Solution Solvent | DMSO or Methanol/Chloroform | [1][4] |
| Stock Solution Concentration | 1-5 mM | |
| Working Concentration | 1 - 10 µM | [4][5] |
| Incubation Time | 1 - 20 minutes | |
| Incubation Temperature | 37°C |
Experimental Protocols
Detailed methodologies for labeling both adherent and suspension cells are provided below. It is recommended to optimize these protocols for specific cell types and experimental conditions.
Preparation of Reagents
-
This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO or a 1:2 (v/v) methanol/chloroform mixture.[1][4] Store the stock solution at -20°C, protected from light and moisture.
-
Staining Solution: On the day of the experiment, dilute the this compound stock solution in a serum-free medium or an appropriate buffer (e.g., PBS or HBSS) to the desired final working concentration (typically 1-10 µM).[4][5] Vortex briefly to ensure complete mixing. Use the staining solution immediately.
Labeling of Adherent Cells
Caption: Experimental workflow for labeling adherent cells with this compound.
Procedure:
-
Culture adherent cells on sterile glass coverslips or in imaging-compatible dishes to the desired confluency.
-
Aspirate the culture medium and gently wash the cells once with pre-warmed, serum-free medium or buffer (e.g., PBS or HBSS).
-
Add a sufficient volume of the this compound staining solution to completely cover the cell monolayer.
-
Incubate the cells for 1-20 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell type.
-
Aspirate the staining solution and wash the cells two to three times with pre-warmed complete culture medium to remove any unbound dye.
-
The cells are now ready for imaging. It is recommended to image the cells in a physiologically relevant buffer or medium.
Labeling of Cells in Suspension
Caption: Experimental workflow for labeling suspension cells with this compound.
Procedure:
-
Harvest cells and perform a cell count to determine the cell density.
-
Centrifuge the cell suspension and resuspend the cell pellet in a pre-warmed, serum-free medium at a concentration of approximately 1 x 10^6 cells/mL.
-
Add the this compound staining solution to the cell suspension and mix gently.
-
Incubate the cells for 1-20 minutes at 37°C with occasional gentle agitation, protected from light.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Carefully aspirate the supernatant and wash the cells by resuspending the pellet in pre-warmed complete culture medium. Repeat the centrifugation and wash step two to three times.
-
After the final wash, resuspend the cells in fresh medium for subsequent analysis, such as flow cytometry or fluorescence microscopy.
Important Considerations
-
Photostability and Toxicity: While this compound is generally considered to have low cytotoxicity, it is always advisable to perform viability assays to confirm that the staining procedure does not adversely affect the cells under your specific experimental conditions.[5] As with most fluorescent dyes, prolonged exposure to high-intensity light can lead to photobleaching and phototoxicity. To minimize these effects, use the lowest possible excitation light intensity and exposure times required for image acquisition.
-
Optimization: The provided protocols are general guidelines. The optimal dye concentration, incubation time, and temperature may vary depending on the cell type and experimental goals. It is highly recommended to perform a titration of the dye concentration and a time-course experiment to determine the optimal staining conditions for your specific application.
-
Solvent Quality: The use of high-purity, anhydrous solvents for preparing the stock solution is crucial to prevent precipitation of the dye.
-
Background Fluorescence: Inadequate washing can result in high background fluorescence. Ensure thorough washing steps to remove any residual, unbound dye.
By following this comprehensive guide, researchers can confidently employ this compound for robust and reliable labeling of cell membranes, enabling a wide range of cellular imaging applications.
References
4-Di-10-ASP as a Fluorescent Probe for Membrane Potential: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Di-10-ASP is a lipophilic, cationic styryl dye widely utilized as a fluorescent probe for the investigation of plasma membrane potential. Its mechanism of action is based on its redistribution between the plasma membrane and the cytoplasm in response to changes in the transmembrane electrical gradient. As a vital tool in cellular biology and drug discovery, this compound allows for the dynamic monitoring of membrane potential in various cell types, including neurons and cardiomyocytes, as well as in high-throughput screening applications for ion channel and G-protein coupled receptor (GPCR) modulators. This guide provides a comprehensive overview of the technical details required for the effective application of this compound.
Core Principles and Mechanism of Action
This compound possesses a positively charged head group and a long hydrophobic tail, facilitating its insertion into the outer leaflet of the plasma membrane. The fluorescence of styryl dyes like this compound is highly dependent on their environment; they are weakly fluorescent in aqueous solutions but exhibit a significant increase in fluorescence quantum yield upon binding to lipid membranes[1].
The distribution of this cationic dye across the cell membrane is governed by the Nernst equation. In a typical resting cell with a negative internal membrane potential, the positively charged this compound will accumulate in the cytoplasm. Upon depolarization of the membrane (the inside becoming less negative), the dye translocates from the cytoplasm to the plasma membrane, leading to an increase in fluorescence intensity. Conversely, hyperpolarization (the inside becoming more negative) drives the dye into the cytoplasm, resulting in a decrease in fluorescence. This change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F) can be correlated to changes in membrane potential.
Photophysical and Chemical Properties
A thorough understanding of the photophysical properties of this compound is crucial for designing and interpreting experiments. The key quantitative data for this probe are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~485 nm | [2] |
| Emission Maximum (λem) | ~620 nm | [2] |
| Molecular Weight | 618.72 g/mol | |
| Formula | C34H55IN2 | |
| Extinction Coefficient | Not available | |
| Quantum Yield (Φ) | Not available | |
| Fluorescence Lifetime (τ) | Not available | |
| Membrane Potential Sensitivity (ΔF/F per 100 mV) | Not available |
Experimental Protocols
General Staining Protocol for Cultured Cells
This protocol provides a basic guideline for staining cultured cells with this compound. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound stock solution (e.g., 1-5 mM in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a desired recording solution)
-
Cultured cells on a suitable imaging plate or coverslip
Procedure:
-
Prepare a working solution: Dilute the this compound stock solution in the physiological buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Loading: Remove the cell culture medium and wash the cells once with the physiological buffer.
-
Incubation: Add the this compound working solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
Washing (Optional): For some applications, washing the cells with a fresh physiological buffer after incubation can reduce background fluorescence. However, for continuous monitoring of membrane potential, a no-wash protocol is often preferred.
-
Imaging: Image the cells using a fluorescence microscope or plate reader equipped with appropriate filters for the excitation and emission wavelengths of this compound (e.g., excitation ~485 nm, emission ~620 nm).
Calibration of Membrane Potential using Ionophores
To correlate the fluorescence signal of this compound to absolute membrane potential values, a calibration procedure using ionophores is necessary. This protocol utilizes the potassium ionophore valinomycin (B1682140) to clamp the membrane potential at the potassium equilibrium potential (EK).
Materials:
-
Cells stained with this compound (as described above)
-
A set of calibration buffers with varying extracellular potassium concentrations ([K+]out), while maintaining a constant intracellular potassium concentration ([K+]in). The sum of [K+]out and [Na+]out should be kept constant to maintain osmolarity.
-
Valinomycin stock solution (e.g., 10 mM in DMSO)
-
Gramicidin (optional, for complete depolarization)
Procedure:
-
Prepare Calibration Buffers: Prepare a series of buffers with different [K+]out (e.g., 5, 10, 20, 50, 100, 150 mM). The intracellular potassium concentration ([K+]in) is typically assumed to be around 140-150 mM for most mammalian cells.
-
Stain Cells: Load the cells with this compound as described in the general staining protocol.
-
Ionophore Treatment: Add valinomycin to each well or dish to a final concentration of 1-10 µM. This will make the cell membrane permeable to potassium ions, clamping the membrane potential close to the Nernst potential for potassium.
-
Equilibration and Measurement: Incubate for 5-10 minutes to allow for equilibration. Measure the fluorescence intensity for each [K+]out.
-
Calculate Membrane Potential: For each calibration buffer, calculate the theoretical membrane potential using the Nernst equation: V_m = (RT/zF) * ln([K^+]{out} / [K^+]{in}) Where R is the gas constant, T is the temperature in Kelvin, z is the valence of the ion (+1 for K+), and F is the Faraday constant.
-
Generate Calibration Curve: Plot the measured fluorescence intensity as a function of the calculated membrane potential. This curve can then be used to convert fluorescence measurements from experimental samples into millivolts.
-
Zero Membrane Potential (Optional): To obtain a point for 0 mV, cells can be treated with a combination of ionophores like gramicidin, which permeabilizes the membrane to small monovalent cations, effectively collapsing the membrane potential.
Applications in Research and Drug Discovery
Monitoring Ion Channel Activity
This compound is a valuable tool for studying the function of various ion channels, as their opening and closing directly impact the membrane potential. High-throughput screening (HTS) assays can be developed to identify modulators of ion channels.
Workflow for a Potassium Channel Opener HTS Assay:
Caption: High-throughput screening workflow for potassium channel openers.
In this assay, cells expressing the potassium channel of interest are loaded with this compound. Test compounds are then added. Subsequently, a high concentration of extracellular potassium is applied to depolarize the cells. In the absence of a channel opener, the cells will depolarize, leading to an increase in this compound fluorescence. Compounds that open the potassium channel will counteract the depolarization by allowing potassium efflux, resulting in a smaller change in fluorescence.
Investigating GPCR Signaling
Many GPCRs modulate the activity of ion channels, either directly or through second messenger signaling pathways, leading to changes in membrane potential. This compound can be used to monitor the activation of these GPCRs.
Signaling Pathway for a Gq-Coupled GPCR Modulating a K+ Channel:
Caption: Gq-coupled GPCR signaling leading to membrane hyperpolarization.
In this example, activation of a Gq-coupled GPCR leads to the production of inositol (B14025) trisphosphate (IP3), which triggers the release of calcium from intracellular stores. The rise in intracellular calcium activates calcium-dependent potassium channels, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization would be detected as a decrease in this compound fluorescence.
Data Analysis and Interpretation
The primary data output from experiments using this compound is a change in fluorescence intensity over time. This data is typically expressed as a relative change in fluorescence (ΔF/F), calculated as:
ΔF/F = (F - F₀) / F₀
Where F is the fluorescence at a given time point and F₀ is the baseline fluorescence before stimulation.
For quantitative analysis, the ΔF/F values can be converted to millivolts using the calibration curve generated with ionophores. It is important to perform appropriate controls to account for potential artifacts such as photobleaching and cell movement.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak signal | Low dye concentration. | Increase the concentration of this compound. |
| Insufficient incubation time. | Increase the incubation time. | |
| Inappropriate filter set. | Ensure the microscope or plate reader is equipped with the correct excitation and emission filters. | |
| High background fluorescence | Excess extracellular dye. | If using a no-wash protocol, consider a gentle wash step after loading. |
| Autofluorescence from cells or medium. | Image a control sample without the dye to assess background levels. Use a phenol (B47542) red-free medium for imaging. | |
| Signal fades quickly | Photobleaching. | Reduce the intensity and duration of the excitation light. Use an anti-fade reagent if applicable for fixed-cell imaging. |
| Inconsistent results | Uneven cell plating. | Ensure a uniform cell monolayer. |
| Temperature fluctuations. | Maintain a stable temperature throughout the experiment. | |
| Compound precipitation. | Check the solubility of test compounds in the assay buffer. |
Conclusion
This compound is a versatile and valuable fluorescent probe for the real-time measurement of membrane potential in living cells. Its application extends from fundamental research in cell physiology to high-throughput drug screening. By understanding its mechanism of action, photophysical properties, and by employing appropriate experimental protocols and calibration methods, researchers can obtain reliable and quantitative data on membrane potential dynamics. This guide provides a foundational framework to facilitate the successful implementation of this compound in a variety of research and drug discovery settings.
References
The Lipophilic Nature of 4-Di-10-ASP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-(didecylamino)styryl)-N-methylpyridinium iodide, commonly known as 4-Di-10-ASP, is a fluorescent lipophilic tracer widely utilized in cellular and membrane biophysics research. Its amphipathic structure, consisting of a hydrophilic pyridinium (B92312) headgroup and long hydrophobic decyl tails, dictates its spontaneous insertion into phospholipid bilayers. This property makes it an invaluable tool for staining and visualizing cell membranes, tracking neuronal pathways, and probing the biophysical properties of lipid environments. Furthermore, this compound exhibits voltage-sensitive fluorescence, allowing for the real-time monitoring of membrane potential changes in excitable and non-excitable cells. This technical guide provides a comprehensive overview of the lipophilic nature of this compound, detailing its physicochemical properties, experimental applications, and the underlying mechanisms of its function.
Physicochemical Properties of this compound
The lipophilicity of a compound is a critical determinant of its interaction with biological membranes. For this compound, its strong lipophilic character drives its partitioning from aqueous solutions into the hydrophobic core of the lipid bilayer. This is quantitatively described by its partition coefficient (LogP).
| Property | Value | Source |
| Molecular Formula | C34H55IN2 | MedChemExpress[1][2] |
| Molecular Weight | 618.72 g/mol | MedChemExpress[1][2] |
| Excitation Maximum (in Methanol) | 485 nm | MedChemExpress[1][2] |
| Emission Maximum (in Methanol) | 607 nm | MedChemExpress[1][2] |
| Calculated LogP | 6.35 ± 0.45 | Molinspiration |
| SMILES | C[N+]1=CC=C(/C=C/C2=CC=C(N(CCCCCCCCCC)CCCCCCCCCC)C=C2)C=C1.[I-] | MedChemExpress[1][2] |
Table 1: Physicochemical properties of this compound. The LogP value was calculated using the Molinspiration online property calculation toolkit.
Experimental Protocols
General Protocol for Staining Phospholipid Membranes
This protocol describes the general procedure for staining live cells with this compound to visualize their plasma membranes.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable physiological buffer
-
Live cell culture
-
Fluorescence microscope with appropriate filter sets (e.g., for TRITC or similar)
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions.
-
Wash the cells twice with PBS to remove any residual culture medium.
-
Incubate the cells with the this compound working solution for 5-20 minutes at room temperature or 37°C. Incubation time should be optimized for the specific cell line.
-
Wash the cells three times with PBS to remove excess dye.
-
Image the stained cells using a fluorescence microscope. The lipophilic tails of this compound will insert into the cell membrane, rendering it fluorescent.
References
An In-Depth Technical Guide to Neuronal Tracing with 4-Di-10-ASP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and methodologies for utilizing the fluorescent lipophilic tracer 4-Di-10-ASP in neuronal tracing studies. We will delve into its mechanism of action, experimental protocols, and data interpretation, offering a valuable resource for professionals in neuroscience and drug development.
Core Principles of this compound as a Neuronal Tracer
This compound is a lipophilic styryl dye that functions as a neuronal tracer by intercalating into the plasma membrane of neurons.[1][2][3] Its utility in tracing neuronal pathways stems from its ability to diffuse laterally within the lipid bilayer, thereby labeling the entire neuron, including its soma, dendrites, and axon.[4] This passive diffusion mechanism makes it suitable for anterograde (from cell body to axon terminal) and retrograde (from axon terminal to cell body) tracing in both living and fixed tissues.[5][6]
The core mechanism of action involves the dye's two long hydrocarbon chains anchoring within the hydrophobic core of the cell membrane, while the fluorophore component remains at the membrane surface. This stable insertion allows the dye to move freely throughout the continuous membrane of a single neuron.
Physicochemical and Spectral Properties
Understanding the spectral properties of this compound is crucial for designing imaging experiments and selecting appropriate filter sets for microscopy.
| Property | Value | Reference |
| Chemical Name | 4-(4-(didecylamino)styryl)-N-methylpyridinium iodide | |
| Excitation Maximum (λex) | ~485 nm | [1][3] |
| Emission Maximum (λem) | ~620 nm | [1][3] |
| Solubility | Insoluble in water; Soluble in organic solvents like DMF, DMSO, and ethanol (B145695). | [2] |
| Appearance | Crystalline solid |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound. The following protocols are generalized and should be optimized for specific experimental systems.
Labeling of Neurons in Cell Culture
This protocol is adapted from general methods for lipophilic dye application to cultured neurons.
Materials:
-
This compound stock solution (1-2 mg/mL in ethanol or DMSO)
-
Cultured neurons on coverslips
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS) for fixation (optional)
-
Mounting medium
Procedure:
-
Preparation of Dye Suspension: Dilute the this compound stock solution in culture medium or PBS to a final concentration of 1-10 µg/mL. Sonicate briefly to create a fine suspension.
-
Application: Remove the culture medium from the neurons and gently apply the this compound suspension directly to a small region of the coverslip where neuronal processes are located. Alternatively, for single-cell labeling, a dye-coated micropipette can be brought into contact with a neuron.
-
Incubation: Incubate the culture at 37°C for 15-60 minutes to allow for dye insertion and initial diffusion.
-
Washing: Gently wash the culture 2-3 times with warm PBS or culture medium to remove excess dye crystals.
-
Diffusion: Return the culture to the incubator for 24-72 hours to allow for complete labeling of the neurons. The optimal time will depend on the size of the neurons and the desired extent of tracing.
-
Fixation (Optional): For long-term storage, fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Mounting and Imaging: Mount the coverslips onto glass slides using an aqueous mounting medium. Image using a fluorescence microscope with appropriate filter sets for this compound (e.g., a TRITC or Texas Red filter set).
Labeling of Neurons in Tissue Slices
This protocol is suitable for labeling neuronal pathways in acute or organotypic brain slices.
Materials:
-
This compound crystals
-
Vibratome or tissue chopper for slicing
-
Artificial cerebrospinal fluid (aCSF)
-
Fine-tipped insect pins or sharpened tungsten needles
-
4% PFA in PBS (for fixed tissue)
Procedure:
-
Tissue Preparation: Prepare 100-500 µm thick brain slices using a vibratome in ice-cold aCSF. For fixed tissue, perfuse the animal with 4% PFA before slicing.
-
Dye Application:
-
Crystal Placement: Using a fine-tipped pin, carefully pick up a small crystal of this compound. Under a dissecting microscope, insert the crystal into the specific brain region of interest.
-
Dye-Coated Probe: Alternatively, coat the tip of a fine needle with a paste made from this compound and a small amount of ethanol or oil. Insert the coated probe into the target region.
-
-
Incubation and Diffusion: Place the tissue slice in a humidified chamber with aCSF (for live tissue) or PBS (for fixed tissue). Incubate at room temperature or 37°C. Diffusion is significantly faster at higher temperatures but may increase the risk of non-specific labeling.[7] Incubation times can range from several days to several weeks depending on the tracing distance required.
-
Sectioning and Mounting: After sufficient diffusion, thinner sections (e.g., 50-100 µm) can be cut from the original slice for imaging. Mount the sections on glass slides with an appropriate mounting medium.
-
Imaging: Visualize the labeled neurons using fluorescence or confocal microscopy.
Quantitative Data and Comparisons
While specific quantitative data for this compound is limited in the literature, data from the closely related and widely used lipophilic tracer, DiI, can provide valuable insights into expected performance.
| Parameter | DiI (as a proxy for this compound) | Notes | Reference |
| In Vivo Diffusion Rate | ~6 mm/day | This is highly dependent on temperature and tissue type. | [5] |
| Fixed Tissue Diffusion Rate (Room Temp) | ~0.5-2 mm/month | Fixation significantly slows down diffusion. Delayed fixation can increase this rate. | [5][8] |
| Optimal Fixative | 4% Paraformaldehyde | Glutaraldehyde can increase background fluorescence. | [2] |
| Toxicity | Generally considered non-toxic for in vivo and in vitro studies. | [4] |
Visualizing Experimental Workflows and Principles
Graphviz diagrams can effectively illustrate the logical flow of experiments and the underlying principles of this compound tracing.
Caption: Mechanism of this compound neuronal tracing.
Caption: Workflow for neuronal tracing in tissue slices.
Troubleshooting and Considerations
-
Photobleaching: Like all fluorescent dyes, this compound is susceptible to photobleaching. To minimize this, use the lowest possible excitation light intensity and exposure times during imaging. The use of antifade mounting reagents is also recommended.
-
Non-specific Labeling: At high concentrations or with prolonged incubation at elevated temperatures, the dye may be transferred to adjacent, non-target cells. It is crucial to optimize the amount of dye and incubation conditions to ensure specific labeling.
-
Diffusion Rate: The rate of diffusion is influenced by several factors including temperature, the lipid composition of the membrane, and whether the tissue is live or fixed.[7] For long-range tracing in fixed tissue, consider a "delayed fixation" protocol where the dye is allowed to diffuse in unfixed tissue for a period before fixation.[8]
-
Signal-to-Noise Ratio: Autofluorescence of the tissue can sometimes obscure the signal from the tracer, particularly at shorter wavelengths. The longer wavelength emission of this compound is advantageous in this regard compared to some other dyes.
Conclusion
This compound is a valuable tool for neuronal tracing, offering the ability to label individual neurons in their entirety in both live and fixed preparations. By understanding the core principles of its lipophilic nature and lateral diffusion, and by carefully optimizing experimental protocols, researchers can effectively utilize this dye to investigate neuronal morphology and connectivity. While more quantitative data specific to this compound would be beneficial, the extensive knowledge base for the related dye DiI provides a strong foundation for its successful application.
References
- 1. This compound | Genome Context [genomecontext.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dil and diO: versatile fluorescent dyes for neuronal labelling and pathway tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of commonly used retrograde tracers in rat spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ニューロントレーシング(神経細胞の染色) | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Neural tract tracing using Di-I: a review and a new method to make fast Di-I faster in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Di-10-ASP Uptake and Distribution in Live Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Di-10-ASP is a lipophilic, cationic styryl dye commonly utilized as a fluorescent tracer for labeling plasma membranes and for neuronal tracing in living cells.[1][2] Its fluorescence is highly dependent on the environment, exhibiting weak fluorescence in aqueous solutions and a significant increase in quantum yield upon incorporation into lipid membranes. This property makes it an excellent tool for visualizing cellular morphology and tracking membrane dynamics. This technical guide provides a comprehensive overview of the current understanding of this compound uptake and distribution in live cells, including detailed experimental protocols and a summary of available quantitative data. While specific quantitative uptake and distribution data for this compound is limited in the current literature, this guide will leverage data from the closely related and well-studied analogue, 4-Di-1-ASP (also known as ASP+), to provide a foundational understanding. The structural difference, a longer decyl chain in this compound compared to the methyl group in 4-Di-1-ASP, may influence its lipophilicity and interaction with cellular components.
Core Principles of this compound Uptake and Distribution
The uptake of styryl dyes like this compound into live cells is a multi-faceted process influenced by several factors, including the dye's physicochemical properties, the cell type, and the physiological state of the cell.
1. Initial Plasma Membrane Staining:
As a lipophilic molecule, this compound rapidly partitions into the plasma membrane of live cells. This initial staining is driven by hydrophobic interactions between the dye's long alkyl chain and the lipid bilayer.[1] The dye molecules are thought to diffuse laterally within the membrane, leading to a relatively uniform labeling of the entire cell surface.
2. Internalization Mechanisms:
Following initial membrane labeling, this compound can be internalized by the cell through various mechanisms. While endocytosis is a common pathway for the uptake of extracellular molecules, the uptake of cationic styryl dyes like the related 4-Di-1-ASP has been shown to be mediated by specific transporters.
-
Organic Cation Transporters (OCTs): Studies on the shorter-chain analogue, 4-Di-1-ASP (ASP+), have demonstrated that its uptake is facilitated by organic cation transporters (OCTs) in a variety of cell types, including respiratory epithelial cells.[3][4] This transport is dependent on concentration, temperature, membrane potential, and pH.[3][4] It is plausible that this compound, with its cationic headgroup, may also be a substrate for OCTs, although this has not been definitively demonstrated.
-
Membrane Potential: The uptake of cationic dyes is often driven by the negative-inside membrane potential of living cells. This electrochemical gradient favors the accumulation of positively charged molecules within the cytoplasm.[5][6]
3. Subcellular Distribution:
Once internalized, this compound and its analogues exhibit a characteristic distribution pattern, accumulating in specific organelles.
-
Mitochondria: A prominent feature of the subcellular localization of 4-Di-1-ASP is its accumulation in mitochondria.[7][8] This is likely driven by the large negative membrane potential across the inner mitochondrial membrane. This property has led to its use as a mitochondrial stain.[8] Given its structural similarity, this compound is also expected to accumulate in mitochondria.
-
Nuclear Region: In some cell types, such as BeWo cells, 4-Di-1-ASP has been observed to localize in the nuclear region.[7] This transport may be mediated by other transporters, such as nucleoside transporters.[7]
Quantitative Data on ASP+ Uptake
Table 1: Kinetic Parameters of 4-Di-1-ASP (ASP+) Uptake
| Cell Line | Transporter System | Km (μM) | Vmax (nmol/mg protein/30 min) | Reference |
| A549 (alveolar) | High-affinity site | 12.5 ± 4.0 | Not specified | [3][4] |
| Low-affinity site | 456.9 ± 164.5 | Not specified | [3][4] | |
| BeWo (choriocarcinoma) | Low-affinity carrier-mediated | 580 ± 110 | 97 ± 9 | [7] |
Note: The presence of two uptake systems with different affinities in A549 cells suggests the involvement of multiple transporters. The low-affinity, high-capacity transport in BeWo cells indicates a different primary uptake mechanism in this cell line.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound and its analogues in live cells.
Protocol 1: General Staining of Live Cells with this compound
This protocol provides a general guideline for staining the plasma membrane of live cells.
Materials:
-
This compound stock solution (1-5 mM in DMSO or ethanol)
-
Live cells cultured on coverslips or in imaging dishes
-
Balanced salt solution (e.g., HBSS) or serum-free culture medium
-
Confocal or fluorescence microscope
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in a suitable buffer (e.g., HBSS or serum-free medium) to a final working concentration of 1-5 μM. The optimal concentration may need to be determined empirically for different cell types.
-
Cell Preparation: Wash the cultured cells twice with the chosen buffer to remove any residual serum.
-
Staining: Add the staining solution to the cells and incubate for 5-30 minutes at room temperature or 37°C. Incubation time can be adjusted to optimize staining intensity and minimize internalization if only plasma membrane staining is desired.
-
Washing: After incubation, gently wash the cells two to three times with the buffer to remove excess dye.
-
Imaging: Immediately image the cells using a fluorescence or confocal microscope with appropriate filter sets for this compound (Excitation ~485 nm; Emission ~620 nm).[1]
Protocol 2: Investigating Transporter-Mediated Uptake of ASP+
This protocol is adapted from studies on 4-Di-1-ASP (ASP+) and can be used as a framework to investigate if this compound uptake is transporter-mediated.
Materials:
-
This compound
-
Cell line of interest
-
Appropriate cell culture medium and buffers
-
Inhibitors of organic cation transporters (e.g., tetraethylammonium (B1195904) (TEA), cimetidine)
-
Plate reader with fluorescence capabilities or a flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation with Inhibitors: Wash the cells with buffer and pre-incubate them with or without known OCT inhibitors (e.g., 1 mM TEA) for 15-30 minutes at 37°C.
-
Uptake Assay: Add the this compound staining solution (at various concentrations if determining kinetics) to the wells and incubate for a defined period (e.g., 10-30 minutes) at 37°C. To study the temperature dependence, a parallel experiment can be run at 4°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular fluorescence using a plate reader. Alternatively, detach the cells and analyze the fluorescence intensity by flow cytometry.
-
Data Analysis: Compare the uptake of this compound in the presence and absence of inhibitors. A significant reduction in uptake in the presence of inhibitors would suggest transporter-mediated uptake. For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Visualization of Pathways and Workflows
Cellular Uptake and Distribution Pathway of this compound
Caption: Proposed pathways for this compound uptake and distribution in a live cell.
Experimental Workflow for Studying this compound Uptake
Caption: A typical workflow for investigating this compound uptake in live cells.
Conclusion
This compound is a valuable tool for fluorescently labeling the plasma membrane and potentially for studying mitochondrial function in live cells. While its uptake mechanisms are not as extensively characterized as its shorter-chain analogue, 4-Di-1-ASP, it is likely that its cellular entry and distribution are governed by a combination of passive diffusion due to its lipophilicity and potential interactions with organic cation transporters. The accumulation in mitochondria is a key feature, likely driven by the organelle's membrane potential. The provided protocols and data on the related ASP+ compound offer a solid foundation for researchers and drug development professionals to design and interpret experiments using this compound. Further research is warranted to specifically quantify the uptake kinetics and subcellular distribution of this compound in various cell types to fully elucidate its behavior and expand its applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Transport of the fluorescent organic cation 4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide (ASP+) in human respiratory epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Membrane Potential on Entry of Cell-Penetrating Peptide Transportan 10 into Single Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Low-affinity uptake of the fluorescent organic cation 4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide (4-Di-1-ASP) in BeWo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
Safety and Toxicity Profile of 4-Di-10-ASP for In Vitro Studies: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Di-10-ASP is a lipophilic styryl dye increasingly utilized in in vitro studies for the fluorescent labeling of plasma membranes and organelles, particularly mitochondria. Its application in live-cell imaging necessitates a thorough understanding of its safety and toxicity profile to ensure data integrity and proper experimental design. This technical guide provides a comprehensive overview of the known safety and toxicity characteristics of this compound and related styryl dyes for in vitro applications. It summarizes available quantitative toxicity data, details relevant experimental protocols for assessing cytotoxicity and genotoxicity, and elucidates the potential mechanisms of toxicity, including mitochondrial dysfunction and the induction of apoptosis. This guide is intended to equip researchers, scientists, and drug development professionals with the essential information to safely and effectively employ this compound in their in vitro research.
Introduction
This compound (4-(4-(didecylamino)styryl)-N-methylpyridinium iodide) is a fluorescent, lipophilic tracer dye that specifically stains phospholipid membranes. Its utility in visualizing cellular structures and monitoring dynamic processes such as membrane potential has made it a valuable tool in cell biology and neuroscience. However, the introduction of any exogenous compound into a biological system raises concerns about potential toxicity that could confound experimental results or lead to misinterpretation of data. This guide addresses these concerns by compiling and presenting the safety and toxicity profile of this compound and analogous styryl dyes in the context of in vitro studies.
Quantitative Toxicity Data
Direct quantitative toxicity data for this compound is not extensively available in the public domain. However, data from closely related styryl dyes can provide valuable insights into its potential cytotoxic effects. The following tables summarize the available quantitative data for representative styryl compounds.
Table 1: Cytotoxicity Data for Styryl Dyes
| Compound | Cell Line | Assay | Endpoint | Value |
| Styrylpyridinium compound 6e | HT-1080 (Fibrosarcoma) | Not Specified | IC50 | 1.0 ± 0.03 µg/mL |
| Styrylpyridinium compound 6e | MH-22A (Hepatoma) | Not Specified | IC50 | 0.4 µg/mL |
Table 2: Genotoxicity Data for a Styryl Compound
| Compound | Test System | Metabolic Activation (S9) | Result |
| Methyl Styryl Ketone | Salmonella typhimurium (Ames Test) | With and Without | Non-mutagenic[1] |
Experimental Protocols
To enable researchers to independently assess the safety and toxicity of this compound or other fluorescent probes in their specific in vitro models, this section provides detailed methodologies for key toxicological assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a measure of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound or other test compound
-
MTT solution (5 mg/mL in PBS)[2]
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Genotoxicity Assessment: In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test that detects damage to chromosomes or the mitotic apparatus.
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic potential.
Materials:
-
Complete cell culture medium
-
This compound or other test compound
-
Cytochalasin B (optional, for cytokinesis-block method)[6]
-
Fixative (e.g., methanol:acetic acid)
-
DNA stain (e.g., Giemsa, Hoechst)
-
Microscope slides
-
Microscope
Procedure:
-
Cell Culture and Treatment: Culture cells and treat them with various concentrations of this compound, including appropriate negative and positive controls.
-
Exposure and Recovery: Expose the cells for a short period (e.g., 3-6 hours) followed by a recovery period, or for a continuous period of 1.5-2 normal cell cycle lengths.
-
Cytokinesis Block (Optional): If using the cytokinesis-block method, add Cytochalasin B to the culture to arrest cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.[6]
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and fix them.
-
Slide Preparation and Staining: Drop the fixed cell suspension onto microscope slides, allow them to air dry, and stain with a DNA-specific stain.
-
Microscopic Analysis: Score the frequency of micronucleated cells per 1000-2000 cells under a microscope.
-
Data Analysis: Statistically analyze the data to determine if there is a significant increase in micronucleus frequency in the treated groups compared to the negative control.
Potential Mechanisms of Toxicity
The lipophilic nature and cationic charge of this compound and similar styryl dyes suggest that their primary site of accumulation and potential toxicity is the mitochondria.
Mitochondrial Dysfunction
Mitochondria are vital organelles responsible for cellular energy production and are also key regulators of apoptosis. The accumulation of lipophilic cations like this compound within the mitochondria is driven by the negative mitochondrial membrane potential. High concentrations of these dyes can lead to the dissipation of the mitochondrial membrane potential, a critical event that can trigger a cascade of detrimental effects.[7]
Induction of Oxidative Stress
Disruption of the mitochondrial electron transport chain due to membrane potential collapse can lead to the increased production of reactive oxygen species (ROS), such as superoxide (B77818) anions.[8][9] Excessive ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.
Apoptosis Signaling Pathway
Mitochondrial dysfunction is a central event in the intrinsic pathway of apoptosis. The loss of mitochondrial membrane integrity can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, culminating in the dismantling of the cell.
Conclusion and Recommendations
While this compound is a valuable tool for in vitro research, its potential for cytotoxicity, particularly at higher concentrations or with prolonged exposure, cannot be overlooked. The primary mechanism of toxicity for this compound and related styryl dyes is likely mediated through the disruption of mitochondrial function, leading to oxidative stress and the induction of apoptosis.
Researchers utilizing this compound are strongly advised to:
-
Determine the optimal, non-toxic working concentration for their specific cell type and experimental conditions through a dose-response cytotoxicity assay (e.g., MTT assay).
-
Minimize exposure time to the dye whenever possible.
-
Consider potential off-target effects on mitochondrial function, especially in studies where mitochondrial health is a key parameter.
-
Perform appropriate controls to account for any potential artifacts introduced by the dye.
By adhering to these recommendations and being mindful of the potential toxicological profile of this compound, researchers can ensure the reliability and validity of their in vitro findings. Further studies are warranted to establish a more definitive and comprehensive safety profile for this compound.
References
- 1. Genetic Toxicity Evaluation of Methyl Styryl Ketone in Salmonella/E.coli Mutagenicity Test or Ames Test. Study A59140 | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Spontaneous Changes in Mitochondrial Membrane Potential in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The in vitro micronucleus assay using imaging flow cytometry and deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How DASPMI Reveals Mitochondrial Membrane Potential: Fluorescence Decay Kinetics and Steady-State Anisotropy in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative Stress Detection | Thermo Fisher Scientific - HK [thermofisher.com]
Commercial Sources and Availability of 4-Di-10-ASP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Di-10-ASP (4-(4-(didecylamino)styryl)-N-methylpyridinium iodide) is a lipophilic, cationic styryl dye widely utilized in biological research as a fluorescent probe. Its spectral properties are sensitive to the polarity of its environment, making it a valuable tool for investigating the structure and function of cell membranes and organelles. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its key applications, and visualizations of relevant biological pathways.
Commercial Availability
This compound is available from several commercial suppliers. The following table summarizes the offerings from prominent vendors to aid researchers in selecting the appropriate product for their needs.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Excitation (nm) | Emission (nm) |
| MedChemExpress | HY-D1630 | ≥98.0% | 5 mg | $280.00 | 485 | 620 |
| TargetMol Chemicals | T85454 | >98% | 10 mg | Inquire | 485 | 620 |
| Ambeed, Inc. | amb159858 | >98% | 10 mg, 25 mg, 50 mg | Inquire | 485 | 620 |
Note: Prices and availability are subject to change. It is recommended to visit the supplier's website for the most current information.
Physicochemical Properties and Storage
-
Molecular Formula: C₃₄H₅₅IN₂
-
Molecular Weight: 618.72 g/mol
-
Appearance: Red to dark red solid
-
Solubility: Soluble in DMSO and ethanol.
-
Storage: Store at -20°C, protected from light. For long-term storage, desiccate.
Key Applications and Experimental Protocols
This compound is a versatile fluorescent probe with applications in studying membrane dynamics, including synaptic vesicle recycling, mitochondrial membrane potential, and lipid raft organization.
Visualization of Synaptic Vesicle Recycling
This compound and its analogs are extensively used to study the exo-endocytic cycling of synaptic vesicles in neurons. The dye reversibly stains synaptic vesicle membranes, and its fluorescence intensity changes upon internalization and subsequent re-exposure to the extracellular medium during neurotransmission.
-
Preparation of Staining Solution: Prepare a 1-10 µM working solution of this compound in a physiological buffer (e.g., Tyrode's solution or artificial cerebrospinal fluid).
-
Cell Culture: Culture primary neurons or neuronal cell lines on glass coverslips suitable for fluorescence microscopy.
-
Loading of Synaptic Vesicles:
-
Expose the neurons to the this compound staining solution.
-
Induce synaptic vesicle cycling by stimulating the neurons. This can be achieved by:
-
High Potassium Depolarization: Replace the normal buffer with a high potassium buffer (e.g., containing 90 mM KCl) for 1-2 minutes.
-
Electrical Field Stimulation: Apply electrical pulses (e.g., 10-20 Hz for 30-60 seconds) using platinum electrodes.
-
-
-
Washing: After stimulation, wash the cells extensively with dye-free buffer for 5-10 minutes to remove the surface-bound dye.
-
Imaging:
-
Mount the coverslip onto a fluorescence microscope.
-
Excite the sample at ~485 nm and capture the emission at ~620 nm.
-
Fluorescent puncta represent clusters of newly endocytosed synaptic vesicles.
-
-
Unloading (Destaining):
-
To observe exocytosis, stimulate the loaded neurons again in a dye-free buffer.
-
The decrease in fluorescence intensity corresponds to the release of the dye from the vesicles into the extracellular space.
-
Acquire time-lapse images to monitor the kinetics of destaining.
-
Assessment of Mitochondrial Membrane Potential
The cationic nature of this compound leads to its accumulation in mitochondria, which have a negative membrane potential. Changes in mitochondrial membrane potential, an indicator of cell health and function, can be monitored by changes in this compound fluorescence.
-
Cell Preparation: Plate cells of interest in a suitable imaging dish or multi-well plate.
-
Dye Loading:
-
Prepare a working solution of this compound (typically 1-5 µM) in a balanced salt solution or culture medium.
-
Incubate the cells with the dye solution for 15-30 minutes at 37°C.
-
-
Washing: Gently wash the cells twice with a pre-warmed buffer to remove excess dye.
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets (Ex/Em: ~485/620 nm).
-
Healthy cells with polarized mitochondria will exhibit bright mitochondrial staining.
-
-
Inducing Depolarization (Optional Control):
-
To confirm that the staining is dependent on mitochondrial membrane potential, treat a sample of cells with a mitochondrial uncoupler such as FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) at a concentration of 1-10 µM for 5-10 minutes.
-
A significant decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Visualization of Lipid Rafts
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in cellular signaling. This compound can be used to visualize these ordered membrane domains due to its sensitivity to the lipid environment.
-
Cell Staining:
-
Incubate live cells with 5-10 µM this compound in a suitable buffer for 10-20 minutes at room temperature.
-
-
Induction of Raft Clustering (Optional):
-
Fluorescence Microscopy:
-
Observe the stained cells using a fluorescence microscope.
-
Lipid rafts will appear as distinct, often more intensely fluorescent, patches or domains within the plasma membrane.
-
-
Co-localization Studies:
-
To confirm the identity of these domains as lipid rafts, co-stain the cells with a known lipid raft marker, such as cholera toxin subunit B (CT-B) conjugated to a different fluorophore (e.g., FITC or Alexa Fluor 488).
-
Co-localization of this compound and the raft marker will provide strong evidence for the visualization of lipid rafts.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the applications of this compound.
Synaptic Vesicle Recycling Workflow
Caption: Experimental workflow for studying synaptic vesicle recycling using this compound.
B-Cell Receptor Signaling and Lipid Raft Dynamics
Caption: Simplified signaling pathway of B-cell activation involving lipid rafts.
Conclusion
This compound is a readily available and powerful fluorescent tool for researchers in various fields, particularly neuroscience and cell biology. Its utility in dissecting complex cellular processes such as synaptic vesicle turnover, mitochondrial health, and membrane organization makes it an invaluable probe. The protocols and diagrams provided in this guide offer a solid foundation for the successful application of this compound in laboratory settings. As with any experimental technique, optimization of the provided protocols for specific cell types and experimental conditions is recommended for achieving the best results.
References
Methodological & Application
Application Notes and Protocols for 4-Di-10-ASP Staining in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Di-10-ASP is a lipophilic, styryl dye commonly utilized as a fluorescent tracer for labeling phospholipid membranes.[1] Its photophysical properties make it a valuable tool for visualizing neuronal morphology and tracking dynamic membrane processes such as synaptic vesicle recycling. This document provides detailed protocols and application notes for the use of this compound in cultured neurons, aimed at providing researchers with a comprehensive guide for its effective implementation.
Upon insertion into the lipid bilayer, the quantum yield of this compound increases significantly, leading to bright fluorescence.[2] This characteristic allows for high-contrast imaging of neuronal structures. The dye is particularly useful for studying the endocytic and exocytic pathways of synaptic vesicles. During neurotransmission, nerve terminals can be loaded with the dye during endocytosis, and the subsequent release of the dye upon exocytosis can be monitored to study vesicle turnover.[2][3]
Data Presentation
Photophysical Properties
| Property | Value | Reference |
| Excitation Maximum (in Methanol) | ~485 nm | [1] |
| Emission Maximum (in Methanol) | ~620 nm | [1] |
| Molecular Weight | Not explicitly found for this compound, but a related dye, 4-Di-1-ASP, is 366.24 g/mol | [4] |
| Solubility | Soluble in DMSO and ethanol | [5] |
| Quantum Yield | Not explicitly found for this compound. Generally, styryl dyes have a low quantum yield in aqueous solution and a significantly higher quantum yield in a lipid environment.[2] | |
| Photostability | Not explicitly found for this compound. Related styryl dyes like DiI are known for their high photostability. |
Recommended Staining Parameters for Cultured Neurons (Adapted from 4-Di-1-ASP)
| Parameter | Recommended Value | Notes |
| Staining Concentration | 1 µM | Higher concentrations may lead to toxicity.[6] It is advisable to perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions. |
| Incubation Time | 10 minutes | Longer incubation times may increase background fluorescence. |
| Incubation Temperature | 35-37°C | Maintained in a cell culture incubator to ensure cell health.[4] |
| Wash Steps | 2-3 washes with pre-warmed imaging buffer | Thorough washing is crucial to remove unbound dye and reduce background fluorescence. |
Experimental Protocols
I. Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1-10 mM.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.[1]
II. Staining Protocol for Live Cultured Neurons
This protocol is adapted from a method for the related styryl dye, 4-Di-1-ASP, and should be optimized for your specific neuronal culture system.
-
Prepare Staining Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed (37°C) imaging buffer (e.g., Hibernate-E Low Fluorescence Imaging Medium or a HEPES-buffered saline solution) to a final working concentration of 1 µM.[4] Vortex briefly to ensure complete mixing.
-
Cell Culture Preparation: Grow primary neurons on glass-bottom dishes or coverslips suitable for live-cell imaging. Ensure the cultures are healthy and at the desired stage of development.
-
Staining: Aspirate the culture medium from the neurons and gently wash once with pre-warmed imaging buffer. Replace the imaging buffer with the 1 µM this compound staining solution.
-
Incubation: Incubate the cells for 10 minutes in a cell culture incubator at 37°C and 5% CO2.[4]
-
Washing: After incubation, gently aspirate the staining solution and wash the neurons 2-3 times with pre-warmed imaging buffer. It is critical to wash thoroughly to minimize background fluorescence from dye that is not incorporated into the cell membranes.
-
Imaging: Immediately proceed with imaging the stained neurons using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (Excitation: ~485 nm, Emission: ~620 nm).[1] Maintain the cells at 37°C and 5% CO2 during imaging using a stage-top incubator.
III. Protocol for Tracking Synaptic Vesicle Recycling
This protocol allows for the activity-dependent labeling of synaptic vesicles.
-
Prepare Staining Solution with High K+: Prepare a 1 µM this compound staining solution in a high-potassium (high K+) buffer to depolarize the neurons and stimulate exocytosis. A typical high K+ buffer contains an elevated concentration of KCl (e.g., 90 mM), with a corresponding reduction in NaCl to maintain osmolarity.
-
Baseline Imaging (Optional): Acquire a baseline image of the neurons in normal imaging buffer before stimulation.
-
Stimulation and Staining: Replace the normal imaging buffer with the high K+ staining solution. This will induce neurotransmitter release and compensatory endocytosis, leading to the uptake of the dye into newly formed synaptic vesicles.[2] The duration of stimulation can be varied depending on the experimental goals (typically 1-2 minutes).
-
Washing: After stimulation, rapidly wash the neurons with a dye-free, normal imaging buffer for 5-10 minutes to remove the high K+ solution and all extracellular and membrane-bound dye.
-
Imaging Endocytosed Vesicles: Image the neurons to visualize the fluorescently labeled synaptic vesicle pools.
-
Stimulating Exocytosis (Destaining): To observe the release of the dye, stimulate the neurons again in a dye-free high K+ buffer. Acquire a time-lapse series of images to monitor the decrease in fluorescence as the labeled vesicles undergo exocytosis and release the dye.[3]
Visualization of Workflows and Mechanisms
Mechanism of Neuronal Membrane Staining and Activity-Dependent Uptake
Caption: Mechanism of this compound staining and uptake during synaptic vesicle recycling.
Experimental Workflow for Staining Cultured Neurons
Caption: General workflow for staining cultured neurons with this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak signal | Low dye concentration | Increase the concentration of this compound (e.g., up to 5 µM), but be mindful of potential toxicity. |
| Insufficient incubation time | Increase the incubation time in increments (e.g., up to 20 minutes). | |
| Photobleaching | Reduce the excitation light intensity and/or exposure time. Use an anti-fade reagent in the imaging medium if compatible with live cells. | |
| High background fluorescence | Inadequate washing | Increase the number and duration of wash steps after staining. |
| Dye precipitation | Ensure the stock solution is fully dissolved in DMSO before diluting in aqueous buffer. Centrifuge the staining solution before use to pellet any aggregates. | |
| Cell toxicity/death | Dye concentration is too high | Perform a toxicity assay to determine the maximum tolerated concentration for your specific neuron type. Use the lowest effective concentration. |
| Prolonged exposure to imaging conditions | Minimize the duration of the imaging experiment. Ensure the cells are maintained in a healthy environment (temperature, CO2, humidity). | |
| Inconsistent staining | Uneven application of staining solution | Ensure the entire surface of the cell culture is covered with the staining solution. |
| Variation in cell health or density | Ensure consistent cell plating and culture conditions. Only use healthy, well-adhered cultures for staining. |
Conclusion
This compound is a versatile fluorescent dye for visualizing neuronal membranes and studying synaptic vesicle dynamics. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can effectively utilize this tool to gain valuable insights into neuronal structure and function. As with any fluorescent probe, optimization of staining and imaging parameters for the specific experimental system is crucial for obtaining high-quality, reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Imaging synaptic vesicle recycling by staining and destaining vesicles with FM dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Imaging activity of neuronal populations with new long-wavelength voltage-sensitive dyes - PMC [pmc.ncbi.nlm.nih.gov]
Live-Cell Imaging with 4-Di-10-ASP: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Di-10-ASP is a lipophilic, styryl fluorescent dye commonly employed as a tracer for labeling plasma membranes in live cells. Its fluorescence is highly sensitive to the surrounding environment, making it a valuable tool for investigating membrane dynamics, including changes in membrane potential and the processes of endocytosis and exocytosis. This document provides a comprehensive guide to utilizing this compound for live-cell imaging, with a particular focus on neuronal applications.
Principle of Action
This compound possesses a hydrophobic tail that readily inserts into the lipid bilayer of cell membranes, while its hydrophilic head remains oriented towards the aqueous environment. The dye exhibits weak fluorescence in aqueous solutions but becomes intensely fluorescent upon binding to membranes.[1] This property allows for high-contrast imaging of cellular membranes with minimal background fluorescence. Changes in membrane potential can alter the dye's distribution and fluorescence intensity, enabling the study of neuronal activity and other electrophysiological events.[2][3][4] Furthermore, its association with the plasma membrane makes it a suitable marker for tracking membrane trafficking events such as synaptic vesicle recycling.[5][6]
Data Presentation
The following table summarizes the key quantitative parameters for using this compound in live-cell imaging applications.
| Parameter | Value | Notes |
| Excitation Wavelength (Peak) | ~485 nm[1] | Can be effectively excited by a 488 nm argon laser.[1] |
| Emission Wavelength (Peak) | ~620 nm[1] | Emits in the orange-red spectrum. |
| Stock Solution Concentration | 1-5 mM | Dissolve in high-quality, anhydrous DMSO. |
| Working Concentration | 1-10 µM | Optimal concentration should be determined empirically for each cell type and application. A starting concentration of 1-5 µM is recommended. |
| Incubation Time | 5-30 minutes | Shorter times are often sufficient and can minimize potential cytotoxicity. For neuronal tracing, longer incubation may be necessary. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
Experimental Protocols
This section provides a detailed step-by-step protocol for staining live cultured cells, with specific considerations for neurons, using this compound.
Materials
-
This compound dye
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Live, cultured cells (e.g., primary neurons, neuronal cell lines)
-
Cell culture medium appropriate for the cell type
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Imaging-compatible culture vessels (e.g., glass-bottom dishes or chamber slides)
-
Confocal or wide-field fluorescence microscope equipped with appropriate filters
Protocol: Staining Live Cultured Neurons
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of the dye in high-quality, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light and moisture. Aliquot to avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Culture neurons on imaging-compatible vessels (e.g., poly-D-lysine coated glass-bottom dishes) to an appropriate confluency.
-
Ensure the cells are healthy and free of contamination before staining.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a working solution by diluting the stock solution in pre-warmed (37°C) serum-free culture medium or a suitable imaging buffer (e.g., HBSS) to a final concentration of 1-5 µM. A starting concentration of 2 µM is recommended.
-
Vortex the diluted solution gently to ensure homogeneity.
-
-
Staining the Cells:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS or HBSS.
-
Add the prepared staining solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 5-15 minutes at 37°C in a CO2 incubator, protected from light. The optimal incubation time may vary depending on the cell type and experimental goals and should be determined empirically.
-
-
Washing:
-
After incubation, gently aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed imaging buffer (e.g., phenol (B47542) red-free medium or HBSS) to remove unbound dye and reduce background fluorescence.
-
-
Live-Cell Imaging:
-
Immediately after washing, add fresh, pre-warmed imaging buffer to the cells.
-
Proceed with imaging on a fluorescence microscope.
-
Imaging Parameters
-
Microscope: A confocal microscope is recommended for optimal image quality and to minimize out-of-focus light.
-
Excitation: Use a 488 nm laser line for excitation.
-
Emission: Collect the emitted fluorescence in a range of approximately 580-650 nm.
-
Objective: Use a high numerical aperture objective (e.g., 40x or 60x oil immersion) for high-resolution imaging.
-
Minimizing Phototoxicity: To reduce phototoxicity and photobleaching, use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.[5][7][8] Consider using time-lapse imaging with longer intervals between acquisitions if observing dynamic processes over an extended period.[9] The use of antioxidants in the imaging medium can also help mitigate phototoxicity.[8]
Mandatory Visualizations
Experimental Workflow
References
- 1. Protocol for 4D live fluorescence microscopy to image rapid cellular responses in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane Potential Measurements of Isolated Neurons Using a Voltage-Sensitive Dye | PLOS One [journals.plos.org]
- 3. Imaging activity of neuronal populations with new long-wavelength voltage-sensitive dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiology, Unplugged: Imaging Membrane Potential with Fluorescent Indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 6. Imaging synaptic vesicle exocytosis and endocytosis with FM dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Optimal Working Concentration of 4-Di-10-ASP for Cell Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Di-10-ASP is a lipophilic, cationic styryl dye commonly employed as a fluorescent tracer for the visualization and tracking of phospholipid membranes. Its mechanism relies on the insertion of its hydrophobic tails into the lipid bilayer, while its fluorophore moiety resides at the membrane-water interface. This environmental sensitivity results in a significant increase in fluorescence quantum yield upon membrane incorporation, making it a valuable tool for live-cell imaging, neuronal tracing, and membrane potential studies. Determining the optimal working concentration is critical to achieving bright, specific staining while minimizing cytotoxicity and other artifacts. This document provides detailed application notes and protocols to guide researchers in establishing the ideal concentration of this compound for their specific experimental needs.
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound is presented below. Understanding these characteristics is essential for designing and troubleshooting cell staining experiments.
| Property | Value | Reference |
| Full Name | 4-(4-(didecylamino)styryl)-N-methylpyridinium iodide | |
| Molecular Formula | C34H55IN2 | [1] |
| Molecular Weight | 618.72 g/mol | [1] |
| Excitation Maximum (λex) | ~485 nm | [1][2] |
| Emission Maximum (λem) | ~620 nm | [1][2] |
| Solubility | Soluble in DMSO and ethanol | [1] |
| Appearance | Orange to red solid | [1] |
Mechanism of Action: Membrane Staining
This compound is a member of the styryl dye family, which are known for their use as membrane probes. The dye's amphiphilic nature drives its partitioning into the plasma membrane of live cells. The lipophilic dialkyl chains embed within the hydrophobic core of the lipid bilayer, while the charged pyridinium (B92312) headgroup is oriented towards the aqueous environment. This incorporation restricts the molecular rotation of the dye, leading to a significant enhancement of its fluorescence.
Figure 1. Mechanism of this compound membrane staining.
Recommended Working Concentrations
The optimal working concentration of this compound is highly dependent on the cell type, cell density, incubation time, and the specific application. A general starting range is between 1 µM and 10 µM . For sensitive cell lines or long-term imaging, lower concentrations are recommended to minimize potential cytotoxicity.
| Application | Cell Type | Recommended Starting Concentration | Incubation Time | Notes |
| General Live Cell Imaging | Adherent cell lines (e.g., HeLa, HEK293) | 2-5 µM | 15-30 minutes | Optimization is crucial. Start with a lower concentration and shorter incubation time. |
| Neuronal Tracing | Primary neurons, neuronal cell lines | 1-5 µM | 30-60 minutes | Longer incubation times may be required for tracing processes.[3] |
| Flow Cytometry | Suspension cells (e.g., Jurkat) | 1-2 µM | 10-20 minutes | Ensure cells are well-suspended during incubation. |
| Membrane Potential Studies | Various | 1-10 µM | 5-15 minutes | Concentration should be carefully titrated as it can affect membrane properties. |
Experimental Protocols
Protocol 1: General Staining of Adherent Cells for Fluorescence Microscopy
-
Prepare this compound Stock Solution:
-
Dissolve this compound in high-quality, anhydrous DMSO to create a 1 mM stock solution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and culture until the desired confluency is reached.
-
-
Staining:
-
Warm the required volume of cell culture medium or a suitable buffer (e.g., HBSS) to 37°C.
-
Dilute the 1 mM this compound stock solution into the pre-warmed medium to the desired final working concentration (e.g., 2 µM). Vortex briefly to mix.
-
Remove the culture medium from the cells and gently wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or buffer to remove excess dye.
-
Add fresh, pre-warmed medium or buffer to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for excitation around 485 nm and emission around 620 nm.
-
Protocol 2: Optimization of Working Concentration and Cytotoxicity Assessment
To determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions, a cytotoxicity assay is recommended.
Figure 2. Workflow for optimizing this compound concentration.
Considerations and Troubleshooting
-
Phototoxicity: Styryl dyes can be phototoxic, especially with prolonged exposure to excitation light. Use the lowest possible laser power and exposure time during imaging.
-
Signal-to-Noise Ratio: If the fluorescence signal is weak, consider increasing the concentration or incubation time. However, be mindful of potential increases in background fluorescence and cytotoxicity.
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before staining, as this can affect dye uptake and retention.
-
Buffer Composition: The presence of serum in the staining medium can sometimes reduce staining efficiency. If this is observed, consider staining in a serum-free medium or a balanced salt solution.
-
Fixation: While this compound is primarily used for live-cell imaging, some lipophilic dyes can be retained after fixation with paraformaldehyde. However, permeabilization with detergents will likely extract the dye from the membranes. If post-staining fixation is required, this should be empirically tested.
Conclusion
The optimal working concentration of this compound for cell staining is a critical parameter that requires careful optimization for each specific application and cell type. By starting with a concentration in the low micromolar range and systematically evaluating both staining efficiency and cell viability, researchers can achieve high-quality, reproducible results for a variety of cell imaging and analysis techniques. The protocols and guidelines provided in this document serve as a comprehensive starting point for the successful application of this compound in your research.
References
Preparation of 4-Di-10-ASP Stock and Working Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Di-10-ASP is a lipophilic styryl dye commonly used as a fluorescent tracer to stain phospholipid membranes.[1][2] Its fluorescence is environmentally sensitive, exhibiting low fluorescence in aqueous environments and becoming highly fluorescent in lipid-rich environments like cell membranes. This property makes it an excellent tool for visualizing cell morphology, tracking membrane dynamics, and assessing cell viability. This document provides detailed protocols for the preparation of this compound stock and working solutions for use in various biological applications.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 618.72 g/mol | [1] |
| Appearance | Orange to red solid | [1][3] |
| Excitation Maximum (Ex) | ~485 nm | [1][2][3] |
| Emission Maximum (Em) | ~607-620 nm | [1][2][3] |
| Solubility | Soluble in DMSO (up to 33.33 mg/mL or 53.87 mM) | [1] |
| Recommended Stock Solution Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1][4] |
| Recommended Stock Solution Concentration | 1-10 mM | [1][4] |
| Recommended Working Solution Concentration | 1-5 µM | [4] |
| Storage of Solid Compound | 4°C, protected from light and moisture | [1][3] |
| Storage of Stock Solution (in DMSO) | -20°C for up to 1 month; -80°C for up to 6 months. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [1][3] |
| Storage of Working Solution | Not recommended for storage; prepare fresh for each experiment. | [4] |
Experimental Protocols
Materials
-
This compound solid powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Suitable buffer for working solution (e.g., serum-free culture medium, Hanks' Balanced Salt Solution (HBSS), or Phosphate-Buffered Saline (PBS))
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, which can be further diluted to desired concentrations.
-
Equilibrate: Allow the vial of this compound solid to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh a specific amount of the this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.19 mg of the compound (Mass = Concentration × Volume × Molecular Weight).
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 1 mg of this compound, adding 0.1616 mL of DMSO will yield a 10 mM solution.[1]
-
Mix: Vortex the solution thoroughly to ensure the dye is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if necessary.[1] Ensure the DMSO used is newly opened as hygroscopic DMSO can negatively impact solubility.[1]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[1][3]
Protocol 2: Preparation of this compound Working Solution (5 µM)
This protocol outlines the dilution of the stock solution to a typical working concentration for cell staining.
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
Dilute: Prepare the working solution by diluting the stock solution into a suitable buffer such as serum-free culture medium, HBSS, or PBS.[4] To prepare 1 mL of a 5 µM working solution from a 10 mM stock solution, add 0.5 µL of the stock solution to 999.5 µL of the buffer.
-
Mix: Gently vortex or invert the tube to ensure the solution is well-mixed.
-
Use Immediately: The aqueous working solution is not recommended for storage and should be used promptly after preparation.[4] The final concentration of the working solution may need to be optimized for different cell types and experimental conditions.[4]
Application Example: Staining of Adherent Cells
This protocol provides a general procedure for staining the plasma membrane of adherent cells using a this compound working solution.
-
Cell Culture: Culture adherent cells on sterile coverslips or in a culture plate until they reach the desired confluency.
-
Prepare Working Solution: Prepare a 1 to 5 µM this compound working solution in a serum-free medium or PBS as described in Protocol 2.
-
Staining: Remove the culture medium from the cells and wash them once with PBS. Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells with the staining solution for 5-30 minutes at room temperature, protected from light.[4] The optimal incubation time may vary depending on the cell type.
-
Wash: After incubation, remove the staining solution and wash the cells two to three times with PBS or fresh culture medium to remove any unbound dye.[4]
-
Imaging: The stained cells are now ready for visualization using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (e.g., a filter set for FITC or similar fluorophores). An argon laser (488 nm) can be used for excitation in confocal microscopy.[1][3]
Visual Workflow
The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.
Caption: Workflow for preparing this compound solutions.
References
Application Notes and Protocols for 4-Di-10-ASP Labeling of Brain Slices for Anatomical Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Di-10-ASP is a lipophilic fluorescent dye belonging to the styryl dye family, utilized for anatomical tracing in neuronal tissues. Its lipophilic nature allows it to readily insert into the plasma membrane of cells. Once applied to a specific area of a brain slice, the dye diffuses laterally along the neuronal membranes, effectively labeling individual neurons and their processes, including axons and dendrites. This property makes it a valuable tool for mapping neuronal projections and studying neuronal morphology. This document provides detailed protocols for the application of this compound in fixed brain slices for anatomical tracing, based on established methodologies for similar lipophilic dyes.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Full Name | 4-(4-(didecylamino)styryl)-N-methylpyridinium iodide | |
| Molecular Weight | 618.72 g/mol | [1] |
| Excitation Maximum | ~485 nm | [1] |
| Emission Maximum | ~620 nm | [1] |
| Solubility | Soluble in DMSO and ethanol. Can be dissolved in methanol/chloroform. | [1] |
| Primary Application | Lipophilic tracer for staining phospholipid membranes and neuronal tracing. | [1] |
Table 2: Recommended Parameters for Anatomical Tracing in Fixed Brain Slices
Note: Due to a lack of extensive quantitative data specifically for this compound, the following parameters are largely based on established protocols for the structurally and functionally similar lipophilic dye, DiI, and should be optimized for specific experimental needs.
| Parameter | Recommended Range/Value | Notes | Reference |
| Tissue Fixation | 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS) | Perfusion or immersion fixation. Avoid glutaraldehyde (B144438) as it can increase background fluorescence. | [2] |
| Brain Slice Thickness | 150 - 400 µm | Thicker slices (≥250 µm) are often better for preventing damage during dye application. | [3] |
| Dye Application Method | Crystal application | Application of a small crystal of this compound directly onto the region of interest using a fine needle, glass micropipette, or sharpened tungsten wire. The crystal should be placed just beneath the surface of the slice for optimal labeling. | [3][4] |
| Incubation Temperature | Room Temperature to 37°C | Higher temperatures can increase the diffusion rate, but may also increase the risk of tissue degradation or dye precipitation. Incubation at 37°C has been shown to facilitate diffusion for similar dyes. | [2][5] |
| Incubation Time | Days to Weeks | The required incubation time is dependent on the desired tracing distance, incubation temperature, and the age of the tissue. For DiI, tracing can take several weeks for longer distances. | [2] |
| Incubation Environment | In 4% PFA or PBS with 0.02% sodium azide (B81097), in the dark | To prevent microbial growth during long incubation periods and to protect the fluorescent dye from photobleaching. | [2] |
| Tracing Distance (DiI) | Up to 70 mm | Maximum reported tracing distance for DiI in human tissue. | [2] |
| Tracing Speed (DiI) | ~1 mm/h | Estimated maximum tracing speed for DiI. | [2] |
Experimental Protocols
Protocol 1: Preparation of Fixed Brain Slices
-
Animal Perfusion and Brain Extraction:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to flush out the blood, followed by perfusion with 4% paraformaldehyde (PFA) in PBS.
-
Carefully dissect the brain and post-fix in 4% PFA for 24-48 hours at 4°C. Over-fixation can hinder dye diffusion.[2]
-
-
Brain Sectioning:
-
Prepare coronal or sagittal brain slices at a thickness of 150-400 µm using a vibratome.
-
Collect the slices in PBS. Slices can be stored in PBS with 0.02% sodium azide at 4°C for a short period before labeling.
-
Protocol 2: this compound Crystal Application for Anatomical Tracing
-
Slice Preparation for Labeling:
-
Transfer a brain slice onto a piece of filter paper or a glass slide moistened with PBS to keep the tissue hydrated but remove excess surface liquid.
-
-
Dye Application:
-
Under a dissecting microscope, use a fine-tipped tool (e.g., a sharpened tungsten needle, glass micropipette, or the tip of a syringe needle) to pick up a small crystal of this compound.
-
Carefully insert the crystal into the desired brain region within the slice. It is crucial to place the crystal just beneath the surface of the tissue to ensure good contact with the neuronal membranes.[4]
-
-
Incubation:
-
Place the labeled brain slice in a light-protected container (e.g., a multi-well plate wrapped in aluminum foil) filled with 4% PFA or PBS containing 0.02% sodium azide.
-
Incubate at room temperature or 37°C for a period ranging from several days to weeks, depending on the required tracing distance. The incubation solution should be sufficient to keep the slice submerged.
-
-
Mounting and Imaging:
-
After incubation, carefully wash the slice with PBS to remove any excess dye solution.
-
Mount the slice on a glass slide using an aqueous mounting medium.
-
Coverslip the slice and seal the edges with nail polish to prevent drying.
-
Image the labeled neurons using a fluorescence or confocal microscope with appropriate filters for this compound (Excitation: ~485 nm, Emission: ~620 nm).[1]
-
Mandatory Visualization
Caption: Experimental workflow for this compound labeling of brain slices.
Caption: Simplified diagram of lipophilic dye transport in neurons.
Discussion and Troubleshooting
-
Uneven Labeling: Ensure the dye crystal is fully inserted into the tissue. Surface application can lead to diffusion into the surrounding medium rather than along neuronal membranes.
-
High Background: This can result from using glutaraldehyde in the fixative or from excess dye crystals that have dissolved into the incubation medium. Gentle washing of the slice before mounting can help reduce background.
-
Slow Diffusion: The rate of diffusion is influenced by temperature, fixation time, and tissue age. Increasing the incubation temperature can accelerate diffusion, but care must be taken to prevent tissue damage. For older or heavily myelinated tissue, longer incubation times will be necessary.
-
Photobleaching: this compound, like all fluorescent dyes, is susceptible to photobleaching. Minimize exposure to light during incubation and imaging. Use of an anti-fade mounting medium is recommended.
While this compound is a potent tool for anatomical tracing, it is important to note that as a lipophilic dye, it will label all cell membranes it comes into contact with, not just neurons. Therefore, precise application of the dye is critical for targeted labeling of specific neuronal populations. Furthermore, the transport of this compound is primarily through lateral diffusion within the membrane and is generally considered to be bidirectional, labeling both anterograde and retrograde pathways from the application site.[2] Some evidence also suggests that this compound can be a substrate for organic cation transporters, which could contribute to its uptake by certain cell types.[6] Researchers should consider these properties when interpreting their results.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | DiOlistic Labeling of Neurons in Tissue Slices: A Qualitative and Quantitative Analysis of Methodological Variations [frontiersin.org]
- 3. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging activity of neuronal populations with new long-wavelength voltage-sensitive dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histological Methods for ex vivo Axon Tracing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative analysis of the retrograde axonal transport of 4 different fluorescent dyes in peripheral sensory and motor neurons and lack of anterograde transport in the corticospinal system - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Changes in Mitochondrial Membrane Potential Using 4-Di-10-ASP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and a key parameter in cellular bioenergetics. A decrease in ΔΨm is an early hallmark of apoptosis and is implicated in various pathologies and drug-induced toxicity. 4-Di-10-ASP is a lipophilic, cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner. This document provides detailed application notes and protocols for the use of this compound to quantitatively measure changes in mitochondrial membrane potential.
Principle: this compound is a positively charged styryl dye that is cell-permeant. Due to its positive charge, it accumulates in the negatively charged mitochondrial matrix. The extent of its accumulation is directly proportional to the magnitude of the mitochondrial membrane potential. In healthy cells with a high ΔΨm, this compound exhibits strong fluorescence within the mitochondria. Upon mitochondrial depolarization, the dye is released into the cytoplasm, resulting in a decrease in mitochondrial fluorescence intensity. This change in fluorescence can be quantified using fluorescence microscopy or flow cytometry.
Data Presentation
The following table summarizes quantitative data on the change in mitochondrial membrane potential as measured by the fluorescence intensity of this compound under different treatment conditions. The data is compiled from hypothetical yet representative experimental results to illustrate the application of this probe.
| Treatment Group | Cell Type | This compound Concentration (nM) | Incubation Time (minutes) | Mean Mitochondrial Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| Control (Untreated) | HeLa | 10 | 30 | 1500 | 120 | 1.00 |
| CCCP (50 µM) | HeLa | 10 | 30 | 350 | 45 | 0.23 |
| Oligomycin (10 µg/mL) | HeLa | 10 | 30 | 1850 | 150 | 1.23 |
| Staurosporine (1 µM) | HeLa | 10 | 30 | 600 | 75 | 0.40 |
| Control (Untreated) | SH-SY5Y | 15 | 25 | 1200 | 110 | 1.00 |
| Rotenone (10 µM) | SH-SY5Y | 15 | 25 | 750 | 90 | 0.63 |
| Valinomycin (1 µM) | SH-SY5Y | 15 | 25 | 400 | 50 | 0.33 |
Signaling Pathways and Experimental Workflow
Signaling Pathways Regulating Mitochondrial Membrane Potential
The maintenance and regulation of mitochondrial membrane potential are governed by complex signaling pathways. Key factors include the electron transport chain (ETC), ATP synthase activity, ion channels, and pro- and anti-apoptotic proteins of the Bcl-2 family.
Protocol for retrograde and anterograde neuronal tracing with 4-Di-10-ASP
Introduction
4-Di-10-ASP is a fluorescent lipophilic carbocyanine dye used as a neuronal tracer.[1][2] Its lipophilic nature allows it to intercalate into the plasma membrane of neurons, enabling the visualization of neuronal morphology and the mapping of neural circuits. This tracer can be utilized for both retrograde and anterograde tracing, making it a versatile tool in neuroanatomical studies.[3][4] Anterograde tracing allows for the mapping of axonal projections from the neuronal cell body (soma) to their termination at the synapse, while retrograde tracing identifies neurons that project to a specific target area by tracing from the axon terminal back to the soma.[5][6]
These application notes provide a detailed protocol for the use of this compound in both in vivo and in vitro neuronal tracing experiments.
Quantitative Data Summary
| Property | Value | Reference |
| Excitation Maximum | 485 nm | [1][2] |
| Emission Maximum | 620 nm | [1][2] |
| Tracer Type | Lipophilic Cationic Dye | [1][2] |
| Transport Mechanism | Lateral diffusion within the plasma membrane | [4][7] |
| Fixability | Compatible with aldehyde-based fixatives | [7] |
| Solubility | Soluble in DMF, DMSO, ethanol | [4] |
| Storage | -20°C in the dark | [4] |
Experimental Protocols
I. Tracer Preparation
-
Stock Solution: Prepare a stock solution of this compound by dissolving it in an appropriate solvent such as dimethylformamide (DMF) or ethanol. The concentration of the stock solution can range from 1 to 10 mg/mL.
-
Working Solution: For microinjection, the stock solution can be used directly or diluted in a suitable buffer, such as phosphate-buffered saline (PBS). For other application methods, the tracer can be prepared as a paste or applied as crystals.
II. Anterograde and Retrograde Tracing Protocol (In Vivo)
This protocol outlines the general steps for in vivo neuronal tracing. Specific parameters may need to be optimized based on the animal model and target region.
-
Animal Preparation:
-
Anesthetize the animal using an approved protocol.
-
Secure the animal in a stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Administer analgesics to minimize post-operative pain.[8]
-
Prepare the surgical site by shaving the fur and cleaning with alternating swabs of betadine and alcohol.[8]
-
-
Tracer Application:
-
Create a small craniotomy over the target brain region.
-
Microinjection:
-
Load a glass micropipette (tip diameter 10-20 µm) with the this compound working solution.[8]
-
Slowly lower the micropipette to the desired coordinates.
-
Inject a small volume (e.g., 0.1-0.5 µL) of the tracer solution over several minutes to minimize tissue damage.
-
-
Iontophoresis:
-
Fill a glass micropipette with the tracer solution.
-
Apply a positive current (e.g., 5 µA, 7 seconds on/off intervals) for 7-15 minutes to eject the tracer.[8]
-
-
Crystal/Paste Application:
-
Carefully place a small crystal or a paste of this compound onto the target area.
-
-
-
Incubation:
-
After tracer application, suture the incision and allow the animal to recover.
-
The incubation period for tracer transport can range from several days to weeks, depending on the distance to be traced and the animal model.
-
-
Tissue Processing:
-
Deeply anesthetize the animal and perform transcardial perfusion with PBS followed by a 4% paraformaldehyde (PFA) solution in PBS.[9]
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.[9]
-
Cryoprotect the brain by incubating in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.
-
Section the brain using a cryostat or a vibratome at a thickness of 40-50 µm.[8]
-
Mount the sections on glass slides.
-
-
Imaging:
-
Observe the labeled neurons using a fluorescence microscope equipped with the appropriate filter set for this compound (Excitation: ~485 nm, Emission: ~620 nm).
-
For long-term storage and detailed analysis, sections can be coverslipped with an anti-fade mounting medium.
-
III. Neuronal Tracing in Fixed Tissue
This compound can also be used for tracing in post-mortem fixed tissue, which is particularly useful for human neuroanatomical studies.[7][10]
-
Tissue Preparation:
-
The tissue should be fixed with an aldehyde-based fixative (e.g., 4% PFA).
-
Section the tissue to the desired thickness.
-
-
Tracer Application:
-
Apply a small crystal or inject a solution of this compound into the region of interest within the fixed tissue slice.
-
-
Incubation:
-
Incubate the tissue in a humidified chamber at room temperature or 37°C for several weeks to months to allow for dye diffusion.[10]
-
-
Imaging:
-
Wash the tissue sections to remove excess tracer and mount on slides for fluorescence microscopy.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Insufficient tracer amount or concentration. | Increase the injected volume or concentration of the tracer.[11] |
| Incorrect filter set. | Confirm the microscope filters match the excitation and emission spectra of this compound.[11] | |
| Inadequate incubation time. | Increase the survival time of the animal after injection to allow for sufficient transport. | |
| High Background | Tracer leakage at the injection site. | Inject the tracer slowly and in smaller volumes. |
| Non-specific labeling. | Consider diluting the tracer concentration. | |
| Signal Loss After Fixation | Use of inappropriate fixative. | Avoid methanol-based fixatives as they can extract lipids and the lipophilic dye.[11] Use aldehyde-based fixatives. |
| Limited Diffusion in Fixed Tissue | Aldehyde fixation can impede diffusion. | Consider a "delayed fixation" method where the tracer is applied to fresh tissue, allowed to diffuse for a period, and then fixed.[12] |
Visualizations
Caption: Experimental workflow for in vivo neuronal tracing with this compound.
Caption: Mechanism of anterograde and retrograde transport of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Genome Context [genomecontext.com]
- 3. Cell and Neuronal Tracing | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Anterograde tracing - Wikipedia [en.wikipedia.org]
- 6. What are the methods used for neuronal tracing? | AAT Bioquest [aatbio.com]
- 7. Neuronal tracing with DiI: decalcification, cryosectioning, and photoconversion for light and electron microscopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cic.ini.usc.edu [cic.ini.usc.edu]
- 9. DiI labeling experiment - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Over 30 Years of DiI Use for Human Neuroanatomical Tract Tracing: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroscience Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Co-staining with 4-Di-10-ASP and Other Fluorescent Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Di-10-ASP is a lipophilic styryl dye commonly utilized as a fluorescent tracer for labeling phospholipid membranes.[1][2][3] Its mechanism of action involves the insertion of its hydrophobic tail into the lipid bilayer, while its hydrophilic head remains at the membrane-water interface. This property allows for the visualization of cellular membranes and organelles such as mitochondria.[4][5] With an excitation maximum around 485 nm and an emission maximum at approximately 620 nm, this compound is spectrally compatible with a variety of other fluorophores, making it a valuable tool for multicolor fluorescence microscopy.[1][2][3][6][7]
These application notes provide detailed protocols for co-staining this compound with other common fluorescent markers, enabling the simultaneous visualization of multiple cellular structures and processes. The included methodologies cover co-staining with nuclear, cytoskeletal, and other mitochondrial and apoptosis markers.
Spectral Properties of this compound
A thorough understanding of the spectral characteristics of this compound is crucial for successful multicolor imaging and for minimizing spectral bleed-through.
| Property | Value | Reference |
| Excitation Maximum | ~485 nm | [1][2][3] |
| Emission Maximum | ~620 nm | [1][2][3] |
| Common Excitation Source | Argon laser (488 nm line) | [1] |
| Stokes Shift | Large | [5] |
| Solvent Effects | Emission maximum can be influenced by the polarity of the environment. | [8] |
Application 1: Co-staining of Plasma Membrane and Nucleus
This protocol outlines the simultaneous staining of the plasma membrane with this compound and the nucleus with DAPI in live or fixed cells. DAPI is a blue-fluorescent DNA stain with an excitation maximum of about 358 nm and an emission maximum of approximately 461 nm when bound to DNA.[9][10]
Experimental Protocol: Live Cell Co-staining with DAPI
Materials:
-
This compound
-
DAPI (4',6-diamidino-2-phenylindole)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Live cells cultured on coverslips or imaging dishes
Protocol:
-
Prepare Staining Solution:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a 1 mg/mL (1.43 mM) stock solution of DAPI in deionized water or DMSO.[9]
-
On the day of the experiment, dilute the this compound stock solution to a final working concentration of 1-5 µM in pre-warmed cell culture medium or imaging buffer.
-
Dilute the DAPI stock solution to a final working concentration of 1-5 µg/mL in the same medium.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the combined this compound and DAPI staining solution to the cells.
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or imaging buffer.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for DAPI (e.g., Ex/Em: 360/450 nm) and this compound (e.g., Ex/Em: 488/620 nm).
-
Experimental Workflow: Live Cell Co-staining
Caption: Workflow for live cell co-staining with this compound and DAPI.
Application 2: Co-staining of Plasma Membrane and Cytoskeleton
This protocol describes the staining of the plasma membrane with this compound and the F-actin cytoskeleton with fluorescently-conjugated phalloidin (B8060827) in fixed cells. Phalloidin conjugates are available with a wide range of fluorophores, allowing for flexible experimental design. For this protocol, a green-fluorescent phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) is used.
Experimental Protocol: Fixed Cell Co-staining with Phalloidin
Materials:
-
This compound
-
Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
Methanol-free formaldehyde (B43269) or paraformaldehyde (PFA)
-
Triton X-100 or other suitable permeabilization agent
-
Bovine serum albumin (BSA)
-
PBS
-
Cells cultured on coverslips
Protocol:
-
Cell Fixation:
-
Wash cells twice with pre-warmed PBS.
-
Fix cells with 3.7% formaldehyde in PBS for 10 minutes at room temperature.[11]
-
Wash cells two to three times with PBS.
-
-
Permeabilization:
-
Incubate cells with 0.1% Triton X-100 in PBS for 3-5 minutes.[11]
-
Wash cells two to three times with PBS.
-
-
Blocking:
-
Incubate cells with 1% BSA in PBS for 20-30 minutes to reduce nonspecific staining.[11]
-
-
Staining:
-
Prepare a staining solution containing 1-5 µM this compound and the recommended concentration of the phalloidin conjugate (typically 1:40 to 1:1000 dilution of a stock solution) in PBS with 1% BSA.[12]
-
Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filter sets for the phalloidin conjugate (e.g., FITC filter set) and this compound (e.g., TRITC or Texas Red filter set).
-
Experimental Workflow: Fixed Cell Co-staining
Caption: Workflow for fixed cell co-staining with this compound and phalloidin.
Application 3: Dual Mitochondrial Staining for Mass and Membrane Potential
This compound can be used to assess mitochondrial membrane potential.[4] For a more comprehensive analysis of mitochondrial health, it can be co-stained with a mitochondrial mass tracker (B12436777) that is independent of membrane potential, such as MitoTracker Green FM. MitoTracker Green FM accumulates in mitochondria regardless of their membrane potential and has excitation/emission maxima of approximately 490/516 nm.[13][14]
Experimental Protocol: Live Cell Mitochondrial Co-staining
Materials:
-
This compound
-
MitoTracker Green FM
-
DMSO
-
Live cells cultured in imaging dishes
Protocol:
-
Prepare Staining Solution:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of MitoTracker Green FM in DMSO.
-
Prepare a working solution by diluting the this compound stock to 1-5 µM and the MitoTracker Green FM stock to 20-200 nM in pre-warmed serum-free culture medium.
-
-
Cell Staining:
-
Remove the culture medium and wash the cells once with pre-warmed serum-free medium.
-
Add the staining solution to the cells.
-
Incubate for 15-45 minutes at 37°C, protected from light.[15]
-
-
Washing:
-
Replace the staining solution with fresh, pre-warmed culture medium.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets for MitoTracker Green FM (e.g., FITC) and this compound (e.g., TRITC).
-
Application 4: Neuronal Tracing and Immunofluorescence
This compound and other lipophilic dyes are effective for neuronal tracing in both live and fixed tissues.[16][17] This protocol combines this compound tracing with subsequent immunofluorescence to identify specific neuronal populations.
Experimental Protocol: Neuronal Tracing and Co-staining
Materials:
-
This compound crystals or solution
-
Tissue embedding medium
-
Fixative (e.g., 4% PFA)
-
Primary and fluorescently-conjugated secondary antibodies
-
Blocking and permeabilization buffers
Protocol:
-
Neuronal Tracing:
-
Apply a small crystal of this compound or inject a concentrated solution into the region of interest in the fixed or fresh tissue.
-
Incubate the tissue in PBS at 37°C for a period ranging from days to weeks to allow for dye diffusion along neuronal tracts.
-
-
Tissue Sectioning:
-
After tracing, fix the tissue (if not already fixed) and cryoprotect it.
-
Section the tissue using a cryostat or vibratome.
-
-
Immunofluorescence Staining:
-
Perform a standard immunofluorescence protocol on the tissue sections, including blocking, primary antibody incubation, and secondary antibody incubation steps. Ensure the chosen secondary antibody fluorophore is spectrally distinct from this compound.
-
-
Imaging:
-
Mount the stained sections and image using a confocal microscope to resolve the traced neurons and the immunolabeled structures.
-
Application 5: Apoptosis Detection with Annexin (B1180172) V
This compound can be used in conjunction with Annexin V conjugates to study changes in the plasma membrane during apoptosis. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane in apoptotic cells.[18][19]
Experimental Protocol: Apoptosis Assay
Materials:
-
This compound
-
Fluorescently-conjugated Annexin V (e.g., Annexin V-FITC)
-
Annexin V Binding Buffer
-
Propidium Iodide (PI) or another viability dye
-
Cell suspension
Protocol:
-
Induce Apoptosis:
-
Treat cells with an apoptosis-inducing agent. Include an untreated control.
-
-
Cell Staining:
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V conjugate and this compound to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[20]
-
Add a viability dye like PI just before analysis to distinguish necrotic cells.
-
-
Analysis:
-
Analyze the cells by flow cytometry. This compound fluorescence will indicate the cell membrane, while Annexin V will identify apoptotic cells, and PI will mark necrotic cells.
-
Signaling Pathway: Apoptosis and Membrane Alterations
Caption: Simplified pathway of apoptosis detection using Annexin V and this compound.
Quantitative Data Summary
| Application | Fluorescent Marker | Concentration | Incubation Time | Target |
| Nuclear Co-staining | DAPI | 1-5 µg/mL | 10-20 min | Nucleus (DNA) |
| This compound | 1-5 µM | 10-20 min | Plasma Membrane | |
| Cytoskeleton Co-staining | Phalloidin-Alexa Fluor 488 | 1:40 - 1:1000 | 20-60 min | F-actin |
| This compound | 1-5 µM | 20-60 min | Plasma Membrane | |
| Mitochondrial Co-staining | MitoTracker Green FM | 20-200 nM | 15-45 min | Mitochondrial Mass |
| This compound | 1-5 µM | 15-45 min | Mitochondrial Membrane | |
| Apoptosis Assay | Annexin V-FITC | Varies by kit | 15 min | Phosphatidylserine |
| This compound | 1-5 µM | 15 min | Plasma Membrane |
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference |
| High Background | Dye concentration too high | Titrate the concentration of this compound and the co-stain. | |
| Inadequate washing | Increase the number and duration of wash steps. | [21] | |
| Weak Signal | Low dye concentration | Increase the concentration of the dyes. | [22] |
| Photobleaching | Minimize exposure to light during staining and imaging. Use an antifade mounting medium. | [22] | |
| Spectral Bleed-through | Overlapping emission spectra | Use narrow bandpass filters and sequential scanning on a confocal microscope. | [23] |
| Select fluorophores with greater spectral separation. | |||
| No Staining (Fixed Cells) | Incomplete permeabilization | Ensure adequate permeabilization with an appropriate detergent concentration and incubation time. | |
| Fixation artifacts | Test different fixation methods (e.g., methanol (B129727) vs. formaldehyde). Note that methanol fixation is not compatible with phalloidin staining. | [11] |
Conclusion
This compound is a versatile fluorescent probe for labeling cellular membranes. Its spectral properties make it an excellent candidate for multicolor imaging in combination with a wide array of other fluorescent markers. The protocols provided in these application notes offer a starting point for researchers to design and execute robust co-staining experiments to investigate complex cellular structures and functions. Optimization of staining conditions for specific cell types and experimental setups is recommended to achieve the best results.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biotium.com [biotium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. The Probe for Renal Organic Cation Secretion (4-Dimethylaminostyryl)-N-Methylpyridinium (ASP+)) Shows Amplified Fluorescence by Binding to Albumin and Is Accumulated In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. DAPI Counterstaining Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Long-Distance Three-Color Neuronal Tracing in Fixed Tissue Using NeuroVue Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biotium.com [biotium.com]
- 23. Live-cell imaging of mitochondria and the actin cytoskeleton in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
Time-Lapse Imaging of Membrane Dynamics Using 4-Di-10-ASP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Di-10-ASP is a lipophilic, styryl dye that serves as a fluorescent tracer for the plasma membrane. Its fluorescence is environmentally sensitive, making it a powerful tool for investigating the dynamic nature of cellular membranes. This document provides detailed application notes and protocols for utilizing this compound in time-lapse imaging to study various aspects of membrane dynamics, including vesicle trafficking, endocytosis, exocytosis, and the organization of membrane microdomains.
Properties of this compound
This compound inserts into the outer leaflet of the phospholipid membrane, and its fluorescence characteristics can change in response to alterations in membrane potential and the local lipid environment.[1][2][3][4][5][6]
Quantitative Data Summary
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~485 nm | [1][2][3][4][5][6] |
| Emission Wavelength (λem) | ~620 nm | [1][2][3][4][5][6] |
| Common Applications | Membrane potential sensing, Neuronal tracing, Endocytosis/Exocytosis studies | |
| Typical Concentration | 1-10 µM | |
| Solvent for Stock Solution | DMSO or Ethanol |
Key Applications in Membrane Dynamics
This compound and similar styryl dyes are invaluable for visualizing and quantifying several key cellular processes involving the plasma membrane:
-
Synaptic Vesicle Cycling: These dyes are widely used to study the exo-endocytic cycle of synaptic vesicles at nerve terminals. During endocytosis, the dye is internalized within the newly formed vesicles. Subsequent exocytosis leads to the release of the dye, which can be monitored as a decrease in fluorescence intensity.
-
Endocytosis and Exocytosis: In non-neuronal cells, this compound can be used to track the internalization of the plasma membrane during endocytosis and the fusion of intracellular vesicles with the plasma membrane during exocytosis.
-
Membrane Potential Dynamics: As a potentiometric dye, the fluorescence intensity of this compound can be sensitive to changes in the electrical potential across the plasma membrane, allowing for the visualization of neuronal firing and other depolarization or hyperpolarization events.
Experimental Protocols
Protocol 1: General Staining of Plasma Membrane for Time-Lapse Imaging
This protocol provides a general method for labeling the plasma membrane of live cells with this compound for subsequent time-lapse microscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM supplemented with FBS and HEPES)
-
Cultured cells on glass-bottom dishes or coverslips
Procedure:
-
Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO or ethanol. Store the stock solution at -20°C, protected from light.
-
Culture cells to the desired confluency on a suitable imaging vessel.
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition to achieve sufficient signal with minimal toxicity.
-
Wash the cells once with pre-warmed imaging medium.
-
Add the this compound working solution to the cells and incubate for 5-15 minutes at 37°C. The incubation time may need to be optimized.
-
Wash the cells two to three times with pre-warmed imaging medium to remove excess dye.
-
Add fresh, pre-warmed imaging medium to the cells. The cells are now ready for time-lapse imaging.
Protocol 2: Time-Lapse Imaging of Endocytosis
This protocol is designed to visualize the internalization of the plasma membrane during endocytosis.
Materials:
-
Cells stained with this compound (as per Protocol 1)
-
An endocytosis-inducing agent (e.g., growth factor, phorbol (B1677699) ester), if applicable
-
Confocal or widefield fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2)
Procedure:
-
Mount the stained cells on the microscope stage.
-
Locate a field of view with healthy, well-stained cells.
-
Set up the time-lapse imaging parameters.
-
Excitation/Emission: Use filter sets appropriate for this compound (e.g., excitation ~488 nm, emission ~590-650 nm).
-
Laser Power/Exposure Time: Use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching.
-
Frame Rate: The acquisition rate will depend on the speed of the endocytic process being studied. For slower processes, a frame every 1-5 minutes may be sufficient. For rapid events, a frame every few seconds may be necessary.
-
-
Acquire a baseline of a few frames before stimulating endocytosis.
-
If using an inducing agent, add it to the imaging medium.
-
Continue acquiring images for the desired duration of the experiment.
-
Analyze the resulting image series by monitoring the appearance of fluorescently labeled intracellular vesicles over time.
Data Analysis and Visualization
Quantitative Analysis
The analysis of time-lapse data can provide quantitative insights into membrane dynamics.
-
Fluorescence Intensity Measurements: The change in fluorescence intensity in specific regions of interest (e.g., the plasma membrane, intracellular vesicles) can be measured over time to quantify the rates of endocytosis or exocytosis.
-
Vesicle Tracking: Individual fluorescent vesicles can be tracked to determine their velocity, directionality, and trafficking pathways.
-
Fluorescence Recovery After Photobleaching (FRAP): This technique can be used to measure the lateral mobility of this compound within the plasma membrane, providing information about membrane fluidity and the presence of diffusion barriers.[7][8][9][10][11] In a FRAP experiment, a small region of the fluorescently labeled membrane is intentionally photobleached with a high-intensity laser. The recovery of fluorescence in the bleached region due to the diffusion of surrounding unbleached probes is then monitored over time. The rate of recovery is related to the diffusion coefficient of the probe.
Visualizing Cellular Processes with Graphviz
Diagrams created with Graphviz can help to visualize the complex signaling pathways and experimental workflows involved in studying membrane dynamics.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Diagram of the vesicle recycling process in the nerve terminal | Okinawa Institute of Science and Technology OIST [oist.jp]
- 3. Reactome | Clathrin-mediated endocytosis [reactome.org]
- 4. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]
- 7. Flourescence Recovery After Photobleaching (FRAP) [bio.davidson.edu]
- 8. Fluorescence strategies for mapping cell membrane dynamics and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Recovery After Photobleaching (FRAP) | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 10. mdpi.com [mdpi.com]
- 11. Fluorescence Recovery After Photobleaching - FluoroFinder [fluorofinder.com]
Application of 4-Di-10-ASP in Studying Organic Cation Transporters
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Organic cation transporters (OCTs) are a family of polyspecific transporters crucial for the absorption, distribution, and excretion of a wide range of endogenous and exogenous organic cations, including many therapeutic drugs. Understanding the function and inhibition of these transporters is of significant interest in pharmacology and drug development. This document provides detailed application notes and protocols for the use of the fluorescent probe 4-Di-10-ASP and its more commonly used analog, 4-Di-1-ASP (also known as ASP+), in the characterization of OCTs.
Clarification of Probes: this compound vs. 4-Di-1-ASP (ASP+)
It is important to distinguish between two structurally related fluorescent probes:
-
This compound (4-(4-(didecylamino)styryl)-N-methylpyridinium iodide): This molecule is a lipophilic tracer primarily used for staining phospholipid membranes. Its long alkyl chains favor its incorporation into lipid bilayers.
-
4-Di-1-ASP or ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide): This probe is a well-established substrate for various organic cation transporters, including OCT1, OCT2, and OCT3. Its transport into cells is mediated by these transporters, making it a valuable tool for functional studies.
Given the context of studying organic cation transporters, this document will focus on the application of 4-Di-1-ASP (ASP+) , as it is the relevant tool for assessing transporter activity.
Principle of the Assay
The fluorescent dye 4-Di-1-ASP (ASP+) is a cationic molecule that is a substrate for OCTs. Upon transport into the cell, the fluorescence of ASP+ can be measured, providing a direct readout of transporter activity. This fluorescence-based assay offers a non-radioactive, sensitive, and high-throughput method to study OCT function, screen for inhibitors, and investigate drug-drug interactions.
Data Presentation
Table 1: Physicochemical and Spectral Properties of 4-Di-1-ASP (ASP+)
| Property | Value |
| Chemical Name | 4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide |
| Molecular Formula | C₁₆H₁₉IN₂ |
| Molecular Weight | 366.24 g/mol |
| Excitation (λex) | ~475 nm |
| Emission (λem) | ~606 nm |
Table 2: Kinetic Parameters of 4-Di-1-ASP (ASP+) Uptake by Organic Cation Transporters
| Transporter/Cell Line | Kₘ (µM) | Vₘₐₓ | Reference |
| hOCT1 | Not specified | Not specified | |
| hOCT2 | Not specified | Not specified | |
| hOCT3 (HEK-293 cells) | 33.3 | Not specified | [1] |
| A549 cells (endogenous OCTs) | 12.5 ± 4.0 and 456.9 ± 164.5 | Not specified | [2] |
| BeWo cells (low-affinity, non-OCT mediated) | 580 ± 110 | 97 ± 9 nmol/mg protein/30 min | [1][3] |
Table 3: Inhibitors of OCT3-Mediated 4-Di-1-ASP (ASP+) Uptake
A high-throughput screen of 2556 compounds identified 210 molecules that inhibit OCT3-mediated uptake of 2 µM 4-Di-1-ASP by 50% or more at a concentration of 20 µM.[1] While specific IC₅₀ values for all these compounds are not detailed, this study provides a valuable resource for identifying potential OCT3 inhibitors. For specific, well-characterized inhibitors, it is recommended to perform dose-response experiments to determine their IC₅₀ values.
Experimental Protocols
Protocol 1: Preparation of 4-Di-1-ASP (ASP+) Stock Solution
-
Dissolve 4-Di-1-ASP powder in sterile, nuclease-free water to prepare a stock solution (e.g., 2 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage:
-
For short-term storage (up to 1 month), store at -20°C, protected from light.
-
For long-term storage (up to 6 months), store at -80°C, protected from light.
-
Protocol 2: Cell-Based 4-Di-1-ASP (ASP+) Uptake Assay for OCT Activity
This protocol is designed for cells cultured in a 96-well plate format, suitable for high-throughput screening.
Materials:
-
Cells stably expressing the OCT of interest (e.g., HEK-293-hOCT1, -hOCT2, or -hOCT3) or cells with endogenous OCT expression.
-
Wild-type cells (not expressing the transporter) as a negative control.
-
Krebs-Ringer-Henseleit (KRH) buffer or Hank's Balanced Salt Solution (HBSS).
-
4-Di-1-ASP (ASP+) stock solution.
-
Known OCT inhibitor (e.g., corticosterone (B1669441) for OCT3, decynium-22 for pan-OCT inhibition) for determining non-specific uptake.
-
1% Sodium Dodecyl Sulfate (SDS) lysis buffer.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that ensures a confluent monolayer on the day of the experiment.
-
Acclimation: On the day of the assay, remove the culture medium and wash the cells once with pre-warmed KRH or HBSS buffer. Add 100 µL of the same buffer to each well and let the cells acclimate for 10-20 minutes at 37°C.
-
Inhibitor Pre-incubation (for inhibitor screening):
-
Prepare serial dilutions of the test compounds (inhibitors) in the assay buffer.
-
Remove the acclimation buffer and add 50 µL of the inhibitor solution to the respective wells.
-
For control wells, add 50 µL of buffer (for total uptake) or a known inhibitor at a high concentration (for non-specific uptake).
-
Incubate for 10-30 minutes at 37°C.
-
-
ASP+ Uptake:
-
Prepare the ASP+ working solution in the assay buffer at a concentration twice the final desired concentration (e.g., if the final concentration is 2 µM, prepare a 4 µM solution).
-
Add 50 µL of the ASP+ working solution to each well (this will result in a 1:1 dilution with the existing buffer/inhibitor solution).
-
Incubate for a predetermined time (e.g., 2-10 minutes) at 37°C. The incubation time should be within the linear range of uptake, which should be determined empirically for the specific cell line and transporter.[1]
-
-
Termination of Uptake:
-
Aspirate the ASP+ containing solution from all wells.
-
Immediately wash the cells three times with 200 µL of ice-cold KRH or HBSS buffer to stop the transport process. To further reduce background, the wash buffer can be supplemented with a high concentration of a known inhibitor (e.g., 50 µM corticosterone).[1]
-
-
Cell Lysis: Add 100 µL of 1% SDS lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader with excitation at ~475 nm and emission at ~606 nm.
Protocol 3: Fluorescence Microscopy of 4-Di-1-ASP (ASP+) Uptake
This protocol allows for the visualization of OCT activity at the single-cell level.
Materials:
-
Cells grown on glass coverslips or in imaging-compatible plates.
-
Assay buffer (KRH or HBSS).
-
4-Di-1-ASP (ASP+) stock solution.
-
Confocal or wide-field fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Culture: Plate cells on coverslips or in an imaging dish and allow them to adhere and grow.
-
Staining:
-
Wash the cells with pre-warmed assay buffer.
-
Prepare a working solution of 4-Di-1-ASP in the assay buffer at the desired final concentration (e.g., 1-10 µM).
-
Incubate the cells with the ASP+ solution for 5-15 minutes at 37°C.
-
-
Imaging:
-
For live-cell imaging, mount the coverslip on a microscope slide with a drop of assay buffer or image directly in the imaging dish.
-
Observe the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for ASP+ (~475 nm and ~606 nm, respectively).
-
To confirm transporter-mediated uptake, pre-incubate a parallel set of cells with a known OCT inhibitor before adding ASP+. A significant reduction in intracellular fluorescence would indicate specific uptake.
-
Visualizations
Caption: Mechanism of 4-Di-1-ASP (ASP+) uptake via OCTs.
Caption: Experimental workflow for a 4-Di-1-ASP uptake assay.
Caption: Logical workflow for inhibitor screening using 4-Di-1-ASP.
References
- 1. Low-affinity uptake of the fluorescent organic cation 4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide (4-Di-1-ASP) in BeWo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transport of the fluorescent organic cation 4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide (ASP+) in human respiratory epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
Application Notes and Protocols for 4-Di-10-ASP Staining with Compatible Fixation Methods
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Di-10-ASP is a fluorescent lipophilic tracer used to stain phospholipid membranes. Its fluorescence is highly dependent on the surrounding environment, making it a sensitive probe for membrane integrity and dynamics. When designing experiments that require cell or tissue fixation, it is crucial to choose a fixation method that preserves the cellular architecture and retains the fluorescence of this compound. This document provides detailed protocols for compatible fixation methods and application notes for using this compound in fixed-cell imaging, with a focus on studying dynamic cellular processes such as synaptic vesicle recycling.
Fixation Methods Compatible with this compound Staining
The choice of fixative is critical for preserving the localization and intensity of lipophilic dyes like this compound. Aldehyde-based fixatives are generally recommended over solvent-based fixatives (e.g., methanol (B129727), acetone) which can extract lipids and disrupt membrane integrity, leading to a loss of staining.
Recommended Fixatives:
-
Paraformaldehyde (PFA): A widely used crosslinking fixative that preserves cellular morphology well.
-
Glutaraldehyde (B144438) (GA): A stronger crosslinking agent than PFA, which can provide excellent structural preservation. However, it can also increase autofluorescence.
-
PFA/Glutaraldehyde Combination: A mixture of PFA and a low concentration of glutaraldehyde can offer a good balance between preserving cellular ultrastructure and minimizing autofluorescence. This combination is particularly effective at immobilizing membrane proteins and preserving organelle morphology.[1][2][3]
Quantitative Data Summary
While direct quantitative comparisons of fixation methods for this compound are limited in the literature, the following table summarizes the expected outcomes based on studies of similar fluorescent probes and the known properties of the fixatives.
| Fixation Method | Concentration | Fixation Time (at RT) | Expected Fluorescence Intensity | Morphological Preservation | Notes |
| Paraformaldehyde (PFA) | 4% in PBS | 15-30 minutes | Good | Good | Standard fixative for immunofluorescence. Longer fixation times may lead to a decrease in the fluorescence of some probes.[3] |
| Glutaraldehyde (GA) | 0.5% - 2.5% in PBS | 15-30 minutes | Moderate to Good | Excellent | May increase background autofluorescence.[3][4] Recommended for studies requiring high-resolution structural preservation. |
| PFA + Glutaraldehyde | 3% PFA + 0.1-0.5% GA in PBS | 15-30 minutes | Good to Excellent | Excellent | Offers a good compromise between structural preservation and fluorescence intensity. The low GA concentration helps to minimize autofluorescence while effectively cross-linking proteins.[1][2] |
Experimental Protocols
I. Preparation of Fixative Solutions
A. 4% Paraformaldehyde (PFA) in PBS
-
To prepare 100 mL of 4% PFA solution, heat 80 mL of PBS to 60-70°C in a chemical fume hood.
-
Add 4 g of paraformaldehyde powder and stir until dissolved.
-
Add a few drops of 1N NaOH to aid in dissolving the PFA.
-
Allow the solution to cool to room temperature.
-
Adjust the pH to 7.2-7.4 using HCl or NaOH.
-
Bring the final volume to 100 mL with PBS.
-
Filter the solution through a 0.22 µm filter. Store at 4°C for up to one week or at -20°C for longer-term storage.
B. 2.5% Glutaraldehyde (GA) in PBS
-
To prepare 10 mL of 2.5% GA solution, add 1 mL of 25% glutaraldehyde stock solution to 9 mL of PBS.
-
Mix well. This solution should be prepared fresh before each use.
C. 4% PFA + 0.5% Glutaraldehyde in PBS
-
Prepare 4% PFA in PBS as described above.
-
To 10 mL of the 4% PFA solution, add 200 µL of 25% glutaraldehyde stock solution.
-
Mix well. This solution should be prepared fresh before each use.
II. Staining and Fixation Protocol for Adherent Cells
-
Culture cells on coverslips or in imaging-compatible plates to the desired confluency.
-
Prepare a 1-10 µM working solution of this compound in a suitable buffer (e.g., HBSS or serum-free medium).
-
Remove the culture medium and wash the cells once with the buffer.
-
Incubate the cells with the this compound working solution for 5-20 minutes at 37°C, protected from light. The optimal staining time may vary depending on the cell type.
-
Wash the cells three times with the buffer to remove excess dye.
-
Immediately fix the cells with the desired fixative (PFA, GA, or PFA/GA) for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
(Optional) If co-staining with antibodies for intracellular targets, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature. Note that permeabilization may affect the distribution of lipophilic dyes.
-
Wash the cells three times with PBS.
-
Proceed with immunofluorescence staining or mount the coverslips for imaging.
Application: Visualizing Synaptic Vesicle Recycling
This compound and similar styryl dyes are valuable tools for studying the dynamics of synaptic vesicle exocytosis and endocytosis. The dye is non-fluorescent in aqueous solution but becomes intensely fluorescent upon insertion into lipid membranes. During synaptic activity, the dye is taken up into newly formed vesicles during endocytosis, allowing for the visualization of the recycling pool of synaptic vesicles.
Signaling Pathway: Synaptic Vesicle Recycling
Caption: Synaptic vesicle recycling at the presynaptic terminal.
Experimental Workflow: Visualizing Activity-Dependent Uptake of this compound
Caption: Workflow for visualizing synaptic vesicle uptake of this compound.
By following these protocols and considering the specific requirements of the experimental system, researchers can successfully utilize this compound for robust and reliable staining of cellular membranes in fixed samples.
References
- 1. researchgate.net [researchgate.net]
- 2. The Combination of Paraformaldehyde and Glutaraldehyde Is a Potential Fixative for Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
Mounting Media Recommendations for 4-Di-10-ASP Labeled Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Di-10-ASP is a lipophilic carbocyanine dye widely used as a fluorescent tracer for labeling cell membranes and studying neuronal pathways. Proper mounting of this compound labeled samples is critical for preserving the integrity of the fluorescent signal, enabling high-quality imaging, and ensuring long-term sample stability. This document provides detailed application notes and protocols for selecting and using appropriate mounting media with this compound, with a special focus on maintaining dye localization and preventing fluorescence quenching.
Key Considerations for Mounting this compound Labeled Samples
The lipophilic nature of this compound presents unique challenges for sample mounting. Unlike many other fluorophores, this compound and similar carbocyanine dyes are susceptible to extraction and diffusion when exposed to certain solvents commonly found in traditional mounting media.
Incompatibility with Glycerol (B35011) and Organic Solvents: It is strongly advised to avoid using mounting media containing glycerol or organic solvents.[1] These components can solubilize the lipophilic dye, causing it to leach from the labeled membranes. This results in a loss of specific staining, increased background fluorescence, and a significant reduction in image quality.[1]
Aqueous Buffers as the Preferred Mounting Solution: The recommended practice for mounting samples labeled with lipophilic carbocyanine dyes is to use a simple aqueous buffer, such as Phosphate-Buffered Saline (PBS).[1][2] This approach minimizes the risk of dye redistribution and preserves the precise localization of the fluorescent signal within the cell membrane.
Data Presentation: Properties of Common Mounting Media Constituents
While most commercial mounting media are not recommended for this compound, understanding their properties is crucial for making informed decisions in fluorescence microscopy. The following tables summarize key quantitative data for common components and commercial mounting media.
Table 1: Refractive Indices of Common Mounting Media Components and Microscope Optics
| Component | Refractive Index (RI) | Notes |
| Air | 1.00 | Significant mismatch with glass, causing spherical aberrations.[3] |
| Water / PBS | 1.33 | Common for live-cell imaging and recommended for lipophilic dyes.[3][4] |
| Glycerol (75%) | ~1.44 - 1.47 | Not recommended for this compound. Can extract lipophilic dyes.[3][4][5] |
| Immersion Oil | ~1.51 - 1.52 | Matched to the RI of glass for high-resolution oil immersion objectives.[3][4] |
| Glass (Coverslip/Slide) | ~1.51 - 1.52 | The standard for microscope optics.[3][4] |
Table 2: Overview of Commercial Mounting Media (Use with Caution for this compound)
| Mounting Medium | Type | Refractive Index (Cured) | Key Features | Suitability for this compound |
| ProLong™ Glass Antifade Mountant | Hard-setting, Aqueous-based | ~1.52 | RI matched to glass, contains antifade reagents.[6] | Not Recommended (Contains organic components) |
| VECTASHIELD® Antifade Mounting Medium | Non-setting, Aqueous-based | ~1.45 | Contains antifade reagents, well-established.[7] | Not Recommended (Glycerol-based)[5] |
| EverBrite™ Mounting Medium | Wet-set, Aqueous-based | ~1.42 | Contains antifade reagents. | Not Recommended (Glycerol-based)[8] |
| PBS (Phosphate-Buffered Saline) | Aqueous Buffer | ~1.33 | No antifade protection. | Recommended |
Experimental Protocols
Protocol 1: Staining Cells with this compound (General Protocol)
This protocol provides a general guideline for staining cells with this compound. Optimization may be required depending on the cell type and experimental conditions.
Materials:
-
This compound stock solution (e.g., 1-5 mM in DMSO or ethanol)
-
Cells cultured on coverslips or in a suitable imaging dish
-
Phosphate-Buffered Saline (PBS) or other suitable aqueous buffer
-
Formaldehyde (e.g., 4% in PBS) for fixation (optional)
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in PBS or cell culture medium to a final working concentration of 1-10 µM.
-
Cell Staining:
-
For live-cell imaging, remove the culture medium and add the staining solution to the cells. Incubate for 5-20 minutes at 37°C.
-
For fixed cells, you can stain before or after fixation. If staining after fixation, ensure the fixative is thoroughly washed out with PBS before adding the staining solution.
-
-
Washing: After incubation, wash the cells 2-3 times with PBS to remove unbound dye.
-
Proceed to Mounting: Immediately proceed to the mounting protocol to prevent the sample from drying out.
Protocol 2: Mounting this compound Labeled Samples for Imaging
This protocol details the recommended procedure for mounting this compound labeled samples to preserve the fluorescent signal.
Materials:
-
This compound labeled cells on coverslips
-
Microscope slides
-
Phosphate-Buffered Saline (PBS)
-
Coverslip sealant (e.g., nail polish or a commercial sealant like CoverGrip™)
Procedure:
-
Prepare the Slide: Place a clean microscope slide on a flat surface.
-
Add Mounting Buffer: Add a small drop (10-20 µL) of PBS to the center of the microscope slide.
-
Mount the Coverslip: Carefully invert the coverslip with the cells facing down onto the drop of PBS on the slide. Avoid introducing air bubbles.
-
Remove Excess Buffer: Gently blot away any excess PBS from the edges of the coverslip using a laboratory wipe.
-
Seal the Coverslip: To prevent evaporation and to secure the coverslip, carefully apply a sealant around the edges of the coverslip.[1][2] Allow the sealant to dry completely before imaging.
-
Imaging: The sample is now ready for imaging on a fluorescence microscope.
-
Storage: For short-term storage (up to a few weeks), slides can be stored at 4°C, protected from light.[1] For longer-term storage, the stability of the signal should be empirically determined.
Mandatory Visualizations
Experimental Workflow for Staining and Mounting
Caption: Workflow for staining and mounting this compound labeled samples.
Logical Relationship: Mounting Media Selection for this compound
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Fluorophore, Mounting Media And Imaging Chamber Selection For Leica DM 6B Upright Microscope – Microscopy and Imaging Center [microscopy.tamu.edu]
- 5. bidc.ucsf.edu [bidc.ucsf.edu]
- 6. thermofisher.com [thermofisher.com]
- 7. MediumRefractiveIndex | Scientific Volume Imaging [svi.nl]
- 8. biotium.com [biotium.com]
Application Notes and Protocols for 4-Di-10-ASP Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Di-10-ASP is a lipophilic styryl dye commonly utilized as a fluorescent tracer for labeling plasma membranes and for investigating changes in membrane potential. Its fluorescence intensity is sensitive to the polarity of its environment, making it a valuable tool for studying dynamic cellular processes. This document provides detailed protocols and recommended image acquisition settings for the effective use of this compound in fluorescence microscopy.
Spectral Properties and Recommended Filter Sets
Proper configuration of the fluorescence microscope is critical for optimal signal-to-noise ratio when imaging this compound. The dye exhibits a broad excitation and emission spectrum, with peak values influenced by the local environment.
| Parameter | Wavelength (nm) | Notes |
| Excitation Maximum | ~475 - 488 nm | Efficiently excited by the 488 nm line of an Argon laser. |
| Emission Maximum | ~590 - 620 nm | Emits in the orange-red region of the spectrum.[1][2][3][4] |
Recommended Microscope Filter Configuration:
| Component | Specification |
| Excitation Filter | 470/40 nm or similar |
| Dichroic Mirror | 500 nm longpass |
| Emission Filter | 580 nm longpass or 600/50 nm bandpass |
Experimental Protocols
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) at a concentration of 1-5 mM.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Store the stock solution at -20°C, protected from light and moisture. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Staining Protocol for Live Cells
-
Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
-
Prepare a fresh working solution of this compound by diluting the stock solution in a serum-free medium or an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the this compound working solution to the cells and incubate for 5-20 minutes at 37°C, protected from light.
-
After incubation, wash the cells two to three times with the physiological buffer to remove excess dye.
-
The cells are now ready for imaging. It is recommended to image the cells in a physiological buffer to maintain their health.
Image Acquisition Settings
The following tables provide recommended starting parameters for acquiring images of this compound-stained cells. These settings should be optimized for the specific microscope, detector, and sample being used.
Widefield Fluorescence Microscopy
| Parameter | Recommended Setting |
| Objective Lens | 20x, 40x, or 63x high numerical aperture (NA > 0.7) |
| Excitation Source | Mercury or Xenon arc lamp with appropriate filters |
| Exposure Time | 100 - 500 ms (B15284909) (adjust to avoid saturation) |
| Camera Binning | 1x1 or 2x2 (to improve signal-to-noise) |
| Gain | Low to moderate (adjust as needed) |
Confocal Laser Scanning Microscopy
| Parameter | Recommended Setting |
| Objective Lens | 40x or 63x oil or water immersion (high NA) |
| Laser Line | 488 nm Argon laser |
| Laser Power | 1-10% (use the lowest power necessary to obtain a good signal) |
| Pinhole Size | 1 Airy Unit (for optimal confocality) |
| Detector | Photomultiplier Tube (PMT) or Hybrid Detector (HyD) |
| PMT/HyD Gain | 400 - 800 V (adjust for optimal signal without saturation) |
| Scan Speed | 200 - 400 Hz (balance between speed and image quality) |
| Frame Averaging | 2-4 frames (to reduce noise) |
Visualization of Experimental Workflow and Mechanism
Experimental Workflow for this compound Staining and Imaging
Caption: Staining and imaging workflow for this compound.
Mechanism of this compound as a Membrane Probe
Caption: Simplified mechanism of this compound fluorescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 4. The Probe for Renal Organic Cation Secretion (4-Dimethylaminostyryl)-N-Methylpyridinium (ASP+)) Shows Amplified Fluorescence by Binding to Albumin and Is Accumulated In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Di-10-ASP Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data analysis workflows for utilizing the fluorescent probe 4-Di-10-ASP in various imaging experiments. The information is intended to guide researchers in academia and the pharmaceutical industry in the effective application of this dye for studying cellular dynamics, particularly mitochondrial function and membrane potential.
Introduction to this compound
This compound is a lipophilic, cationic styryl dye commonly used as a fluorescent tracer for staining cellular membranes. Its accumulation within cells is dependent on membrane potential, making it a valuable tool for assessing the electrical potential across the plasma and mitochondrial membranes. The dye exhibits a fluorescence emission maximum at approximately 606-620 nm upon excitation at around 474-485 nm. Due to its potential-dependent accumulation, this compound is particularly useful for investigating mitochondrial health, neuronal activity, and for screening compounds that modulate membrane potential.
Core Applications and Experimental Protocols
Assessment of Mitochondrial Membrane Potential (ΔΨm)
A key application of this compound is the qualitative and quantitative assessment of mitochondrial membrane potential, a critical indicator of cellular health and function. A decrease in ΔΨm is an early hallmark of apoptosis and cellular stress.
Experimental Protocol:
-
Cell Preparation:
-
Plate cells (e.g., HeLa, SH-SY5Y) on glass-bottom dishes or multi-well plates suitable for fluorescence microscopy.
-
Culture cells to the desired confluency (typically 70-80%).
-
-
Staining Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS) to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
For a "no-wash" protocol, imaging can be performed directly in the staining solution. Alternatively, for endpoint assays, wash the cells twice with pre-warmed PBS before imaging.
-
-
Image Acquisition:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for excitation (e.g., 488 nm laser line) and emission (e.g., 580-640 nm).
-
Acquire images using consistent settings (e.g., laser power, exposure time, gain) across all experimental conditions to ensure comparability.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of individual mitochondria or whole cells using image analysis software such as ImageJ/Fiji.
-
A decrease in fluorescence intensity is indicative of mitochondrial depolarization, while an increase can suggest hyperpolarization.
-
Quantitative Data Summary:
The following table provides an example of how to present quantitative data from a mitochondrial membrane potential assay using this compound. The data illustrates the effect of a known mitochondrial uncoupler, CCCP (Carbonyl cyanide m-chlorophenyl hydrazone).
| Treatment Group | Concentration | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| Control (Vehicle) | - | 15,234 | 1,287 | 1.00 |
| CCCP | 1 µM | 10,567 | 954 | 0.69 |
| CCCP | 5 µM | 6,845 | 612 | 0.45 |
| CCCP | 10 µM | 4,123 | 398 | 0.27 |
Experimental Workflow for Mitochondrial Membrane Potential Assay:
Caption: Workflow for assessing mitochondrial membrane potential.
High-Throughput Screening (HTS) for Modulators of Membrane Potential
This compound can be employed in HTS campaigns to identify compounds that alter mitochondrial or plasma membrane potential. This is particularly relevant for drug discovery in areas such as oncology, neurodegeneration, and card
Application Notes and Protocols for 4-Di-10-ASP in High-Content Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Di-10-ASP is a lipophilic, cationic fluorescent dye utilized for the analysis of cellular and mitochondrial membrane potential. Its accumulation in mitochondria is dependent on the mitochondrial membrane potential (ΔΨm), making it a valuable tool for assessing mitochondrial function and overall cell health in high-content screening (HCS) applications. A decrease in ΔΨm is an early indicator of apoptosis and cellular stress, providing a sensitive endpoint for cytotoxicity and drug safety profiling. This document provides detailed application notes and protocols for the use of this compound in HCS assays.
Properties of this compound:
| Property | Value | Reference |
| Excitation Wavelength | ~485 nm | [1] |
| Emission Wavelength | ~620 nm | [1] |
| Cellular Localization | Phospholipid membranes, Mitochondria | [1] |
| Mode of Action | Accumulates in polarized mitochondria due to the negative charge of the inner mitochondrial membrane. | [2] |
Applications in High-Content Screening
This compound is a versatile dye for HCS, enabling the multiplexed analysis of various cellular parameters. Key applications include:
-
Mitochondrial Toxicity Screening: Quantify compound-induced mitochondrial dysfunction by measuring changes in ΔΨm.[3][4]
-
Cytotoxicity and Apoptosis Assays: Detect early apoptotic events through the loss of mitochondrial membrane potential.[4]
-
Drug Discovery: Screen compound libraries to identify drugs that modulate mitochondrial function for therapeutic purposes.
-
Phenotypic Screening: Characterize cellular phenotypes by correlating changes in mitochondrial health with other cellular markers.
Experimental Protocols
The following are detailed protocols for utilizing this compound in HCS assays. These protocols are based on general principles for mitochondrial membrane potential dyes and may require optimization for specific cell types and experimental conditions.
Protocol 1: High-Content Screening for Mitochondrial Membrane Potential
This protocol details a method to assess compound-induced changes in mitochondrial membrane potential in a 96- or 384-well format.
Materials:
-
This compound
-
Cell culture medium
-
Black-walled, clear-bottom microplates
-
Test compounds and controls (e.g., FCCP as a positive control for depolarization)
-
Phosphate-Buffered Saline (PBS)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into a black-walled, clear-bottom microplate at a density that ensures they are in a logarithmic growth phase at the time of the assay. Allow cells to adhere and grow for 24-48 hours.
-
Compound Treatment: Treat cells with test compounds at various concentrations. Include appropriate vehicle controls and a positive control for mitochondrial depolarization, such as Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP). Incubate for the desired period (e.g., 1 to 24 hours).
-
Dye Loading:
-
Prepare a fresh working solution of this compound in pre-warmed cell culture medium or a suitable buffer. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.
-
Remove the compound-containing medium from the wells.
-
Add the this compound staining solution to each well and incubate for 20-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove excess dye.
-
Image Acquisition:
-
Acquire images using a high-content imaging system.
-
Use an appropriate filter set for this compound (Excitation: ~488 nm, Emission: ~600-640 nm).
-
It is recommended to also acquire images of a nuclear stain (e.g., Hoechst 33342) to facilitate cell segmentation and counting.
-
-
Image Analysis:
-
Use image analysis software to identify individual cells based on the nuclear stain.
-
Define the cytoplasm or mitochondria as the region of interest (ROI).
-
Quantify the mean fluorescence intensity of this compound within the defined ROI for each cell.
-
Calculate the average fluorescence intensity per well.
-
Protocol 2: Multiplexed Cytotoxicity Assay with this compound
This protocol combines the measurement of mitochondrial membrane potential with a marker for plasma membrane integrity to distinguish between early apoptosis and necrosis.
Materials:
-
This compound
-
A cell-impermeant nuclear dye (e.g., YOYO-1 or Propidium Iodide)
-
Hoechst 33342 (for total cell counting)
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from Protocol 1.
-
Dye Loading:
-
Prepare a staining solution containing this compound, the cell-impermeant dye, and Hoechst 33342 in pre-warmed cell culture medium.
-
Remove the compound-containing medium and add the combined staining solution to each well.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells once with pre-warmed PBS.
-
Image Acquisition:
-
Acquire images in three fluorescent channels:
-
Blue channel for Hoechst 33342 (total cell count).
-
Red/Orange channel for this compound (mitochondrial membrane potential).
-
Green channel for the cell-impermeant dye (dead cells).
-
-
-
Image Analysis:
-
Identify all cells using the Hoechst 33342 signal.
-
Identify dead cells based on the signal from the cell-impermeant dye.
-
Quantify the this compound fluorescence intensity in the live cell population (Hoechst-positive, cell-impermeant dye-negative).
-
Calculate the percentage of dead cells and the average this compound intensity of live cells per well.
-
Data Presentation
Quantitative data from HCS assays should be summarized in tables for clear comparison.
Table 1: Example Data from a Mitochondrial Toxicity Screen
| Compound | Concentration (µM) | Mean this compound Fluorescence Intensity (a.u.) | % of Vehicle Control | Standard Deviation |
| Vehicle (0.1% DMSO) | - | 15,234 | 100.0 | 876 |
| Compound A | 1 | 14,890 | 97.7 | 754 |
| Compound A | 10 | 8,123 | 53.3 | 498 |
| Compound A | 100 | 2,567 | 16.8 | 210 |
| FCCP (Positive Control) | 10 | 1,875 | 12.3 | 155 |
Table 2: Example Data from a Multiplexed Cytotoxicity Assay
| Compound | Concentration (µM) | % Cell Viability | Mean this compound Intensity (Live Cells) | % of Vehicle Control (MMP) |
| Vehicle (0.1% DMSO) | - | 98.5 | 16,045 | 100.0 |
| Compound B | 5 | 95.2 | 10,267 | 64.0 |
| Compound B | 25 | 60.1 | 4,813 | 30.0 |
| Compound B | 50 | 25.7 | 2,100 | 13.1 |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Figure 1. High-Content Screening Workflow for Mitochondrial Membrane Potential Assay.
Figure 2. Signaling Pathway of Drug-Induced Mitochondrial Dysfunction.
Conclusion
This compound is a robust and sensitive fluorescent probe for monitoring mitochondrial membrane potential in high-content screening assays. The protocols and data presented here provide a framework for its application in drug discovery and toxicology, enabling the quantitative assessment of compound effects on mitochondrial health and cell viability. Proper optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. Mitochondrial membrane potential and compartmentalized signaling: Calcium, ROS, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [bio-protocol.org]
- 3. A systematic study of mitochondrial toxicity of environmental chemicals using quantitative high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Mitochondrial Toxicity Screening and Multi-Parametric Data Analysis | Publicación [silice.csic.es]
Troubleshooting & Optimization
How to reduce background fluorescence with 4-Di-10-ASP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the fluorescent lipophilic tracer 4-Di-10-ASP, with a special focus on troubleshooting and reducing background fluorescence to enhance signal-to-noise ratios in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in a question-and-answer format.
Q1: I am observing high background fluorescence. What are the potential causes and how can I reduce it?
A1: High background fluorescence is a common issue that can obscure your signal. The primary causes include excessive dye concentration, non-specific binding, and autofluorescence of the sample. Here are several strategies to mitigate this:
-
Optimize Dye Concentration: A high concentration of this compound can lead to increased background. It is crucial to perform a concentration titration to find the lowest effective concentration that provides a satisfactory signal.
-
Optimize Incubation Time: Shorter incubation times can reduce the amount of non-specific binding. The optimal time should be determined empirically for your specific cell type and experimental conditions.
-
Improve Washing Steps: Thorough washing after staining is critical to remove unbound dye. Increase the number and duration of washes with an appropriate buffer, such as phosphate-buffered saline (PBS) or a balanced salt solution.
-
Use Phenol (B47542) Red-Free Medium: Phenol red, a common component in cell culture media, is fluorescent and can contribute to background noise. Switching to a phenol red-free medium during imaging can significantly improve the signal-to-noise ratio.[1][2]
-
Consider Background Suppressors: For live-cell imaging, the addition of a compatible background suppressor to the imaging medium can help quench extracellular fluorescence.[3]
Q2: My signal is weak or fading quickly. What can I do to improve it?
A2: Weak or rapidly fading (photobleaching) signal can be due to several factors, including low dye concentration, suboptimal imaging settings, and phototoxicity.
-
Increase Dye Concentration (with caution): While high concentrations can increase background, a concentration that is too low will result in a weak signal. Titration is key to finding the optimal balance.
-
Optimize Imaging Settings:
-
Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that allows for signal detection.[4]
-
Minimize Exposure Time: Limit the duration of exposure to the excitation light for each image acquisition.[4]
-
Use Appropriate Filters: Ensure that the excitation and emission filters on your microscope are well-matched to the spectral properties of this compound (Excitation ~485 nm; Emission ~620 nm).[4][5][6]
-
-
Use Antifade Reagents: For fixed samples, using a mounting medium with an antifade reagent can help to reduce photobleaching. For live-cell imaging, specialized live-cell antifade reagents are available.[3][4]
-
Maintain Cell Health: For live-cell imaging, ensure that cells are healthy and maintained in an appropriate imaging solution. Stressed or dying cells can exhibit altered membrane properties and contribute to staining artifacts.
Q3: I'm seeing punctate staining or aggregates of the dye. How can I prevent this?
A3: Dye aggregation can lead to bright, non-specific puncta in your images. This can be caused by issues with dye solubility or handling.
-
Proper Dye Solubilization: Ensure that the this compound stock solution is fully dissolved. Sonication may aid in the dissolution of the dye in solvents like DMSO.
-
Fresh Working Solutions: Prepare the final working solution of the dye immediately before use. Storing diluted aqueous solutions of lipophilic dyes for extended periods can lead to aggregation.
-
Final Dilution in Protein-Containing Buffer: For the final dilution step before adding to cells, consider using a buffer that contains a low concentration of protein, such as bovine serum albumin (BSA), which can help to prevent dye aggregation.
FAQs (Frequently Asked Questions)
What is this compound and what is it used for? this compound is a fluorescent lipophilic tracer.[4][5][6] It is used to stain phospholipid membranes in a specific manner.[4][5][6] Its applications include neuronal tracing, monitoring synaptic vesicle recycling, and as a voltage-sensitive dye to study changes in membrane potential.[7]
What are the excitation and emission wavelengths of this compound? The approximate excitation maximum is 485 nm and the emission maximum is 620 nm.[4][5][6]
How should I store this compound? The solid dye should be stored at 4°C, protected from light and moisture. Stock solutions in an organic solvent like DMSO can be stored at -20°C or -80°C for several months, but should be protected from light and repeated freeze-thaw cycles.
Can I use this compound in fixed cells? While this compound is primarily used for live-cell imaging, it can be used to stain fixed cells. However, fixation with aldehydes like glutaraldehyde (B144438) can increase background fluorescence.[8] If fixation is required, paraformaldehyde is generally preferred. Permeabilization with detergents after staining can cause redistribution of the dye, so it is recommended to perform any intracellular staining before labeling with this compound in fixed-cell protocols.
Quantitative Data Summary
While direct quantitative comparisons of background reduction strategies specifically for this compound are limited in the available literature, the following tables summarize key parameters and provide a qualitative comparison of different approaches to optimize your staining protocol.
Table 1: this compound Staining Parameters (General Guidelines)
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1-5 mM in DMSO or Ethanol | Prepare fresh and store in small aliquots at -20°C or -80°C. |
| Working Concentration | 1-10 µM | Optimal concentration is cell-type dependent and should be determined by titration. |
| Incubation Time | 5-30 minutes at 37°C | Shorter times may be sufficient and can help reduce background. |
| Washing Buffer | PBS, HBSS, or Phenol Red-Free Medium | Ensure thorough washing to remove unbound dye. |
| Number of Washes | 3-5 times | Increase the number of washes if background remains high. |
Table 2: Qualitative Comparison of Background Reduction Strategies
| Strategy | Ease of Implementation | Potential Impact on Signal | Notes |
| Optimize Dye Concentration | Easy | High | The most critical step for improving signal-to-noise. |
| Reduce Incubation Time | Easy | Medium | Can reduce non-specific binding with minimal impact on specific signal if optimized. |
| Increase Washing Steps | Easy | Low | Generally safe and effective for removing unbound dye. |
| Use Phenol Red-Free Medium | Easy | Medium | Can significantly reduce background from the imaging medium itself.[1][2] |
| Use Background Suppressor | Easy | Low | Can be very effective for live-cell imaging but adds cost.[3] |
| Photobleaching Pre-treatment | Moderate | Low | Effective for reducing autofluorescence in fixed tissues but requires extra time. |
Experimental Protocols
Detailed Protocol for Live-Cell Imaging with this compound
This protocol provides a general guideline for staining live cells with this compound. Optimization may be required for specific cell types and applications.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Phenol red-free cell culture medium
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 1-5 mM.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.
-
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dish).
-
Wash the cells twice with warm PBS or HBSS to remove any residual serum and medium components.
-
-
Dye Loading:
-
Prepare a working solution of this compound by diluting the stock solution in warm, phenol red-free medium to a final concentration of 1-10 µM. Note: It is recommended to perform a titration to determine the optimal concentration for your cell type.
-
Remove the wash buffer from the cells and add the this compound working solution.
-
Incubate the cells for 5-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the dye-containing medium.
-
Wash the cells 3-5 times with warm, phenol red-free medium or PBS. Each wash should be for 2-5 minutes to ensure removal of unbound dye.
-
-
Imaging:
-
Replace the final wash solution with fresh, warm, phenol red-free medium or an appropriate imaging buffer.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound (Excitation ~485 nm, Emission ~620 nm).
-
To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides an adequate signal.
-
Mandatory Visualization
Synaptic Vesicle Recycling Pathway
The following diagram illustrates the process of synaptic vesicle recycling at a neuronal synapse, a process that can be monitored using this compound. The dye partitions into the presynaptic membrane and is taken up into synaptic vesicles during endocytosis.
Principle of Membrane Potential Sensing
This diagram illustrates how a voltage-sensitive dye like this compound can report changes in membrane potential. The dye's fluorescence intensity changes in response to the electrical field across the membrane.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The Synaptic Vesicle Cycle in the Nerve Terminal - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fluorescence Imaging of Cell Membrane Potential: From Relative Changes to Absolute Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. medium.com [medium.com]
- 7. Electrophysiology, Unplugged: Imaging Membrane Potential with Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting weak or no signal in 4-Di-10-ASP staining
This guide provides troubleshooting solutions for researchers encountering weak or no signal during 4-Di-10-ASP staining experiments. This compound is a lipophilic, styryl dye used as a fluorescent tracer for phospholipid membranes. Its fluorescence is sensitive to the membrane's electrical potential, making it a valuable tool in neuroscience and cell biology.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of a complete lack of signal in this compound staining?
A complete absence of signal often points to fundamental issues with the dye itself, the imaging setup, or critical protocol steps. Common causes include improper dye storage leading to degradation, incorrect microscope filter sets that do not match the dye's excitation/emission spectra, or a failed staining procedure where the dye was not applied to the cells.
Q2: My this compound signal is very dim. How can I increase the brightness?
A weak signal can result from several factors including suboptimal dye concentration, insufficient incubation time, or low expression of the target membrane.[1] To enhance signal strength, consider performing a titration to find the optimal dye concentration and extending the incubation period. Additionally, ensure your imaging settings, such as exposure time and gain, are appropriately adjusted.
Q3: Can the health of my cells affect this compound staining?
Yes, cell viability is crucial. Since this compound's fluorescence is dependent on the cell's membrane potential, unhealthy or dead cells with depolarized membranes will not stain correctly.[2][3] Always ensure you are working with healthy, viable cells for optimal staining. Some dyes can also be cytotoxic, so it's important to assess cell health after staining.[4][5]
Q4: I'm observing patchy or uneven staining. What could be the cause?
Uneven staining can be caused by dye aggregation, where the dye molecules clump together instead of evenly integrating into the membrane.[6][7] This can be addressed by ensuring the dye is fully dissolved in a suitable solvent like DMSO before diluting it into your aqueous staining buffer. Also, ensure that cells are washed properly to remove excess, unbound dye.[8]
Q5: How can I prevent my this compound signal from fading during imaging?
The fading of a fluorescent signal upon exposure to light is known as photobleaching.[9] To minimize this, reduce the exposure time and the intensity of the excitation light.[10] Using an anti-fade mounting medium can also help preserve the signal, especially for fixed cells.[11] It is also good practice to image the samples immediately after staining and to store them in the dark.[12]
Troubleshooting Guide: Weak or No Signal
This section provides a detailed breakdown of potential causes and solutions for common signal-related issues.
| Problem | Potential Cause | Recommended Solution |
| No Signal | Incorrect Filter Set: The microscope's excitation and emission filters do not align with this compound's spectra (Ex: ~485 nm, Em: ~620 nm).[13][14] | Verify that the filter cubes on your microscope are appropriate for the dye. Use an online spectrum viewer to confirm compatibility. |
| Degraded Dye: Improper storage (e.g., exposure to light or moisture) has compromised the dye's fluorescence.[15] | Always store the dye according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light.[15] Consider using a fresh aliquot of the dye. | |
| Incorrect Staining Protocol: A critical step, such as adding the dye to the cells, was missed or performed incorrectly. | Review your protocol carefully. Ensure all steps are followed in the correct order and with the correct reagents. | |
| Weak Signal | Suboptimal Dye Concentration: The concentration of this compound is too low for adequate membrane labeling.[1] | Perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions. Start with a range of 1-10 µM. |
| Insufficient Incubation Time: The dye has not had enough time to fully incorporate into the cell membranes. | Increase the incubation time. A typical range is 10 minutes to 2 hours, but this may need to be optimized.[1][15] | |
| Low Cell Density: Too few cells in the imaging field will naturally result in a weak overall signal. | Ensure you have an adequate number of healthy cells plated for your experiment. | |
| Cell Health Issues: Cells are unhealthy or dying, leading to compromised membrane potential and reduced dye uptake.[2][3] | Use a viability stain to confirm cell health. Only use healthy, actively growing cells for your experiments. | |
| Photobleaching: The fluorescent signal has been diminished by prolonged exposure to excitation light.[9] | Minimize the sample's exposure to light. Use lower laser power and shorter exposure times.[10] Consider using an anti-fade reagent.[11] | |
| High Background | Dye Aggregation: The lipophilic dye has formed aggregates that are not properly incorporated into the membrane, leading to non-specific fluorescence.[6][7] | Ensure the dye is fully dissolved in a high-quality solvent (e.g., DMSO) before preparing the final staining solution. Vortex thoroughly. |
| Inadequate Washing: Excess, unbound dye remains in the background, obscuring the specific signal.[8] | Increase the number and duration of washing steps after incubation to effectively remove unbound dye. | |
| Autofluorescence: The cells or the surrounding medium have endogenous fluorescence that overlaps with the dye's emission spectrum. | Image an unstained control sample to assess the level of autofluorescence. If necessary, use a different imaging channel or apply background subtraction during image analysis. |
Experimental Protocols
General this compound Staining Protocol for Live Cells
-
Prepare Dye Stock Solution: Dissolve this compound powder in high-quality, anhydrous DMSO to create a 1-5 mM stock solution. Vortex thoroughly to ensure complete dissolution. Store this stock solution at -20°C, protected from light and moisture.
-
Cell Preparation: Culture cells on an appropriate imaging dish or slide to a suitable confluency. Ensure the cells are healthy and viable before staining.
-
Prepare Staining Solution: On the day of the experiment, thaw the dye stock solution. Dilute the stock solution in a warm, serum-free culture medium or a suitable buffer (e.g., HBSS) to the desired final concentration (typically between 1-10 µM).
-
Staining: Remove the culture medium from the cells and wash once with the warm buffer. Add the staining solution to the cells and incubate at 37°C for 10-30 minutes. The optimal time may vary depending on the cell type.
-
Washing: After incubation, gently remove the staining solution and wash the cells 2-3 times with the warm buffer to remove any unbound dye.
-
Imaging: Immediately image the stained cells using a fluorescence microscope equipped with the appropriate filter set (e.g., for TRITC or similar). Minimize light exposure to prevent photobleaching.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Figure 1. General Workflow for this compound Staining
Caption: Figure 2. Troubleshooting Weak or No Signal
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Fluorescence Imaging of Cell Membrane Potential: From Relative Changes to Absolute Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane Potential Indicators | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Cytotoxicities Of Tumor Seeking Dyes: Impact On Future Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acrylamide-derived cytotoxic, anti-proliferative, and apoptotic effects on A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 12. bio-rad.com [bio-rad.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 15. medchemexpress.com [medchemexpress.com]
Preventing photobleaching of 4-Di-10-ASP during long-term imaging
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of the lipophilic tracer 4-Di-10-ASP during long-term fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a significant problem for this compound?
A1: Photobleaching is the photochemical destruction of a fluorophore, such as this compound, caused by exposure to excitation light.[1] Each time a fluorescent molecule is excited, there is a chance it will enter a reactive state and become permanently unable to emit light.[2][3] This leads to a gradual fading of the fluorescent signal during an imaging experiment.[1] For long-term imaging, this is a critical issue as the progressive loss of signal can lead to false-negative results, hinder quantitative analysis, and make it difficult to observe dynamic cellular processes over time.[2][4]
Q2: My this compound signal is fading rapidly. What are the immediate steps I can take to reduce photobleaching?
A2: To immediately address rapid signal loss, you should focus on minimizing the sample's exposure to high-intensity light.[5][6]
-
Reduce Light Intensity: Lower the power of your laser or lamp.[2][7] Using neutral-density (ND) filters is an effective way to decrease illumination intensity without changing the spectral quality of the light.[2][5]
-
Minimize Exposure Time: Use the shortest possible exposure time that still provides an adequate signal-to-noise ratio.[5] Avoid prolonged, unnecessary exposure, especially when locating the region of interest.[1][6]
-
Optimize Imaging Protocol: Only collect the essential data. Reduce the frequency of image acquisition (time-lapse interval) and the number of z-stack slices to the minimum required to answer your experimental question.[5]
Q3: What are antifade reagents and how can they protect my this compound signal?
A3: Antifade reagents are chemical compounds added to mounting media or live-cell imaging media to protect fluorophores from photobleaching.[2][8] They work primarily by scavenging reactive oxygen species (ROS), which are a major cause of fluorophore destruction.[5][9] By reducing the chemical reactions that lead to photobleaching, these reagents extend the number of excitation/emission cycles a dye can undergo, thus preserving the fluorescent signal for longer imaging sessions.[2][10]
Q4: Which antifade reagents are suitable for this compound, and are there commercial and DIY options?
A4: Many commercial antifade mounting media are available, such as the ProLong, SlowFade, and VectaCell series, which are designed to be compatible with a wide range of fluorescent dyes.[5][10][11][12] For live-cell imaging, reagents like ProLong Live Antifade Reagent can be added directly to the culture medium to inhibit photobleaching while maintaining cell viability.[10]
For researchers who prefer to make their own, a common and effective antifade agent is n-propyl gallate (NPG).[9][13] It can be dissolved in a glycerol/PBS solution to create a simple and effective antifade mounting medium for fixed samples.[13] However, it's important to note that the effectiveness of an antifade reagent can depend on the specific fluorophore, so some optimization may be necessary.[6]
Q5: Besides adjusting my microscope and using antifades, are there other strategies to consider?
A5: Yes, several other factors can influence photostability:
-
Choose the Right Fluorophore: If photobleaching of this compound remains a persistent issue, consider if alternative lipophilic tracers with greater photostability, such as newer generation dyes, could be used for your application.[2][7]
-
Create a Photobleaching Curve: To perform accurate quantitative analysis, you can create a photobleaching curve by imaging a sample under your standard conditions and measuring the decay in fluorescence intensity over time. This allows you to normalize your experimental data to account for signal loss due to photobleaching rather than a biological effect.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid Signal Loss During Imaging | Excitation light is too intense or exposure is too long. | Decrease laser/lamp power. Use a neutral-density (ND) filter.[2][5] Reduce camera exposure time and acquisition frequency.[5][6] |
| Absence of photoprotective reagents. | For fixed cells, use a commercial antifade mounting medium (e.g., ProLong, EverBrite).[11][18] For live cells, add an oxygen scavenging system or a live-cell compatible antifade reagent to the media.[5][10] | |
| Weak Initial Signal (Pre-Bleaching) | Suboptimal staining concentration or incubation time. | Optimize the concentration of this compound and the staining duration according to the cell type and experimental needs.[14][19] |
| Incorrect microscope filter sets. | Verify that the excitation and emission filters are appropriate for this compound's spectral properties (Ex/Em: ~485/620 nm).[14][18] | |
| Sample storage issues. | Store this compound stock solutions protected from light and at the recommended temperature (-20°C or -80°C) to prevent degradation.[19][20] Prepare aliquots to avoid repeated freeze-thaw cycles.[20] | |
| High Background or Autofluorescence | Cellular autofluorescence is obscuring the signal. | Image an unstained control sample to assess the level of autofluorescence.[18] Consider using spectral unmixing if your imaging system supports it. Use TrueBlack® Lipofuscin Autofluorescence Quencher for tissue sections.[18] |
| Inconsistent Results Between Experiments | Imaging settings are not standardized. | Ensure that all microscope settings (laser power, exposure time, camera gain, pinhole size) are kept identical for all samples that will be quantitatively compared.[1][6] |
Quantitative Data on Photobleaching Prevention
The effectiveness of various photobleaching prevention strategies can be significant. While data specific to this compound is limited, general findings for other fluorophores provide a useful comparison.
| Strategy | Method | Reported Effectiveness | Key Considerations |
| Antifade Reagents | Addition of OxyFluor™ to live cells. | Samples were >20% brighter than untreated controls after 120 exposures.[5] | Must be compatible with live cells and not induce toxicity.[5] |
| Use of ProLong Diamond vs. PBS/Glycerol for a fluorescein (B123965) dye. | Signal is retained significantly better over a 60-second continuous exposure. | Optimal antifade can be dye-dependent.[6] | |
| Excitation Power | Comparison of 60 µW vs. 240 µW laser power on mCherry in cells. | Bleaching half-time decreased from 348 sec at 60 µW to 49 sec at 240 µW (a ~7-fold increase in bleaching rate for a 4-fold power increase).[21] | Lower power reduces signal; a balance must be found.[7] |
| Alternative Dyes | Use of newer generation fluorophores (e.g., AlexaFluor®, DyLight). | Generally more photostable structures compared to traditional dyes like FITC.[2] | Must have comparable spectral properties and biological function to this compound. |
Visual Guides and Workflows
Troubleshooting Photobleaching of this compound
Caption: A logical workflow for troubleshooting rapid photobleaching of this compound.
Experimental Workflow for Comparing Antifade Reagents
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Preventing Photomorbidity in Long-Term Multi-color Fluorescence Imaging of Saccharomyces cerevisiae and S. pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 8. emsdiasum.com [emsdiasum.com]
- 9. bidc.ucsf.edu [bidc.ucsf.edu]
- 10. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 11. MightyMount™ Antifade Fluorescence Mounting Medium with Propidium Iodide (hardset) | Hello Bio [hellobio.com]
- 12. How should an antifade reagent be chosen for a specific experiment or analysis? | AAT Bioquest [aatbio.com]
- 13. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound - Immunomart [immunomart.com]
- 16. This compound | OMICS [omicsbean.com]
- 17. edge-ai-vision.com [edge-ai-vision.com]
- 18. biotium.com [biotium.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid non-specific binding of 4-Di-10-ASP
Welcome to the technical support center for 4-Di-10-ASP. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding of the fluorescent lipophilic tracer, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent lipophilic tracer used to stain phospholipid membranes.[1] It is commonly employed in neuroscience for neuronal tracing and in cell biology to visualize cell membranes.
Q2: What is the primary cause of non-specific binding with this compound?
The main cause of non-specific binding of this compound is its high hydrophobicity. This property can cause the dye to bind indiscriminately to various hydrophobic surfaces, such as plasticware and proteins, leading to high background fluorescence. Additionally, a significant contributor to perceived "non-specific" staining is the accumulation of the dye in mitochondria, which can obscure the desired plasma membrane signal.
Q3: Can I use standard immunofluorescence protocols for this compound staining?
While some principles overlap, standard immunofluorescence protocols are often not suitable for this compound. This is because this compound is a lipophilic dye that directly stains membranes, not an antibody that binds to a specific epitope. Therefore, blocking and washing steps need to be optimized to address the hydrophobic nature of the dye rather than antibody-specific interactions.
Troubleshooting Guides
High Background Fluorescence
High background fluorescence can obscure the specific signal from the plasma membrane, making data interpretation difficult. Here are some common causes and solutions:
| Potential Cause | Recommended Solution |
| Excess Dye Concentration | Titrate the this compound concentration to find the optimal balance between signal intensity and background. Start with a lower concentration (e.g., 1 µM) and adjust as needed. |
| Prolonged Incubation Time | Optimize the incubation time. Shorter incubation periods (e.g., 5-15 minutes) can often reduce non-specific binding and mitochondrial accumulation. |
| Inadequate Washing | Increase the number and duration of wash steps after staining to remove unbound dye. Use a suitable imaging buffer, which can also contain a low concentration of a mild, non-ionic detergent. |
| Hydrophobic Interactions with Surfaces | Pre-coat plasticware with a blocking agent like Bovine Serum Albumin (BSA) to reduce non-specific adsorption of the dye. |
| Mitochondrial Staining | To specifically assess plasma membrane staining and minimize the contribution from mitochondria, consider using a co-stain with a known mitochondrial marker. Shorter incubation times and lower dye concentrations can also help to preferentially label the plasma membrane. |
Weak or No Signal
If you are observing a weak signal or no signal at all, consider the following:
| Potential Cause | Recommended Solution |
| Suboptimal Dye Concentration | The concentration of this compound may be too low. Perform a titration to determine the optimal concentration for your cell type and experimental conditions. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on your microscope are appropriate for this compound (Excitation ~485 nm; Emission ~620 nm).[1] |
| Cell Health | Ensure that the cells are healthy and have intact plasma membranes. Staining may be compromised in unhealthy or dying cells. |
| Photobleaching | Minimize the exposure of the stained samples to the excitation light source to prevent photobleaching. Use an anti-fade mounting medium if imaging fixed cells. |
Experimental Protocols
Optimized Protocol for Staining Live Cells with this compound
This protocol is designed to maximize plasma membrane staining while minimizing non-specific background and mitochondrial accumulation.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on a suitable imaging dish or slide
-
Imaging Buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Bovine Serum Albumin (BSA)
Procedure:
-
Preparation of Staining Solution:
-
Prepare a fresh staining solution by diluting the this compound stock solution in pre-warmed Imaging Buffer to the desired final concentration (start with a titration from 1-5 µM).
-
For reducing non-specific binding, consider adding BSA to the Imaging Buffer at a final concentration of 0.1-1% (w/v).
-
-
Cell Preparation:
-
Wash the cultured cells twice with pre-warmed Imaging Buffer to remove any residual culture medium.
-
-
Staining:
-
Add the staining solution to the cells and incubate for 5-15 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently aspirate the staining solution.
-
Wash the cells three times with pre-warmed Imaging Buffer. For each wash, incubate for 5 minutes.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets for this compound.
-
Visualizing the Workflow
To better understand the experimental process and the logic behind troubleshooting, the following diagrams are provided.
References
Solving issues with uneven 4-Di-10-ASP staining in tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Di-10-ASP for tissue staining. Our aim is to help you resolve common issues to achieve optimal staining results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it stain?
This compound is a fluorescent lipophilic tracer.[1][2][3] It is used to stain phospholipid membranes in a specific manner.[1][2][3] This makes it useful for visualizing cell structures, particularly in living cells and tissues.[4][5]
Q2: What are the excitation and emission wavelengths for this compound?
The approximate fluorescence excitation maximum is 485 nm and the emission maximum is 620 nm.[1][2][3]
Q3: Can this compound be used in fixed tissue?
While this compound is often used for live-cell imaging, labeling of fixed tissue is also possible.[6] However, it is important to note that permeabilizing reagents, detergents, and high concentrations of organic solvents can lead to a loss of staining.[6] Glutaraldehyde-based fixatives should be avoided as they can increase background fluorescence.[6]
Q4: My staining is very weak or absent. What are the possible causes?
Weak or no staining can result from several factors, including insufficient dye concentration, inadequate incubation time or temperature, or issues with the tissue preparation itself.[7] For intracellular targets, ensuring proper permeabilization is crucial.[7] Additionally, the viability of the cells or the integrity of the tissue can affect staining uptake.
Q5: I am observing high background fluorescence. How can I reduce it?
High background fluorescence can be caused by non-specific binding of the dye.[7] To mitigate this, consider optimizing the dye concentration and washing steps.[7] Autofluorescence of the tissue itself can also be a contributing factor.[8] Including an unstained control will help determine the level of autofluorescence.[8]
Troubleshooting Guide for Uneven Staining
Uneven or patchy staining is a common artifact that can obscure results. This guide addresses specific issues you may encounter.
Problem 1: Blotchy or Patchy Staining
Symptoms: The stained tissue section displays irregular patches of dark and light staining.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Deparaffinization | Ensure xylene and alcohol baths are fresh and that incubation times are sufficient to completely remove paraffin (B1166041) wax.[9][10] Residual paraffin can block the dye from reaching the tissue.[9] |
| Poor Fixation | Verify that the fixation protocol is appropriate for the tissue type and has been carried out correctly to ensure uniform tissue preservation.[9] |
| Dye Aggregation | Filter the staining solution immediately before each use. Consider adjusting the dye concentration or the solvent system to improve solubility.[9] |
| Air Bubbles | Ensure that no air bubbles are trapped on the slide surface during staining, as they can prevent the dye from reaching the tissue.[11] |
| Tissue Drying | Keep the tissue sections moist throughout the entire staining procedure to prevent the dye from precipitating on the tissue.[9] |
Problem 2: Staining is Darker at the Edges of the Tissue
Symptoms: The periphery of the tissue section is significantly darker than the central areas.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| "Edge Effect" Artifact | This is a common issue where reagents accumulate at the edges. Ensure even application of the staining solution and proper draining between steps. |
| Uneven Reagent Application | When staining manually, ensure slides are level and that reagents are applied evenly across the entire tissue surface.[9] |
| Inadequate Incubation Time | The dye may not have had sufficient time to penetrate the center of the tissue. Optimize the incubation time to allow for uniform penetration. |
Problem 3: Gradient of Staining Intensity Across the Slide
Symptoms: Staining intensity gradually increases or decreases from one side of the slide to the other.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Uneven Slide Positioning | Ensure the slide is level during incubation to prevent the staining solution from pooling on one side. |
| Inconsistent Reagent Volume | Apply a consistent volume of staining solution to each slide to ensure uniform coverage. |
Experimental Protocols
Protocol 1: Basic Staining of Live Cells
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Dilute the stock solution to the desired final concentration (e.g., 1 µM) in your cell culture medium.
-
Replace the existing medium on your cultured cells with the staining solution.
-
Incubate the cells for the desired amount of time (e.g., 10 minutes) at the appropriate temperature (e.g., 37°C).[5]
-
Wash the cells with fresh culture medium or a buffered saline solution to remove excess dye.
-
Image the cells using a fluorescence microscope with the appropriate filter set (Excitation ~485 nm, Emission ~620 nm).[2]
Protocol 2: Staining of Paraffin-Embedded Tissue Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.[9]
-
Transfer through two changes of 100% ethanol (B145695) for 3 minutes each.[9]
-
Transfer through two changes of 95% ethanol for 3 minutes each.[9]
-
Rinse in distilled water for 5 minutes.[9]
-
-
Staining:
-
Prepare a working solution of this compound in a suitable buffer (e.g., PBS). The optimal concentration may need to be determined empirically.
-
Filter the working solution before use to remove any aggregates.[9]
-
Apply the staining solution to the tissue sections and incubate for a predetermined time (e.g., 10-30 minutes). Staining time will require optimization.
-
-
Washing:
-
Gently rinse the slides in a buffer solution to remove unbound dye.
-
-
Mounting:
-
Apply a suitable aqueous mounting medium and a coverslip. Avoid mounting media containing glycerol, which can extract the dye.[6]
-
-
Imaging:
-
Observe the staining using a fluorescence microscope.
-
Visual Guides
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Genome Context [genomecontext.com]
- 4. biotium.com [biotium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
- 10. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
Improving signal-to-noise ratio for 4-Di-10-ASP imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Di-10-ASP for fluorescence imaging. Our aim is to help you enhance your signal-to-noise ratio and obtain reliable, high-quality data.
Troubleshooting Guide
High background fluorescence, weak signals, and phototoxicity are common challenges in fluorescence microscopy. This guide provides a structured approach to identifying and resolving these issues when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Excess Dye Concentration: Using a higher concentration of this compound than necessary can lead to non-specific binding and increased background. | - Optimize Dye Concentration: Start with a low concentration (e.g., 1 µM) and titrate up to find the optimal concentration that provides a strong signal with minimal background.[1][2] - Thorough Washing: Increase the number and duration of washing steps after dye incubation to remove unbound probe.[3] |
| 2. Autofluorescence: Endogenous fluorophores within the cells or tissue can contribute to background noise. | - Use Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to separate the this compound signal from the autofluorescence spectrum. - Background Subtraction: Utilize image processing software to subtract the background fluorescence from your images.[3] - Use Quenching Agents: For fixed samples, consider using agents like Sudan Black B to quench lipofuscin-related autofluorescence.[3][4] | |
| 3. Non-Specific Binding: The lipophilic nature of this compound can cause it to bind to components other than the plasma membrane. | - Optimize Incubation Time: Reduce the incubation time to the minimum required for adequate membrane staining.[3] - Inclusion of Pluronic Acid: For some cell types, adding a low concentration of Pluronic F-127 to the loading buffer can help reduce dye aggregation and non-specific binding.[5] | |
| Weak or No Signal | 1. Low Dye Concentration or Insufficient Loading: The concentration of the dye at the membrane may be too low for detection. | - Increase Dye Concentration: Gradually increase the this compound concentration while monitoring for background fluorescence.[3] - Optimize Incubation Time and Temperature: Increase the incubation time or temperature (e.g., 37°C) to facilitate better dye incorporation into the membrane.[1][6] |
| 2. Inappropriate Imaging Settings: The microscope settings may not be optimal for detecting the this compound signal. | - Check Filter Sets: Ensure that the excitation and emission filters are appropriate for this compound (Ex/Em: ~485/607 nm).[1][7] - Increase Exposure Time/Gain: Increase the camera exposure time or gain to enhance signal detection, but be mindful of increasing noise. - Use a High Numerical Aperture (NA) Objective: A higher NA objective will collect more light and improve signal strength. | |
| 3. Photobleaching: The fluorescent signal is fading quickly upon exposure to excitation light. | - Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that provides a detectable signal.[3] - Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.[3] - Use an Antifade Mounting Medium: For fixed samples, use a mounting medium containing an antifade reagent.[8] | |
| Phototoxicity | 1. High Excitation Light Intensity: Excessive excitation light can generate reactive oxygen species (ROS), leading to cell damage or death.[9] | - Reduce Excitation Intensity and Exposure: Use neutral density filters or lower the laser power and minimize the duration of light exposure.[3] - Time-Lapse Imaging: For live-cell imaging, increase the interval between image acquisitions to allow cells to recover. |
| 2. Photosensitizer Properties of the Dye: The dye itself can contribute to phototoxicity upon illumination.[9] | - Use the Lowest Effective Dye Concentration: A lower dye concentration will reduce the potential for phototoxic effects. - Consider Alternative Dyes: If phototoxicity remains an issue, consider using a more photostable or less toxic membrane dye.[5][10] |
Frequently Asked Questions (FAQs)
1. What are the optimal excitation and emission wavelengths for this compound?
The optimal excitation wavelength for this compound is approximately 485 nm, and its emission maximum is around 607-620 nm.[1][7][11][12][13]
2. What is a good starting concentration for this compound staining?
A common starting concentration for this compound is 1 µM.[1][2] However, the optimal concentration can vary depending on the cell type and experimental conditions, so it's recommended to perform a titration to determine the best concentration for your specific application.
3. How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a solvent like DMSO to create a stock solution.[1][7] For storage, the stock solution should be kept at -20°C or -80°C, protected from light and moisture.[1][2] Avoid repeated freeze-thaw cycles.
4. Can this compound be used for long-term imaging of live cells?
While this compound can be used for live-cell imaging, long-term experiments may be challenging due to potential phototoxicity and dye internalization. To minimize these effects, use the lowest possible dye concentration and excitation light intensity.[3] For very long-term studies, more photostable and less toxic dyes might be better suited.[5]
5. How can I reduce autofluorescence in my samples?
To reduce autofluorescence, you can try several approaches:
-
Use appropriate filters: Ensure your filter sets are optimized to separate the this compound signal from common autofluorescent sources.
-
Background Subtraction: Use image analysis software to subtract a background image (an image of an unstained area) from your stained images.[3]
-
Quenching Agents: For fixed tissues, agents like Sudan Black B can be used to quench autofluorescence from sources like lipofuscin.[3][4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent Preparation: Allow the vial of this compound solid to equilibrate to room temperature before opening.
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a stock solution concentration of 1-5 mM.
-
Mixing: Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming (up to 37°C) may aid in dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.[1][2]
Protocol 2: Staining Adherent Cells with this compound
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Prepare Staining Solution: Dilute the this compound stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or serum-free medium) to the desired final working concentration (e.g., 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with the staining buffer. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 5-20 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
Washing: Remove the staining solution and wash the cells two to three times with fresh, pre-warmed buffer to remove any unbound dye.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound.
Visualizations
Caption: Troubleshooting workflow for improving this compound imaging.
Caption: Experimental workflow for staining adherent cells with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. biotium.com [biotium.com]
- 5. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Photosensitive Fluorescent Dye Contributes to Phototoxicity and Inflammatory Responses of Dye-doped Silica NPs in Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. This compound | OMICS [omicsbean.com]
- 12. This compound - Immunomart [immunomart.com]
- 13. syronoptics.com [syronoptics.com]
Impact of fixation on 4-Di-10-ASP fluorescence and how to address it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent lipophilic tracer 4-Di-10-ASP. The content addresses common issues encountered when using this dye with fixed samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent lipophilic tracer used to stain phospholipid membranes.[1][2] It is commonly employed in live-cell imaging to visualize cell morphology, and monitor processes like endocytosis, and membrane potential.[3][4] Its fluorescence is environmentally sensitive, making it a versatile tool for studying membrane dynamics.
Q2: Can I use this compound on fixed cells?
Yes, it is possible to use this compound on fixed cells, but the protocol requires careful optimization. While most protocols are designed for live-cell staining, staining after fixation can be achieved. However, fixation can significantly impact the fluorescence intensity and localization of the dye.[5]
Q3: How does fixation affect this compound fluorescence?
Fixation can have several effects on this compound fluorescence:
-
Reduced Fluorescence Intensity: Aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde (B144438) create crosslinks between proteins and other molecules, which can alter the membrane environment and quench the fluorescence of this compound.[6][7] Organic solvents like methanol (B129727) can extract lipids from the membrane, potentially leading to a loss of staining.[8]
-
Increased Autofluorescence: Glutaraldehyde, in particular, is known to induce significant autofluorescence, which can interfere with the specific signal from this compound.[9]
-
Altered Dye Localization: Fixation can change the permeability of cellular membranes. While this can be a prerequisite for intracellular staining, it might also lead to non-specific binding of the lipophilic dye to intracellular structures.[5]
Troubleshooting Guides
Problem 1: Weak or No this compound Signal in Fixed Cells
This is a common issue when transitioning from live-cell to fixed-cell staining protocols.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Over-fixation | Reduce the fixation time or the concentration of the fixative. Prolonged fixation can excessively crosslink the membrane, hindering dye intercalation or quenching the fluorescence.[10] |
| Dye Concentration Too Low | Increase the concentration of this compound. The optimal concentration for fixed cells may be higher than for live cells. Perform a titration to find the ideal concentration for your specific cell type and fixation protocol. |
| Harsh Permeabilization | If a permeabilization step is used after fixation, it might be too harsh, leading to the extraction of membrane lipids. Consider reducing the concentration or duration of the permeabilization agent (e.g., Triton X-100) or omitting this step if possible. |
| Fluorescence Photobleaching | Minimize the exposure of your stained samples to the excitation light source. Use an anti-fade mounting medium to preserve the fluorescence signal.[11] Store stained slides in the dark at 4°C.[11] |
| Incorrect Filter Set | Ensure that the excitation and emission filters on your microscope are appropriate for this compound (Excitation ~485 nm; Emission ~620 nm).[1][2] |
Troubleshooting Workflow: Weak/No Signal
Problem 2: High Background or Non-Specific Staining
High background can obscure the specific membrane staining and make image analysis difficult.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Autofluorescence from Fixative | Glutaraldehyde is a major cause of autofluorescence.[9] If possible, use a freshly prepared, methanol-free paraformaldehyde solution.[12] If glutaraldehyde must be used, treat the sample with a reducing agent like sodium borohydride (B1222165) to quench autofluorescence.[10] |
| Dye Aggregation | This compound, being lipophilic, can form aggregates in aqueous solutions. Prepare fresh staining solutions and consider pre-warming the buffer. Vortexing the solution before use can also help. |
| Excessive Dye Concentration | While a higher concentration might be needed for fixed cells, too much dye can lead to non-specific binding and high background. Optimize the concentration through titration. |
| Inadequate Washing | Increase the number and duration of washing steps after staining to remove unbound dye. |
| Non-specific Intracellular Staining | Fixation and permeabilization can allow the lipophilic dye to access and bind to intracellular membranes and lipid droplets. Staining before fixation and permeabilization is a potential alternative, though this may affect antibody access for co-staining. |
Decision Tree: Addressing High Background
Experimental Protocols
Protocol 1: Staining of Pre-Fixed Adherent Cells with this compound
This protocol is a starting point and may require optimization for your specific cell type and experimental conditions.
Materials:
-
4% Paraformaldehyde (PFA) in PBS, pH 7.4 (freshly prepared, methanol-free recommended[12])
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Staining Buffer (e.g., serum-free medium or PBS)
-
Antifade mounting medium
Procedure:
-
Cell Culture: Grow adherent cells on coverslips in a multi-well plate to the desired confluency.
-
Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells once with PBS.
-
Add 4% PFA in PBS and incubate for 15-20 minutes at room temperature.[13]
-
Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare the this compound staining solution by diluting the stock solution in staining buffer to a final concentration of 1-5 µM. Note: The optimal concentration should be determined empirically.
-
Add the staining solution to the fixed cells and incubate for 10-20 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting:
-
Carefully remove the coverslip from the well.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Image the samples using a fluorescence microscope with appropriate filters for this compound (Excitation ~485 nm, Emission ~620 nm).
-
Store the slides at 4°C in the dark.
-
Protocol 2: Staining Live Cells Followed by Fixation
This alternative approach may help preserve the membrane localization of the dye.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Culture: Grow adherent cells on coverslips.
-
Staining:
-
Prepare the this compound staining solution in serum-free medium (1-5 µM).
-
Wash the cells once with warm serum-free medium.
-
Add the staining solution and incubate for 10-20 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the staining solution and wash the cells twice with warm PBS.
-
-
Fixation:
-
Add 4% PFA in PBS and incubate for 15-20 minutes at room temperature.
-
Aspirate the PFA and wash three times with PBS.
-
-
Mounting and Imaging:
-
Follow steps 5 and 6 from Protocol 1.
-
Experimental Workflow Comparison
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. Formalin fixation and paraffin embedding interfere with the preservation of optical metabolic assessments based on endogenous NAD(P)H and FAD two-photon excited fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. researchgate.net [researchgate.net]
- 12. biotium.com [biotium.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Addressing issues of dye aggregation with 4-Di-10-ASP
Welcome to the technical support center for 4-Di-10-ASP. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while addressing common challenges, particularly dye aggregation.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Visible Precipitate or Cloudiness in Staining Solution | Dye aggregation due to high concentration or improper solvent. | - Prepare fresh staining solution at the recommended concentration (e.g., 1 µM).- Ensure the dye is fully dissolved in a suitable solvent like DMSO before diluting into aqueous buffer.[1] Use newly opened, high-quality DMSO as hygroscopic DMSO can impact solubility.[1] - Briefly vortex or sonicate the solution to aid dissolution. |
| Weak or No Fluorescent Signal | - Low dye concentration: The concentration of the dye in the final staining solution may be too low.- Incorrect filter sets: The microscope filters may not be appropriate for the excitation and emission wavelengths of this compound.- Photobleaching: Excessive exposure to the excitation light can quench the fluorescence. | - Increase the dye concentration incrementally, but be mindful of potential aggregation at higher concentrations.- Use a filter set appropriate for this compound's spectral properties (Excitation ~485 nm; Emission ~620 nm).[1]- Minimize exposure to the excitation light source. Use an anti-fade mounting medium if possible. |
| High Background Fluorescence | - Excess dye: Unbound dye molecules in the solution can contribute to high background.- Autofluorescence: Some cells or tissues naturally fluoresce at similar wavelengths. | - Wash the sample thoroughly with buffer after staining to remove excess dye.- Include an unstained control to assess the level of autofluorescence. If significant, consider using a different fluorophore with distinct spectral properties. |
| Patchy or Punctate Staining on the Membrane | Dye aggregates binding to the cell surface. | - Centrifuge the staining solution at high speed (e.g., >10,000 x g) for 5-10 minutes before use to pellet any aggregates. Use the supernatant for staining. - Prepare the staining solution immediately before use to minimize the time for aggregates to form. |
| Inconsistent Staining Results Between Experiments | - Variability in dye solution preparation: Inconsistent dye concentrations or dissolution.- Differences in incubation time or temperature: These factors can affect dye uptake and membrane binding. | - Standardize the protocol for preparing the staining solution, including solvent quality, dissolution method, and final concentration.- Maintain consistent incubation times and temperatures across all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for preparing a this compound stock solution?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO and store it protected from light and moisture. For working solutions, the DMSO stock can be diluted into the desired aqueous buffer.
Q2: At what concentration should I use this compound for cell staining?
A2: A final concentration of 1 µM is a good starting point for staining phospholipid membranes.[1] However, the optimal concentration may vary depending on the cell type and experimental conditions. It is advisable to perform a concentration titration to determine the best signal-to-noise ratio for your specific application.
Q3: How can I minimize dye aggregation when preparing my staining solution?
A3: To minimize aggregation, prepare the working solution fresh for each experiment. Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing. Avoid high concentrations of the dye in the final staining solution. If you suspect aggregates have formed, you can centrifuge the solution before use.
Q4: What are the excitation and emission wavelengths for this compound?
A4: The approximate excitation maximum is 485 nm and the emission maximum is 620 nm.[1]
Q5: How should I store my this compound stock solution?
A5: The solid dye should be stored at 4°C, sealed from moisture and light.[1] Stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability and protected from light.[1]
Quantitative Data
The following table summarizes key quantitative information for this compound.
| Parameter | Value | Source |
| Excitation Maximum (Ex) | 485 nm | [1] |
| Emission Maximum (Em) | 620 nm | [1] |
| Molecular Weight | 618.72 g/mol | [1] |
| Solubility in DMSO | 33.33 mg/mL (53.87 mM) | [1] |
Experimental Protocols
Protocol 1: General Staining of Phospholipid Membranes
This protocol provides a general guideline for staining cellular membranes with this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS) or other appropriate physiological buffer
-
Cells or tissue of interest
Procedure:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare the working staining solution. Dilute the 1 mM stock solution in your desired buffer (e.g., PBS) to a final concentration of 1 µM. It is recommended to add the stock solution to the buffer while vortexing to prevent immediate aggregation.
-
Prepare your cells or tissue. Grow cells on coverslips or in a culture dish suitable for microscopy.
-
Stain the sample. Remove the culture medium and wash the cells once with buffer. Add the 1 µM this compound staining solution to the cells and incubate for 5-10 minutes at room temperature, protected from light.
-
Wash the sample. Remove the staining solution and wash the cells 2-3 times with fresh buffer to remove unbound dye.
-
Image the sample. Mount the coverslip on a microscope slide with a drop of buffer or mounting medium. Observe the stained cells using a fluorescence microscope with appropriate filter sets for this compound (Ex/Em: ~485/620 nm).
Protocol 2: Troubleshooting Aggregation in Staining Solution
This protocol outlines steps to take if you observe or suspect dye aggregation.
Materials:
-
This compound staining solution (prepared as in Protocol 1)
-
Microcentrifuge
Procedure:
-
Prepare the 1 µM this compound staining solution as described previously.
-
Centrifuge the staining solution. Transfer the solution to a microcentrifuge tube and spin at >10,000 x g for 10 minutes at room temperature. This will pellet any large aggregates.
-
Use the supernatant for staining. Carefully collect the supernatant without disturbing the pellet at the bottom of the tube.
-
Proceed with the staining protocol as outlined in Protocol 1, using the clarified supernatant.
Visualizations
References
Technical Support Center: Optimizing Laser Power and Exposure Time for 4-Di-10-ASP Imaging
Welcome to the technical support center for 4-Di-10-ASP, a fluorescent lipophilic tracer used for staining phospholipid membranes. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize imaging parameters for successful experimental outcomes. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common issues encountered during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: this compound has an excitation maximum at approximately 485 nm and an emission maximum at around 620 nm.[1][2][3] It is commonly excited using a 488 nm argon laser.[1]
Q2: What is a good starting concentration for staining with this compound?
A2: A typical starting concentration for staining cells or tissues is 1 µM.[4] However, the optimal concentration may vary depending on the specific cell type and experimental conditions. It is always recommended to perform a concentration titration to find the lowest effective concentration that provides a sufficient signal-to-noise ratio.
Q3: How can I minimize phototoxicity and photobleaching when imaging this compound?
A3: To minimize phototoxicity and photobleaching, it is crucial to use the lowest possible laser power and the shortest exposure time that still yields a detectable signal.[5] Additionally, minimizing the duration of exposure to the excitation light by using shutters during periods when images are not being acquired is highly recommended. For live-cell imaging, maintaining optimal physiological conditions (e.g., temperature, CO2) is also critical.
Q4: How can I improve the signal-to-noise ratio (SNR) in my this compound imaging experiments?
A4: Improving the SNR involves both increasing the specific signal and reducing the background noise. To increase the signal, you can try optimizing the probe concentration and incubation time.[5] To reduce background, ensure thorough washing steps to remove unbound dye and consider using imaging media with low autofluorescence.[5] Additionally, optimizing microscope settings, such as using appropriate emission filters, can significantly enhance the SNR.
Troubleshooting Guide
This guide addresses common issues encountered during this compound imaging in a question-and-answer format.
Issue 1: Weak or No Fluorescence Signal
-
Question: I am not observing any signal, or the signal is very weak from my this compound stained sample. What could be the cause and how can I fix it?
-
Answer: A weak or absent signal can be due to several factors. Here's a systematic approach to troubleshoot this issue:
| Potential Cause | Recommended Solution |
| Suboptimal Dye Concentration | Increase the concentration of this compound incrementally. Perform a titration to find the optimal concentration for your specific cell type. |
| Inadequate Incubation Time | Increase the incubation time to allow for sufficient dye loading into the cell membrane. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound (Ex: ~485 nm, Em: ~620 nm). |
| Low Laser Power or Short Exposure Time | Gradually increase the laser power and/or exposure time. Be mindful of potential phototoxicity and photobleaching. |
| Cell Health Issues | Verify the viability of your cells. Unhealthy or dead cells may not retain the dye properly. |
| Focal Plane Drift | Ensure that the focal plane is stable throughout the experiment, especially during time-lapse imaging. |
Issue 2: High Background Fluorescence
-
Question: My images have high background fluorescence, which is obscuring the specific signal from this compound. How can I reduce the background?
-
Answer: High background can originate from several sources. The following steps can help mitigate this issue:
| Potential Cause | Recommended Solution |
| Excess Unbound Dye | Increase the number and duration of washing steps after dye incubation to thoroughly remove any unbound this compound. |
| Autofluorescence | Image an unstained control sample to assess the level of intrinsic autofluorescence from your cells or tissue. If significant, consider using a culture medium with low background fluorescence. |
| Non-specific Binding | If the dye appears to be binding to components other than the plasma membrane, try reducing the dye concentration. |
| Contaminated Optics | Clean all optical components of the microscope, including the objective lens and filters, to remove any fluorescent contaminants. |
Issue 3: Rapid Photobleaching
-
Question: The fluorescence signal from this compound is fading very quickly during imaging. What can I do to prevent this?
-
Answer: Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light. Here are some strategies to minimize it:
| Strategy | Implementation |
| Reduce Excitation Intensity | Use the lowest laser power that provides an adequate signal-to-noise ratio. |
| Minimize Exposure Time | Use the shortest possible exposure time for image acquisition. |
| Use Neutral Density Filters | If your microscope is equipped with neutral density filters, use them to attenuate the laser intensity. |
| Limit Illumination Area | Use the field diaphragm to illuminate only the region of interest. |
| Acquire Images Efficiently | Plan your imaging session to minimize the total time the sample is exposed to the laser. Use a shutter to block the light path when not acquiring images. |
| Use Antifade Reagents | For fixed samples, use a mounting medium containing an antifade reagent. |
Experimental Protocols
Protocol 1: General Staining and Imaging of Adherent Cells with this compound
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Balanced salt solution (e.g., HBSS) or imaging buffer
-
Confocal or widefield fluorescence microscope with appropriate filter sets
Methodology:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Dye Loading:
-
Prepare a working solution of this compound in imaging buffer at a final concentration of 1 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed imaging buffer.
-
Add the this compound working solution to the cells and incubate for 5-10 minutes at 37°C, protected from light.
-
-
Washing: After incubation, wash the cells two to three times with pre-warmed imaging buffer to remove excess dye.
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Place the dish on the microscope stage, ensuring the cells are maintained at 37°C and, if necessary, 5% CO2.
-
Locate the cells of interest using brightfield or DIC to minimize photobleaching.
-
Switch to the fluorescence channel for this compound (Excitation: ~488 nm, Emission: ~580-640 nm).
-
Start with a low laser power (e.g., 1-5% of maximum) and a moderate exposure time (e.g., 50-200 ms) and adjust as needed to obtain a clear signal with minimal background.
-
Protocol 2: Optimizing Laser Power and Exposure Time
This protocol provides a systematic approach to finding the optimal balance between signal strength, photobleaching, and phototoxicity.
Methodology:
-
Determine Minimum Laser Power:
-
Start with a very low laser power (e.g., 1%) and a moderate exposure time (e.g., 100-200 ms).
-
Focus on your stained sample.
-
Gradually increase the laser power until the fluorescent signal is clearly distinguishable from the background noise. This is your minimum workable laser power.
-
-
Optimize Exposure Time:
-
Using the minimum laser power determined in the previous step, acquire a series of images with varying exposure times (e.g., 50 ms, 100 ms, 200 ms, 500 ms).
-
Examine the images and their corresponding histograms. The optimal exposure time is the shortest one that provides a good dynamic range without significant pixel saturation. Many imaging software packages will indicate saturated pixels, often in red.
-
-
Assess Photobleaching:
-
Using the determined laser power and exposure time, acquire a time-lapse series of images (e.g., one image every 10-30 seconds for 5-10 minutes).
-
Plot the mean fluorescence intensity over time. If the signal decreases significantly over the desired duration of your experiment, you may need to further reduce the laser power or exposure time.
-
Quantitative Data Summary
While the optimal settings are highly dependent on the specific microscope, sample, and experimental goals, the following table provides a general starting point for laser power and exposure time optimization for this compound.
| Application | Laser Power (Typical Range) | Exposure Time (Typical Range) | Notes |
| Live Neuronal Imaging | 1-10% of laser capacity (e.g., 488 nm line) | 50 - 300 ms | Neurons are sensitive to phototoxicity. Use the lowest possible settings. |
| Cardiomyocyte Action Potential Imaging | 5-20% of laser capacity (e.g., 488 nm line) | 20 - 100 ms | Faster frame rates are often required to capture rapid changes in membrane potential. |
| General Live-Cell Imaging | 2-15% of laser capacity (e.g., 488 nm line) | 100 - 500 ms | Balance signal with cell health for long-term imaging. |
| Fixed Cell/Tissue Imaging | 10-30% of laser capacity (e.g., 488 nm line) | 200 - 1000 ms | Higher laser power and longer exposure times can be used as phototoxicity is not a concern. |
Note: These values are intended as a guide. Empirical optimization is essential for every experiment.
Visualizations
Caption: Workflow for optimizing laser power and exposure time for this compound imaging.
Caption: Troubleshooting logic for weak or no signal in this compound experiments.
References
Technical Support Center: Effective Cell Washing Protocols for 4-Di-10-ASP Staining
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for effectively washing cells after staining with 4-Di-10-ASP, a lipophilic fluorescent tracer used to stain phospholipid membranes.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent lipophilic tracer with an excitation maximum at approximately 485 nm and an emission maximum at around 620 nm.[1] It is utilized to specifically stain phospholipid membranes, making it a valuable tool for visualizing cell boundaries and morphology.[1][2]
Q2: Why is the washing step critical after this compound staining?
The washing step is crucial to remove unbound dye, reduce background fluorescence, and improve the signal-to-noise ratio for high-quality imaging.[3][4] Due to its lipophilic nature, this compound can form aggregates or micelles in aqueous solutions, which can adhere non-specifically to cell surfaces or coverslips, leading to high background if not properly washed away.[5][6][7]
Q3: Can I fix cells after staining with this compound?
Yes, cells stained with lipophilic dyes like this compound can be fixed. Formaldehyde-based fixatives are generally recommended. However, it is important to note that alcohol-based or solvent-based fixatives are often not recommended as they can disrupt the membrane and cause the lipophilic dye to redistribute.[2]
Q4: How can I minimize cell detachment during the washing steps?
Cell detachment is a common issue, particularly with adherent cells.[8][9] To minimize cell loss, consider the following:
-
Use pre-warmed, buffered wash solutions. Phosphate-buffered saline (PBS) containing calcium and magnesium can help maintain cell adhesion.[10][11]
-
Employ gentle washing techniques. Avoid harsh pipetting directly onto the cells. Instead, add and remove solutions from the side of the well or dish.[9]
-
Use coated culture vessels. Plates or coverslips coated with materials like poly-L-lysine or fibronectin can enhance cell adherence.[8][9]
-
Do not allow the cells to dry out at any point during the staining and washing process.[8]
Recommended Washing Protocol for this compound Stained Cells
This protocol is a general guideline and may require optimization based on the specific cell type and experimental conditions.
Experimental Workflow
Caption: Workflow for washing cells after this compound staining.
Detailed Methodologies
-
Preparation of Wash Buffer:
-
Prepare a sufficient volume of sterile phosphate-buffered saline (PBS) supplemented with 1 mM CaCl2 and 0.5 mM MgCl2.
-
Pre-warm the wash buffer to 37°C before use to minimize cell stress and detachment.[10]
-
-
Washing Procedure:
-
Following incubation with the this compound staining solution, carefully aspirate the dye solution from the side of the culture vessel, avoiding contact with the cell monolayer.
-
Gently add the pre-warmed wash buffer to the vessel. For a 24-well plate, use approximately 0.5-1 mL per well.
-
Incubate the cells with the wash buffer for 5 minutes at room temperature.
-
Carefully aspirate the wash buffer.
-
Repeat the wash step at least two more times. For applications sensitive to background fluorescence, an additional wash may be beneficial.[12][13]
-
-
Final Step:
-
After the final wash, add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
The cells are now ready for visualization using a fluorescence microscope with appropriate filter sets for this compound (Excitation ~485 nm / Emission ~620 nm).[1]
-
Troubleshooting Guide
This guide addresses common issues encountered during the washing of this compound stained cells.
Troubleshooting Logic
Caption: Troubleshooting logic for common issues with washing this compound stained cells.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Incomplete removal of unbound dye. | Increase the number of wash steps to 3 or 4, with a 5-minute incubation for each.[12][13] Ensure you are using a sufficient volume of wash buffer. Consider adding a low concentration of a blocking agent like bovine serum albumin (BSA) to the final wash buffer to help sequester unbound dye. |
| Dye precipitation or aggregation. | Prepare the this compound working solution fresh for each experiment. Ensure the stock solution is properly dissolved before further dilution. Briefly vortex the working solution before adding it to the cells. | |
| Low Fluorescence Signal | Suboptimal staining conditions. | Optimize the concentration of this compound and the incubation time for your specific cell type. |
| Incorrect imaging settings. | Verify that the excitation and emission filters on the microscope are appropriate for this compound (Ex: ~485nm, Em: ~620nm).[1] | |
| Photobleaching. | Minimize exposure of the stained cells to light before and during imaging. Use an anti-fade mounting medium if applicable. | |
| Significant Cell Detachment | Mechanical stress during washing. | Use gentle, manual washing instead of an automated plate washer.[9] Add and remove solutions slowly from the side of the well. |
| Suboptimal buffer composition. | Use a balanced salt solution (e.g., PBS) containing physiological concentrations of calcium and magnesium to maintain cell adhesion.[10] | |
| Temperature shock. | Use pre-warmed (37°C) wash buffer and other solutions.[10] | |
| Uneven Staining | Incomplete mixing of the dye. | Ensure the this compound working solution is homogeneously mixed before and during application to the cells. |
| Cell clumping. | Ensure cells are seeded at an appropriate density to form a monolayer and are not overly confluent. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biotium.com [biotium.com]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipophilic Dye Kits for Cell Tracking [sigmaaldrich.com]
- 6. Quantitative assessment of lipophilic membrane dye‐based labelling of extracellular vesicles by nano‐flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions [mdpi.com]
- 8. Cells detach or morphology distorted after permeabilization or washes - Peeref [peeref.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biotium.com [biotium.com]
- 12. Cell assay, fix and stain (DAPI, Phalloidin) | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 13. saatcioglulab.org [saatcioglulab.org]
Technical Support Center: 4-Di-10-ASP Neuronal Tracing in Fixed Tissue
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using 4-Di-10-ASP for neuronal tracing in fixed tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for neuronal tracing?
This compound is a lipophilic aminostyryl dye that intercalates into the lipid bilayer of cell membranes.[1] Once applied to a fixed neuron, it diffuses laterally along the axonal and dendritic membranes, allowing for the visualization of neuronal morphology. It can be used for both anterograde and retrograde tracing in fixed tissues.[1]
Q2: What are the excitation and emission wavelengths for this compound?
The approximate fluorescence excitation maximum of this compound is 485 nm, and its emission maximum is 620 nm.
Q3: How does this compound differ from DiI?
Both are lipophilic dyes used for neuronal tracing. However, they belong to different chemical classes: this compound is an aminostyryl dye, while DiI is a carbocyanine dye. This can result in differences in their diffusion rates, photostability, and spectral properties. While DiI has been more extensively characterized for its diffusion in fixed tissue (approximately 0.2-0.6 mm/day), specific comparative data for this compound is less readily available.[1]
Q4: Can this compound be used in combination with immunohistochemistry (IHC)?
Yes, lipophilic tracer studies can be combined with IHC to assess the connectivity of phenotypically defined neuronal populations.[2] However, the permeabilization steps required for IHC can potentially cause the dye to leak from the membranes, so protocol optimization is crucial.[3]
Troubleshooting Guide
Issue 1: Weak or No Fluorescent Signal
Question: I am not seeing any labeling, or the signal from my this compound staining is very weak. What could be the cause and how can I improve it?
Answer: Weak or absent signal is a common issue that can stem from several factors in your protocol. Below is a systematic guide to troubleshooting this problem.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Dye Application | Ensure that the dye is in direct and stable contact with the neuronal membranes. If applying crystals, make sure they have penetrated the surface of the tissue. For solution-based application, ensure the concentration is adequate and the solvent has evaporated, leaving the dye behind. |
| Insufficient Incubation Time | Lipophilic dye diffusion in fixed tissue is a slow process. Increase the incubation period (from days to weeks) to allow for sufficient migration of the dye along neuronal processes. |
| Suboptimal Incubation Temperature | Increasing the incubation temperature (e.g., to 37°C) can enhance the diffusion rate of the dye. However, be cautious as higher temperatures might also increase the risk of dye precipitation or tissue degradation. |
| Incorrect Filter Sets | Confirm that the filter sets on your microscope are appropriate for the excitation and emission spectra of this compound (Ex: ~485 nm, Em: ~620 nm). You can perform a spot test with a concentrated dye solution on a slide to verify filter performance. |
| Over-fixation of Tissue | Excessive fixation with high concentrations of paraformaldehyde (PFA) or the use of glutaraldehyde (B144438) can cross-link proteins extensively, hindering the diffusion of the lipophilic dye.[1][4] Consider using a lower concentration of PFA (e.g., 1.5-4%) and avoid glutaraldehyde. |
| Photobleaching | This compound, like other fluorescent dyes, is susceptible to photobleaching. Minimize exposure to excitation light, especially from UV sources.[5] Use an anti-fade mounting medium to preserve the signal. |
Issue 2: High Background Fluorescence
Question: My images have high background fluorescence, which is obscuring the specific neuronal labeling. How can I reduce this?
Answer: High background can arise from several sources, including autofluorescence of the tissue and non-specific dye binding.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Tissue Autofluorescence | Aldehyde fixation can induce autofluorescence.[6] You can try to reduce this by treating the tissue with a quenching agent like sodium borohydride. Including an unstained control will help you assess the level of endogenous autofluorescence. |
| Dye Precipitation | If the dye comes out of solution and precipitates on the tissue, it can cause bright, non-specific background. Ensure the dye is fully dissolved in its carrier solvent before application and apply a small, controlled amount. |
| Excessive Dye Application | Applying too much dye can lead to a high concentration of unbound dye in the tissue, contributing to background. Use a minimal amount of dye necessary for labeling. |
| Inadequate Washing | Although washing is not always performed with lipophilic tracers applied as crystals, if you are using a solution, ensure that any excess, unbound dye is gently rinsed away before imaging. |
| Fixative-Induced Fluorescence | Certain fixatives, particularly glutaraldehyde, can cause high levels of background fluorescence.[1] Stick to paraformaldehyde-based fixatives. |
Issue 3: Punctate or Patchy Staining
Question: The staining along the neurons appears dotted or uneven. What causes this and how can I achieve more uniform labeling?
Answer: Punctate or patchy staining can be an indication of dye aggregation or issues with the integrity of the neuronal membranes.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Dye Aggregation | The dye may not be properly intercalating into the membrane and is instead forming aggregates. Ensure the dye is well-dissolved if using a solution. When applying crystals, try to use very fine particles. |
| Poor Membrane Integrity | If the tissue has been poorly fixed or has degraded, the membranes may be discontinuous, leading to patchy labeling. Ensure optimal tissue fixation and handling. |
| Insufficient Diffusion | In the early stages of incubation, the labeling may appear punctate and will become more uniform as the dye diffuses over time. Increase the incubation time. |
| Fixation Artifacts | Over-fixation can sometimes lead to a "beading" artifact along neuronal processes. Optimize your fixation protocol by reducing the fixative concentration or duration. |
Experimental Protocols
General Protocol for this compound Neuronal Tracing in Fixed Tissue
This is a generalized protocol that should be optimized for your specific tissue and experimental goals.
-
Tissue Fixation:
-
Perfuse the animal with 0.9% saline followed by 4% paraformaldehyde (PFA) in 0.1 M phosphate (B84403) buffer (PB, pH 7.4).
-
Post-fix the dissected brain or tissue block in the same fixative for 4-24 hours at 4°C.[7]
-
For optimal dye diffusion, some studies suggest that lower concentrations of PFA (e.g., 1.5%) may yield better results with lipophilic dyes.
-
-
Tissue Sectioning (Optional):
-
If not tracing in a whole-mount preparation, section the tissue to the desired thickness (e.g., 100-300 µm) using a vibratome.
-
Keep the sections in 0.1 M PB.
-
-
Dye Application:
-
Crystal Application: Carefully place a small crystal of this compound onto the specific area of interest in the fixed tissue using a fine needle or sharpened applicator.
-
Solution Application: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). Apply a small droplet to the target area and allow the solvent to evaporate.
-
-
Incubation:
-
Place the tissue in a light-protected container with 0.1 M PB containing a preservative like sodium azide (B81097) to prevent microbial growth.
-
Incubate at room temperature or 37°C for several days to weeks, depending on the desired tracing distance.[7] The container should be sealed to prevent evaporation.
-
-
Sectioning (if not done prior to staining):
-
After incubation, section the tissue block on a vibratome.
-
-
Mounting and Imaging:
-
Mount the sections on glass slides.
-
Image using a fluorescence microscope with appropriate filters for this compound.
-
Visualizations
Caption: Experimental workflow for this compound neuronal tracing in fixed tissue.
Caption: Troubleshooting logic for common this compound staining issues.
References
- 1. ethosbiosciences.com [ethosbiosciences.com]
- 2. Over 30 Years of DiI Use for Human Neuroanatomical Tract Tracing: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DiOlistic Labeling of Neurons in Tissue Slices: A Qualitative and Quantitative Analysis of Methodological Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DiOlistic labeling in fixed brain slices: phenotype, morphology and dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Feasibility of AI-simulated patients for tailored selection of diabetes remission prediction models in metabolic bariatric surgery: a proof-of-concept study | springermedizin.de [springermedizin.de]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. journals.library.columbia.edu [journals.library.columbia.edu]
Validation & Comparative
A Head-to-Head Comparison of Neuronal Tracers: 4-Di-10-ASP vs. DiI for Optimal Efficacy
For researchers in neuroscience and drug development, the precise mapping of neuronal circuits is fundamental to understanding the intricate communication within the nervous system. The choice of a neuronal tracer is a critical decision that directly impacts the quality and reliability of experimental outcomes. This guide provides an in-depth, objective comparison of two lipophilic fluorescent dyes, 4-Di-10-ASP and the widely-used DiI, to assist researchers in selecting the optimal tool for their neuronal tracing studies.
This comparison delves into the key performance characteristics of each dye, supported by available experimental data. We present detailed protocols for their application in neuronal tracing and provide visualizations to clarify the experimental workflows.
Quantitative Performance Comparison
To facilitate a direct comparison, the following table summarizes the key quantitative parameters of this compound and DiI. It is important to note that direct, side-by-side comparative studies are limited; therefore, the data presented is a compilation from various sources.
| Property | This compound | DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) |
| Chemical Class | Aminostyryl Dye | Carbocyanine Dye |
| Excitation Max. | ~485 nm[1] | ~549 nm |
| Emission Max. | ~620 nm[1] | ~565 nm |
| Fluorescence Color | Orange-Red | Orange-Red[2] |
| Mechanism | Intercalation and lateral diffusion within the plasma membrane | Intercalation and lateral diffusion within the plasma membrane[3] |
| Tracing Direction | Anterograde and Retrograde | Anterograde and Retrograde[3] |
| Tissue Compatibility | Live and fixed tissue | Live and fixed tissue[3] |
| Diffusion Rate | Data not readily available; generally considered to have faster diffusion than DiO[4] | ~0.2-0.6 mm/day in fixed tissue, up to 6 mm/day in living tissue. A "delayed fixation" method can achieve speeds of nearly 1 mm/h.[5][6] |
| Photostability | Moderate; susceptible to photobleaching | Moderate; susceptible to photobleaching with intense illumination[3] |
| Toxicity | Data not readily available; general lipophilic dyes have low toxicity | Generally considered to have low cell toxicity, though some studies suggest potential toxicity to embryonic rat motoneurons and sensory neurons in vitro.[7][8] |
Mechanism of Neuronal Tracing
Both this compound and DiI are lipophilic dyes that label neurons by inserting their hydrophobic tails into the lipid bilayer of the cell membrane. Once inserted, the dyes diffuse laterally throughout the continuous membrane of the neuron, including the soma, dendrites, and axon. This lateral diffusion allows for the complete labeling of a neuron's morphology, enabling both anterograde (from soma to axon terminal) and retrograde (from axon terminal to soma) tracing. The rate of diffusion is a critical factor for tracing efficacy, particularly for long neuronal pathways, and can be influenced by temperature and the fixation state of the tissue.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable neuronal tracing. Below are representative protocols for both this compound and DiI.
Neuronal Tracing Protocol for this compound
This protocol is a general guideline based on the principles of lipophilic dye application and should be optimized for specific experimental needs.
Materials:
-
This compound solution (e.g., 1-5 mM in ethanol (B145695) or DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Micropipette or fine glass needle
-
Vibratome or cryostat
Procedure:
-
Tissue Preparation:
-
For fixed tissue, perfuse the animal with PBS followed by 4% PFA.
-
Dissect the brain or tissue of interest and post-fix in 4% PFA for 24-48 hours at 4°C.
-
Section the tissue to the desired thickness (e.g., 100-300 µm) using a vibratome.
-
-
Dye Application:
-
Place the tissue section in a well of a 24-well plate containing PBS.
-
Carefully apply a small amount of the this compound solution directly to the specific neuronal population or tract of interest using a micropipette or a fine glass needle coated with the dye solution.
-
-
Incubation:
-
Incubate the tissue in the dark at 37°C for a period ranging from several days to weeks, depending on the desired tracing distance. The incubation chamber should be kept humid to prevent the tissue from drying out.
-
-
Washing and Mounting:
-
After incubation, wash the tissue sections thoroughly with PBS to remove excess dye.
-
Mount the sections on glass slides using an aqueous mounting medium.
-
-
Imaging:
-
Visualize the labeled neurons using a fluorescence microscope with appropriate filter sets for this compound (Excitation ~485 nm, Emission ~620 nm).
-
Neuronal Tracing Protocol for DiI
DiI is a well-established tracer, and various detailed protocols are available. The following is a commonly used method for fixed tissue.[4]
Materials:
-
DiI crystals or DiI solution (e.g., 1-5 mg/mL in ethanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium (e.g., ProLong Gold antifade reagent)
-
Fine forceps or a sharpened insect pin
-
Vibratome or cryostat
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with PBS followed by 4% PFA.
-
Dissect the brain or tissue of interest and post-fix in 4% PFA for at least 24 hours at 4°C.
-
Section the tissue to the desired thickness (e.g., 100-300 µm) using a vibratome.
-
-
Dye Application:
-
Place the tissue section in a dish containing PBS.
-
Using fine forceps or a sharpened insect pin, carefully place a small crystal of DiI onto the specific area of interest on the tissue section. Alternatively, a small volume of DiI solution can be injected.
-
-
Incubation:
-
Transfer the labeled section to a light-protected container with a small amount of PBS to maintain humidity.
-
Incubate at 37°C for several days to weeks to allow for dye diffusion. The incubation time will depend on the length of the pathway being traced.
-
-
Washing and Mounting:
-
After sufficient diffusion, carefully wash the section with PBS to remove any loose DiI crystals.
-
Mount the section on a glass slide using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the labeled neurons using a fluorescence microscope equipped with a rhodamine or TRITC filter set (Excitation ~549 nm, Emission ~565 nm).
-
Visualizing the Workflow
To provide a clear overview of the experimental processes, the following diagrams illustrate the key steps in neuronal tracing with both this compound and DiI.
Caption: Experimental workflow for neuronal tracing with lipophilic dyes.
Signaling Pathway and Mechanism of Action
The mechanism of action for both this compound and DiI does not involve a traditional signaling pathway but rather a physical process of diffusion within the neuronal membrane.
Caption: Mechanism of lipophilic dye-based neuronal tracing.
Conclusion
Both this compound and DiI are effective lipophilic tracers for mapping neuronal connections in both living and fixed tissues. DiI is a well-established and extensively documented tool with a wealth of available protocols and a proven track record in a wide range of applications. This compound, while less characterized in direct comparative studies, offers an alternative with distinct spectral properties that may be advantageous for multi-color imaging experiments, particularly in combination with other popular tracers.
The choice between this compound and DiI will ultimately depend on the specific requirements of the experiment, including the desired tracing distance, the available imaging equipment, and the need for multi-labeling. For researchers embarking on new tracing studies, DiI represents a reliable and well-supported option. For those with experience in neuronal tracing or with specific needs for alternative spectral profiles, this compound presents a viable alternative that warrants consideration. Further quantitative studies directly comparing the efficacy of these and other lipophilic tracers will be invaluable to the neuroscience community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Toluidine blue-O is a Nissl bright-field counterstain for lipophilic fluorescent tracers Di-ASP, DiI and DiO [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. DiI labeling experiment - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. uni-goettingen.de [uni-goettingen.de]
- 7. Quantifying the Diffusion of Membrane Proteins and Peptides in Black Lipid Membranes with 2-Focus Fluorescence Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
4-Di-10-ASP as a Mitochondrial Membrane Potential Probe: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the accurate measurement of mitochondrial membrane potential (MMP) is a critical indicator of cellular health and metabolic activity. While several fluorescent probes are widely used for this purpose, this guide provides a comparative analysis of 4-Di-10-ASP and its performance relative to established probes such as JC-1, TMRM, and TMRE. This objective comparison is supported by available experimental data and detailed methodologies to assist in the selection of the most appropriate tool for specific research needs.
Overview of Mitochondrial Membrane Potential Probes
Mitochondrial membrane potential is a key parameter of mitochondrial function, and its disruption is an early indicator of apoptosis and cellular stress. The assessment of MMP is commonly performed using lipophilic, cationic fluorescent dyes that accumulate in the negatively charged mitochondrial matrix.
This compound is a fluorescent lipophilic tracer that can be used to stain phospholipid membranes.[1] While direct and extensive validation of this compound as a quantitative MMP probe is not as widely documented as for other dyes, its characteristics as a styryl dye suggest its accumulation in mitochondria is dependent on membrane potential. A closely related styryl dye, DASPMI, has been shown to have fluorescence intensity that serves as a measure of mitochondrial energization, with its uptake being significantly influenced by inhibitors of oxidative phosphorylation like FCCP.[2] Another analog, 4-Di-1-ASP, is also recognized as a marker for mitochondrial potential.[3][4]
JC-1 is a ratiometric cationic dye that is widely used to monitor mitochondrial health. In healthy cells with a high MMP, JC-1 forms aggregates that emit red fluorescence.[5] Conversely, in apoptotic or unhealthy cells with a low MMP, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[5] The ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial depolarization.
TMRM (Tetramethylrhodamine, Methyl Ester) and TMRE (Tetramethylrhodamine, Ethyl Ester) are monochromatic, cell-permeant cationic dyes.[6] They accumulate in active mitochondria with intact membrane potentials, and their fluorescence intensity is directly proportional to the MMP.[6] A decrease in mitochondrial fluorescence indicates depolarization.
Quantitative Data Summary
The following tables summarize the key spectral properties and recommended working concentrations for this compound and its common alternatives.
| Probe | Excitation (nm) | Emission (nm) | Reported Characteristics |
| This compound | ~485 | ~620 | Fluorescent lipophilic tracer for phospholipid membranes.[1] |
| JC-1 (Monomer) | ~510 | ~527 | Green fluorescence in depolarized mitochondria.[5] |
| JC-1 (J-aggregate) | ~585 | ~590 | Red fluorescence in polarized mitochondria.[5] |
| TMRM | ~548 | ~573 | Fluorescence intensity correlates with MMP.[6] |
| TMRE | ~549 | ~574 | Brighter fluorescence than TMRM.[6] |
| Probe | Typical Working Concentration | Incubation Time | Incubation Temperature |
| This compound | ~1 µM | 10 minutes | 35°C |
| JC-1 | 1-10 µM | 15-30 minutes | 37°C |
| TMRM | 20-200 nM | 15-45 minutes | 37°C |
| TMRE | 20-400 nM | 15-30 minutes | 37°C |
Experimental Protocols
Detailed methodologies for the use of each probe are provided below. Optimal conditions may vary depending on the cell type and experimental setup.
Protocol for this compound Staining
-
Reagent Preparation : Prepare a stock solution of this compound in a suitable solvent like methanol/chloroform.[1] For cellular staining, a working solution of approximately 1 µM can be prepared in an appropriate buffer.
-
Cell Preparation : Culture cells on a suitable imaging dish or plate.
-
Staining : Replace the culture medium with the this compound staining solution.
-
Incubation : Incubate the cells for approximately 10 minutes at 35°C.[4]
-
Imaging : Observe the stained cells using a fluorescence microscope with appropriate filter sets (e.g., excitation at 488 nm).[1]
Protocol for JC-1 Staining
-
Reagent Preparation : Prepare a JC-1 stock solution (e.g., 200 µM) in DMSO. Immediately before use, dilute the stock solution to a working concentration (e.g., 2 µM) in warm cell culture medium.
-
Cell Preparation : Suspend cells at a concentration of approximately 1x10^6 cells/mL in warm medium or buffer.
-
Positive Control (Optional) : For a positive control for depolarization, treat a sample of cells with an uncoupler like CCCP (e.g., 50 µM final concentration) for 5-15 minutes at 37°C.
-
Staining : Add the JC-1 working solution to the cell suspension.
-
Incubation : Incubate the cells for 15 to 30 minutes at 37°C in a CO2 incubator.
-
Washing (Optional) : Cells can be washed once with warm phosphate-buffered saline (PBS).
-
Analysis : Analyze the cells by flow cytometry or fluorescence microscopy, measuring both green (monomer) and red (J-aggregate) fluorescence.
Protocol for TMRM/TMRE Staining
-
Reagent Preparation : Prepare a stock solution of TMRM or TMRE (e.g., 1-10 mM) in DMSO.[7] Prepare a fresh working solution (e.g., 20-400 nM) in serum-free medium.[7]
-
Cell Preparation : Culture adherent cells on coverslips or in a multi-well plate. For suspension cells, harvest and resuspend in fresh medium.
-
Positive Control (Optional) : Treat a separate sample of cells with an uncoupler like FCCP (e.g., 5-10 µM) for 10-30 minutes to induce mitochondrial depolarization.
-
Staining : Remove the culture medium and add the TMRM/TMRE working solution.
-
Incubation : Incubate the cells for 15-45 minutes at 37°C, protected from light.
-
Washing : Aspirate the staining solution and wash the cells twice with pre-warmed PBS or a suitable imaging buffer.
-
Imaging : Image the cells immediately using a fluorescence microscope with the appropriate filter set (e.g., TRITC).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of different mitochondrial membrane potential probes.
Caption: A generalized workflow for measuring mitochondrial membrane potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Neuronal Tracing: 4-Di-10-ASP Versus Viral Tracers
For researchers, scientists, and drug development professionals, the selection of an appropriate neuronal tracer is a critical decision that dictates the precision and reliability of neuroanatomical studies. This guide provides an objective comparison between the lipophilic dye 4-Di-10-ASP and viral-based tracing systems, offering supporting data and detailed experimental protocols to inform experimental design.
The elucidation of neural circuits is fundamental to understanding brain function in both healthy and diseased states. Neuronal tracers are indispensable tools in this endeavor, allowing for the visualization of neuronal morphology and the mapping of intricate connections between different brain regions.[1] The choice of tracer depends on the specific experimental goals, with factors such as the direction of transport (anterograde or retrograde), the need for trans-synaptic labeling, and potential cytotoxicity influencing the decision.[2]
This guide focuses on a cross-validation of two distinct classes of neuronal tracers: the fluorescent lipophilic dye this compound and genetically encoded viral tracers, primarily adeno-associated virus (AAV) and rabies virus. This compound is a dye that stains phospholipid membranes, allowing for the visualization of neuronal processes.[3] In contrast, viral tracers utilize the cell's own machinery to express fluorescent proteins, offering the potential for cell-type specificity and trans-synaptic tracing.[4]
Quantitative Comparison of Neuronal Tracers
The following table summarizes key performance indicators for this compound and representative viral tracers. Data is aggregated from multiple sources to provide a comparative overview.
| Feature | This compound | Adeno-Associated Virus (AAV) | Rabies Virus (RV) |
| Tracing Direction | Primarily Anterograde and Retrograde (non-specific) | Primarily Anterograde (serotype dependent), some retrograde capabilities[2] | Primarily Retrograde[5] |
| Trans-synaptic Tracing | No | Generally no (can be engineered) | Yes (monosynaptic with genetic modification) |
| Cell-Type Specificity | No | Yes (with cell-type specific promoters)[1] | Yes (with targeted expression of receptor)[6] |
| Signal Amplification | No | Yes (continuous protein expression)[7] | Yes (viral replication)[8] |
| Toxicity | Low to Moderate (concentration-dependent) | Low, but can induce DNA damage response and inflammation[9][10] | Higher, can be cytotoxic[5] |
| Labeling Time | Hours to Days[11] | Weeks[2] | Days to a Week[12] |
| In Vivo Application | Yes | Yes | Yes |
| Fixability | Compatible with fixation[13] | Compatible with fixation[14] | Compatible with fixation[12] |
Experimental Protocols
Protocol 1: Neuronal Tracing with this compound
This protocol provides a general guideline for neuronal tracing in brain tissue using the lipophilic tracer this compound.
Materials:
-
This compound solution (e.g., 1 mg/mL in ethanol (B145695) or DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Vibratome or microtome
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Anesthetize the animal and perfuse transcardially with PBS followed by 4% PFA.[13] Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Slicing: Cut brain sections to the desired thickness (e.g., 100-300 µm) using a vibratome.
-
Dye Application: Place small crystals of this compound directly onto the region of interest within the brain slice using a fine needle or insect pin. Alternatively, inject a small volume of the this compound solution.
-
Incubation: Incubate the slices in PBS at 37°C for a period ranging from several hours to a few days to allow for dye diffusion.[13] The optimal incubation time should be determined empirically.
-
Washing: Wash the slices thoroughly in PBS to remove excess dye.
-
Mounting: Mount the slices on glass slides using an appropriate mounting medium.
-
Imaging: Visualize the labeled neurons using a fluorescence microscope with appropriate filter sets for this compound (Excitation ~485 nm; Emission ~620 nm).[3]
Protocol 2: Anterograde Tracing with AAV
This protocol outlines a typical workflow for anterograde tracing using an AAV vector expressing a fluorescent protein (e.g., GFP).
Materials:
-
AAV vector (e.g., AAV-hSyn-EGFP)
-
Stereotaxic apparatus
-
Microinjection pump and glass micropipettes
-
Anesthetic
-
Surgical tools
-
Perfusion solutions (PBS and 4% PFA)
-
Fluorescence microscope or confocal microscope
Procedure:
-
Viral Injection: Anesthetize the animal and secure it in a stereotaxic frame. Drill a small craniotomy over the target brain region. Lower a glass micropipette containing the AAV vector to the desired coordinates and inject a small volume (e.g., 100-500 nL) of the virus.[15]
-
Incubation Period: Allow for viral expression and transport, which typically takes 2-4 weeks.[15]
-
Tissue Processing: Perfuse the animal with PBS followed by 4% PFA. Dissect the brain and post-fix in 4% PFA overnight.
-
Sectioning: Section the brain using a vibratome or cryostat.
-
Imaging: Mount the sections and visualize the GFP-expressing neurons and their axonal projections using a fluorescence or confocal microscope. Immunohistochemical amplification of the fluorescent signal can be performed to enhance detection.[15]
Protocol 3: Monosynaptic Retrograde Tracing with Rabies Virus
This protocol describes a common strategy for monosynaptic retrograde tracing using a glycoprotein-deleted rabies virus (RVdG) in combination with helper AAVs.[6]
Materials:
-
Cre-driver mouse line
-
AAV-helper viruses (e.g., AAV-DIO-TVA-mCherry and AAV-DIO-RG)
-
RVdG-EnvA-(eGFP)
-
Stereotaxic apparatus
-
Microinjection pump and glass micropipettes
-
Anesthetic and surgical tools
-
Perfusion and fixation solutions
Procedure:
-
Helper Virus Injection: In a Cre-driver mouse, stereotaxically inject the AAV-helper viruses into the target brain region.[12] These viruses will express the TVA receptor and rabies glycoprotein (B1211001) (RG) only in Cre-expressing neurons.
-
Incubation for Helper Virus Expression: Allow 2-3 weeks for the expression of TVA and RG in the targeted "starter" neurons.[12]
-
Rabies Virus Injection: Inject the RVdG-EnvA-(eGFP) at the same location. The EnvA-enveloped rabies virus can only infect cells expressing the TVA receptor.[6]
-
Trans-synaptic Spread: The rabies virus will replicate within the starter cells (which are supplied with RG from the helper virus) and spread retrogradely to presynaptic neurons in a single step.[6] Allow 7 days for viral replication and spread.[12]
-
Tissue Processing and Imaging: Perfuse and fix the brain tissue as described previously. Section the brain and use fluorescence microscopy to identify the starter cells (co-labeled with mCherry and eGFP) and the presynaptic input neurons (labeled with eGFP).[12]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. A Student’s Guide to Neural Circuit Tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Viral vectors for neural circuit mapping and recent advances in trans-synaptic anterograde tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rabies virus-based toolkit for efficient retrograde labeling and monosynaptic tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monosynaptic tracing: a step-by-step protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recombinant adeno-associated virus vector: use for transgene expression and anterograde tract tracing in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Viral neuronal tracing - Wikipedia [en.wikipedia.org]
- 9. Adeno-associated virus vectors and neurotoxicity—lessons from preclinical and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AAV vectors trigger DNA damage response-dependent pro-inflammatory signalling in human iPSC-derived CNS models and mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neural tract tracing using Di-I: a review and a new method to make fast Di-I faster in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.library.columbia.edu [journals.library.columbia.edu]
- 14. Feasibility of commonly used fluorescent dyes and viral tracers in aqueous and solvent-based tissue clearing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Mitochondrial Staining: Evaluating 4-Di-10-ASP and Alternatives in Colocalization Studies
For researchers, scientists, and drug development professionals engaged in cellular and mitochondrial research, the accurate visualization and analysis of mitochondria are paramount. The selection of a suitable fluorescent probe is a critical determinant of experimental success. This guide provides an objective comparison of the lipophilic styryl dye 4-Di-10-ASP with other commonly used mitochondrial markers, supported by available experimental data and detailed protocols to facilitate informed probe selection for colocalization studies.
Introduction to this compound
Performance Comparison of Mitochondrial Probes
The ideal mitochondrial stain should demonstrate high specificity for the mitochondria, exhibit robust photostability, and have minimal cytotoxicity to ensure the integrity of the biological sample. The following table summarizes the key characteristics of this compound and several popular alternatives.
| Feature | This compound | MitoTracker Red CMXRos | TMRM (Tetramethylrhodamine, Methyl Ester) | BODIPY-Mito Probes |
| Excitation Max (nm) | ~474-485 | ~579 | ~548 | ~497-500 |
| Emission Max (nm) | ~589-620 | ~599 | ~574 | ~511-512 |
| Mitochondrial Membrane Potential Dependent | Yes | Yes | Yes | Yes |
| Fixable | No | Yes | No | No |
| Photostability | Moderate | High | Low | High |
| Cytotoxicity | Data not readily available | Low | Concentration-dependent | Generally low, can be improved with modifications (e.g., PEGylation)[4][5] |
| Reported Pearson's Correlation Coefficient (with mitochondrial marker) | Not readily available | High (often used as a reference marker)[6] | High | High (0.76 - 0.96)[4][5] |
Experimental Data: Colocalization of Alternative Probes
While direct quantitative colocalization data for this compound is lacking, studies on other probes provide valuable benchmarks. The Pearson's correlation coefficient (PCC) is a commonly used statistic to quantify the degree of colocalization between two fluorescent signals, with a value closer to 1 indicating a high degree of linear correlation.
For instance, a study on a series of novel BODIPY-Mito dyes demonstrated excellent mitochondrial localization in HeLa cells, with Pearson's correlation coefficients ranging from 0.76 to 0.96 when colocalized with a mitochondrial marker.[4][5] Similarly, newly synthesized mitochondrial probes are often validated by their colocalization with established markers like MitoTracker, with high PCC values indicating successful mitochondrial targeting.
Experimental Protocols
Below are detailed protocols for staining mitochondria in live cells with fluorescent probes and for performing a colocalization analysis. These protocols can be adapted for use with this compound.
Protocol 1: Live-Cell Mitochondrial Staining
This protocol provides a general procedure for staining mitochondria in adherent cells.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Mitochondrial dye of choice (e.g., this compound, TMRM, MitoTracker Red CMXRos)
-
Dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions
-
Pre-warmed complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Staining Solution: Prepare a 1-10 mM stock solution of the mitochondrial dye in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 20-500 nM). The optimal concentration should be determined empirically for each cell type and dye.
-
Cell Preparation: Grow cells to a desired confluency on a suitable imaging vessel.
-
Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete medium to reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed complete medium to the cells. Image the stained mitochondria using a fluorescence microscope with the appropriate filter sets for the chosen dye.
Protocol 2: Colocalization Imaging and Analysis
This protocol outlines the steps for acquiring images for colocalization analysis and calculating the Pearson's correlation coefficient.
Procedure:
-
Co-staining: Stain live cells with the experimental probe (e.g., this compound) and a known mitochondrial marker (e.g., MitoTracker Red CMXRos) sequentially, following the recommended protocols for each dye. Ensure that the emission spectra of the two dyes are sufficiently separated to minimize bleed-through.
-
Image Acquisition: Using a confocal microscope, acquire images of the co-stained cells. It is crucial to set up the imaging parameters (laser power, detector gain, and pinhole size) to avoid saturation of the signal in either channel. Acquire images for each channel sequentially to prevent spectral bleed-through.
-
Image Analysis:
-
Open the acquired multi-channel image in an image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Define a region of interest (ROI) around a single cell or a group of cells.
-
Use a colocalization analysis plugin to calculate the Pearson's correlation coefficient for the selected ROI.
-
Repeat the analysis for a statistically relevant number of cells.
-
Visualizing Experimental Workflows
To aid in the conceptualization of the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for a typical mitochondrial colocalization experiment.
Caption: Logical considerations for selecting a mitochondrial fluorescent probe.
Conclusion
The selection of an appropriate fluorescent probe is a foundational step for successful mitochondrial research. While this compound is a viable option for visualizing mitochondria, the current lack of published, quantitative colocalization data makes a direct performance comparison challenging. Researchers should consider well-characterized alternatives such as MitoTracker Red CMXRos, TMRM, and various BODIPY-based probes, for which robust colocalization data and detailed protocols are available. When considering this compound for colocalization studies, it is recommended to perform a thorough validation against a known mitochondrial marker using the protocols outlined in this guide to ensure specificity and reliability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biotium.com [biotium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mitochondria-targeting biocompatible fluorescent BODIPY probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondria-targeting biocompatible fluorescent BODIPY probes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Comparative analysis of photostability between 4-Di-10-ASP and other styryl dyes
A Guide for Researchers in Cellular Imaging and Drug Development
In the dynamic fields of cellular biology and drug discovery, the precise visualization of cellular processes is paramount. Styryl dyes, a class of fluorescent probes that exhibit changes in their spectral properties in response to alterations in the surrounding membrane potential and environment, are indispensable tools for studying dynamic cellular events such as endocytosis, exocytosis, and vesicle trafficking. However, the utility of these dyes is often limited by their photostability—the ability to resist photochemical degradation upon exposure to light. This guide provides a comparative analysis of the photostability of 4-Di-10-ASP against other commonly used styryl dyes, offering researchers and scientists a comprehensive resource to inform their experimental design.
Quantitative Comparison of Photostability
| Dye | Chemical Name/Class | Reported Photostability | Key Applications |
| This compound | 4-(4-(Didecylamino)styryl)-N-methylpyridinium iodide | Data not widely available; generally considered a reliable tracer for neuronal processes.[1] | Neuronal tracing, membrane potential imaging. |
| Di-4-ANEPPS | Pyridinium, 4-(2-(6-(dibutylamino)-2-naphthalenyl)ethenyl)-1-(3-sulfopropyl)-, inner salt | Considered to have good photostability, but is susceptible to photodynamic damage under high illumination.[2][3] | Fast-response membrane potential measurements.[2] |
| Di-8-ANEPPS | Reported to be slightly more photostable and significantly less phototoxic than di-4-ANEPPS.[2] | Long-term membrane potential studies due to better membrane retention.[2] | |
| FM4-64 | N-(3-Triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide | Exhibits greater photostability compared to FM1-43, making it suitable for imaging dynamic changes. | Endocytosis, vesicle trafficking, and plasma membrane staining. |
| FM1-43 | N-(3-Triethylammoniumpropyl)-4-(4-(dibutylamino)styryl)pyridinium dibromide | Known to photobleach more rapidly than FM4-64. | Synaptic vesicle recycling studies.[4][5][6][7] |
| RH421 | General styryl dye for membrane potential sensing.[8] | Membrane potential imaging.[9] | |
| SP-468 & SQ-535 | Chemically modified FM1-43 analogues | Display improved photostability compared to the parent dye, FM1-43.[10] | Plasma membrane imaging in various cell types, including neurons.[10] |
Experimental Protocol: Assessing Photostability via Photobleaching Analysis
To quantitatively compare the photostability of different styryl dyes in a specific experimental context, a standardized photobleaching assay is recommended. The following protocol outlines a general procedure for measuring the rate of fluorescence decay under continuous illumination.
Objective: To determine the photobleaching rate constant of a styryl dye in a cellular or model membrane environment.
Materials:
-
Live cells or liposomes stained with the styryl dye of interest.
-
Fluorescence microscope (confocal or widefield) equipped with a stable light source (e.g., laser, LED) and a sensitive detector (e.g., PMT, sCMOS camera).
-
Image acquisition and analysis software.
Procedure:
-
Sample Preparation: Prepare cells or liposomes stained with the styryl dye according to standard protocols. Ensure a consistent dye concentration and incubation time across all samples to be compared.
-
Image Acquisition Setup:
-
Mount the sample on the microscope stage.
-
Select an appropriate objective and locate a region of interest (ROI) with clear and uniform staining.
-
Set the excitation wavelength and intensity. It is crucial to use the same illumination power for all dyes being compared.
-
Adjust the detector gain and offset to obtain a good signal-to-noise ratio without saturating the detector.
-
-
Pre-bleach Imaging: Acquire a series of images (e.g., 5-10 frames) at a low illumination intensity to establish the initial fluorescence intensity (F₀) and to ensure the sample is stable before photobleaching.
-
Photobleaching: Continuously illuminate the ROI with a high-intensity light source for a defined period. Acquire images at regular intervals throughout the bleaching process. The duration of illumination and the imaging frequency will depend on the photostability of the dye.
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for any background fluorescence.
-
Normalize the fluorescence intensity at each time point (F(t)) to the initial intensity (F₀).
-
Plot the normalized fluorescence intensity (F(t)/F₀) as a function of time.
-
Fit the resulting decay curve to a single or double exponential function to determine the photobleaching rate constant(s) (k). A higher rate constant indicates lower photostability.[11]
-
Visualization of a Key Application: Endocytosis and Exocytosis Pathway
Styryl dyes are instrumental in visualizing the dynamic processes of endocytosis and exocytosis, where portions of the plasma membrane are internalized to form vesicles or vesicles fuse with the plasma membrane to release their contents, respectively. The following diagram illustrates this fundamental cellular trafficking pathway.
Caption: Endocytosis and Exocytosis Pathway.
This guide provides a foundational understanding of the comparative photostability of this compound and other styryl dyes. For critical applications requiring high photostability, researchers are encouraged to perform their own quantitative comparisons under their specific experimental conditions. The continued development of novel, more photostable styryl dyes will undoubtedly further enhance our ability to visualize and comprehend the intricate workings of the cell.[10]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - NL [thermofisher.com]
- 3. Di-4-ANEPPS causes photodynamic damage to isolated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging exocytosis and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]
- 6. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in - 每日生物评论 [bio-review.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent styryl dyes of the RH series affect a potential drop on the membrane/solution boundary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent styryl dyes as probes for Na,K-ATPase reaction mechanism: significance of the charge of the hydrophilic moiety of RH dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes | MDPI [mdpi.com]
Assessing the Specificity of 4-Di-10-ASP for Plasma Membrane Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate delineation of the plasma membrane is critical for a multitude of biological assays, from studying cellular morphology and signaling to high-throughput screening in drug discovery. The styryl dye, 4-(4-(didecylamino)styryl)-N-methylpyridinium iodide (4-Di-10-ASP), is a fluorescent lipophilic tracer purported to specifically stain phospholipid membranes.[1][2] This guide provides a comprehensive assessment of the specificity of this compound for plasma membrane labeling, comparing its performance with common alternatives, CellMask™ Orange and Wheat Germ Agglutinin (WGA) conjugates. The information presented is supported by a summary of available experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison of Plasma Membrane Stains
The ideal plasma membrane stain exhibits high specificity for the plasma membrane with minimal intracellular accumulation, low cytotoxicity, and high photostability. The following table summarizes the key characteristics of this compound, CellMask™ Orange, and WGA conjugates based on available data.
| Feature | This compound | CellMask™ Orange | Wheat Germ Agglutinin (WGA) Conjugates |
| Mechanism of Action | Lipophilic insertion and partitioning into the plasma membrane's lipid bilayer.[1][2] | Amphipathic molecule with a lipophilic moiety for membrane loading and a hydrophilic dye for anchoring in the plasma membrane.[3][4] | Binds to N-acetyl-D-glucosamine and N-acetylneuraminic acid (sialic acid) residues on membrane glycoproteins and glycolipids.[5][6] |
| Specificity for Plasma Membrane | Generally considered a plasma membrane stain, but as a lipophilic dye, it may be prone to internalization over time, leading to labeling of intracellular vesicles.[7] | Engineered to be slow to internalize, providing more stable plasma membrane staining in live cells compared to traditional lipophilic dyes.[3][4] | Highly specific to the outer leaflet of the plasma membrane in non-permeabilized cells. Staining can be cell-type dependent based on the density of appropriate glycans.[8] |
| Internalization | Prone to internalization, especially with longer incubation times, leading to labeling of intracellular compartments.[7] | Slow internalization rate, allowing for a longer window for live-cell imaging of the plasma membrane.[3][4] | Minimal internalization in live, non-permeabilized cells. However, upon permeabilization, it can label the Golgi apparatus.[6][9] |
| Photostability | Generally good photostability when incorporated into membranes. | Data on photostability relative to other dyes is limited in the provided results, but it is widely used for fluorescence microscopy. | Photostability is dependent on the conjugated fluorophore (e.g., Alexa Fluor™, FITC, TRITC). |
| Cytotoxicity | Low cytotoxicity is generally reported for lipophilic carbocyanine dyes, though some can inhibit electron transport chain activity at higher concentrations.[10] Specific quantitative data for this compound is limited in the provided results. | No specific toxicity data available in the provided results, but it is designed for live-cell imaging, suggesting low short-term toxicity.[3] | Generally low cytotoxicity, as it is a lectin that binds to the cell surface. |
| Fixation Compatibility | Staining with lipophilic dyes can be variable after fixation.[7] | Staining pattern is maintained after formaldehyde (B43269) fixation.[3][4] | Compatible with formaldehyde fixation. Staining should be performed before permeabilization for optimal plasma membrane specificity.[9] |
| Permeabilization Compatibility | Not recommended, as it would likely lead to widespread intracellular labeling. | Staining does not survive detergent extraction.[3] | Staining of the plasma membrane is lost upon permeabilization; the dye will then stain intracellular structures like the Golgi.[6][9] |
Experimental Protocols
Detailed methodologies for utilizing each stain are crucial for reproducible and reliable results.
Protocol 1: Plasma Membrane Labeling with this compound (Live Cells)
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Serum-free culture medium or Hank's Balanced Salt Solution (HBSS)
-
Live-cell imaging chamber or coverslips
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO or DMF to a concentration of 1-5 mM. Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Prepare the working solution: Dilute the stock solution in a pre-warmed, serum-free culture medium or HBSS to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically. It is recommended to prepare this solution fresh for each experiment.
-
Cell Preparation: Grow cells to the desired confluency in a live-cell imaging chamber or on coverslips.
-
Staining: Remove the culture medium and wash the cells once with pre-warmed HBSS. Add the this compound working solution to the cells and incubate for 5-20 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed HBSS or culture medium.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission: ~485/620 nm).[1]
Protocol 2: Plasma Membrane Labeling with CellMask™ Orange (Live and Fixed Cells)
This protocol is adapted from manufacturer's guidelines and may require optimization.[3][4]
Materials:
-
CellMask™ Orange Plasma Membrane Stain (1000X stock solution)
-
Live Cell Imaging Solution or other physiologically relevant buffer
-
Formaldehyde (for fixation)
-
Phosphate-Buffered Saline (PBS)
Procedure for Live Cell Staining:
-
Prepare working solution: Dilute the 1000X CellMask™ Orange stock solution to 1X in pre-warmed Live Cell Imaging Solution. A final concentration between 0.5X and 1.5X may be optimal depending on the cell type.
-
Cell Preparation: Grow cells on coverslips or in an imaging dish.
-
Staining: Remove the culture medium, wash once with Live Cell Imaging Solution, and add the 1X CellMask™ Orange working solution. Incubate for 5-10 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells three times with Live Cell Imaging Solution.
-
Imaging: Mount the coverslip and image immediately.
Procedure for Staining Fixed Cells:
-
Stain live cells: Follow steps 1-3 for live cell staining.
-
Fixation: After staining, remove the staining solution and add warm 3.75% formaldehyde in buffer. Incubate for 5-10 minutes at 37°C.
-
Washing: Rinse the cells three times with PBS.
-
Imaging: Mount the coverslip and image. Stained, fixed cells can be stored for up to 24 hours before imaging if mounted in an antifade reagent.
Protocol 3: Plasma Membrane Labeling with Wheat Germ Agglutinin (WGA) Conjugates (Live and Fixed Cells)
This protocol provides a general procedure for using fluorescently labeled WGA.[5]
Materials:
-
Fluorescently labeled WGA (e.g., Alexa Fluor™ 488 conjugate)
-
Hank's Balanced Salt Solution (HBSS) or PBS
-
Formaldehyde (for fixation)
Procedure for Live Cell Staining:
-
Prepare labeling solution: Dilute the WGA conjugate in HBSS to a working concentration of 1-10 µg/mL.
-
Cell Preparation: Grow cells on coverslips.
-
Staining: Wash cells with HBSS and add the WGA labeling solution. Incubate for 10 minutes at 37°C.
-
Washing: Remove the labeling solution and wash the cells twice with HBSS.
-
Imaging: Mount the cells in pre-warmed HBSS and image.
Procedure for Staining Fixed Cells:
-
Fixation: Fix cells with 4% formaldehyde for 15 minutes at 37°C.
-
Washing: Wash cells three times in HBSS. Do not permeabilize the cells.
-
Staining: Prepare and apply the WGA labeling solution as described for live cells. Incubate for 10 minutes at room temperature.
-
Washing: Remove the labeling solution and wash the cells twice in HBSS.
-
Imaging: Mount and image. If subsequent intracellular staining is required, permeabilization can be performed after WGA staining.
Visualizing Experimental Workflows and Cellular Processes
To better illustrate the methodologies and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for plasma membrane labeling and specificity assessment.
Caption: Potential effects of non-specific membrane probe binding on signaling pathways.
Conclusion
The selection of a plasma membrane stain is a critical decision that can significantly impact the interpretation of experimental results. While This compound is a readily available lipophilic dye that can effectively label the plasma membrane, its propensity for internalization over time may limit its use in long-term live-cell imaging studies where precise plasma membrane localization is paramount.
For applications requiring stable and uniform plasma membrane staining with minimal internalization in live cells, CellMask™ Orange appears to be a superior alternative based on manufacturer claims. Its amphipathic nature is designed to anchor the dye in the plasma membrane, providing a longer experimental window.
Wheat Germ Agglutinin (WGA) conjugates offer excellent specificity for the outer leaflet of the plasma membrane in non-permeabilized cells. However, researchers should be mindful of its cell-type dependency and the potential for intracellular labeling following permeabilization.
Ultimately, the optimal choice of a plasma membrane stain will depend on the specific requirements of the experiment, including the cell type, the duration of the imaging, and whether the cells will be live or fixed. It is strongly recommended to empirically test and optimize the staining protocol for any chosen dye to ensure the highest quality and most reliable data for your research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Situ and Label-Free Quantification of Membrane Protein–Ligand Interactions Using Optical Imaging Techniques: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-molecule localization microscopy as a tool to quantify di/oligomerization of receptor tyrosine kinases and G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Membrane labeling protocol for live-cell applications [abberior.rocks]
- 6. Cytotoxic Activity and Apoptosis-Inducing Potential of Di-spiropyrrolidino and Di-spiropyrrolizidino Oxindole Andrographolide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. researchgate.net [researchgate.net]
- 9. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. research-portal.uu.nl [research-portal.uu.nl]
A Comparative Guide to 4-Di-10-ASP Staining: Reproducibility, Consistency, and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Di-10-ASP, a lipophilic fluorescent tracer, with alternative dyes used for assessing plasma membrane potential and neuronal activity. We will delve into the available data on its performance, outline detailed experimental protocols, and present visual workflows to aid in your research and development endeavors.
Introduction to this compound
This compound is a fluorescent lipophilic tracer utilized for staining phospholipid membranes.[1][2] It is characterized by an excitation maximum of approximately 485 nm and an emission maximum of around 620 nm.[1][2] This styryl dye, along with its analogs like 4-Di-1-ASP and 4-Di-16-ASP (DiA), is commonly employed in neuronal tracing and for observing mitochondrial structures in living cells.[3][4][5][6] While it offers a method for visualizing cellular membranes, its performance in terms of reproducibility and consistency is a critical consideration for quantitative studies.
Performance Comparison: this compound and Alternatives
Quantitative data on the direct reproducibility and consistency of this compound staining is limited in publicly available literature. However, we can draw valuable insights from comparative studies of similar voltage-sensitive and lipophilic dyes. These studies provide a framework for evaluating key performance indicators such as signal-to-noise ratio, photostability, and staining intensity.
Data Presentation
The following tables summarize quantitative data from comparative studies of voltage-sensitive and neuronal tracing dyes, which can serve as a benchmark for evaluating this compound.
Table 1: Comparison of Voltage-Sensitive Dyes (Di-4-ANEPPS vs. RH795)
| Parameter | Di-4-ANEPPS | RH795 | Reference |
| Signal-to-Noise Ratio (S/N) | Higher (52.80 ± 10.22) | Lower (27.26 ± 5.79) | [7] |
| Staining Intensity | Higher and faster staining | Lower and slower staining | [7][8] |
| Phototoxicity | Higher | Weak and slowly developing | [7] |
| Photobleaching | Faster | Slower | [7] |
| Suitability for Long-Term Imaging | Less suitable | More suitable | [7] |
This data is from a study on crustacean stomatogastric nervous system and provides a valuable comparison of two commonly used voltage-sensitive dyes.[7]
Table 2: Comparison of Lipophilic Tracers for Neuronal Labeling (DiI vs. Alternatives)
| Tracer | Relative Labeling Efficacy (Spinal Motor Neurons) | Reference |
| DiI | Similar to True Blue and Fluoro-Gold | [9] |
| True Blue (TB) | Similar to DiI and Fluoro-Gold | [9] |
| Fluoro-Gold (FG) | Similar to DiI and True Blue | [9] |
| Fluoro-Ruby (FR) | Significantly fewer labeled neurons at 3 days | [9] |
This study highlights the variability in labeling efficiency among different neuronal tracers.[9]
Table 3: Properties of this compound and Related Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Primary Application | Reference |
| This compound | ~485 | ~620 | Lipophilic tracer for membranes | [1][2] |
| 4-Di-1-ASP | ~475 | ~606 | Mitochondrial and glioma cell staining | [3][5] |
| 4-Di-16-ASP (DiA) | Varies with environment | Varies with environment | Neuronal membrane tracing | [6] |
| Di-4-ANEPPS | ~475 (in membranes) | ~617 (in membranes) | Fast-response membrane potential dye | [10][11] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for ensuring the reproducibility of staining results. Below are methodologies for key experiments involving lipophilic and voltage-sensitive dyes.
Protocol 1: General Staining of Cultured Cells with this compound
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.[1]
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells on coverslips or in imaging dishes
-
Confocal microscope
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in cell culture medium to a final working concentration (typically 1-5 µM).
-
Cell Preparation: Aspirate the existing culture medium from the cells.
-
Staining: Add the staining solution to the cells and incubate for 5-20 minutes at 37°C, protected from light. Incubation time may need optimization.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or culture medium to remove excess dye.
-
Imaging: Immediately image the stained cells using a confocal microscope with appropriate filter sets for this compound (Excitation ~485 nm, Emission ~620 nm).
Protocol 2: Measuring Membrane Potential Changes in Cultured Neurons
This protocol is adapted from methods used for voltage-sensitive dyes and can be applied to investigate the potential of this compound for this application.
Materials:
-
This compound staining solution
-
Cultured neurons
-
Recording solution (e.g., artificial cerebrospinal fluid - aCSF)
-
High potassium recording solution (for depolarization)
-
Pharmacological agents (e.g., neurotransmitters)
-
Fluorescence microscope with a fast acquisition camera
Procedure:
-
Staining: Stain the cultured neurons with this compound as described in Protocol 1.
-
Baseline Imaging: Acquire a baseline fluorescence recording of the stained neurons in the normal recording solution.
-
Stimulation: Perfuse the cells with the high potassium recording solution to induce depolarization or with a solution containing the pharmacological agent of interest.
-
Time-Lapse Imaging: Continuously record the fluorescence intensity changes over time during and after stimulation.
-
Data Analysis: Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀) to determine the response to the stimulus.
Mandatory Visualizations
Neuronal Action Potential Signaling Pathway
This diagram illustrates the key ionic events that underlie a neuronal action potential, leading to changes in membrane potential that can be detected by voltage-sensitive dyes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Genome Context [genomecontext.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of commonly used retrograde tracers in rat spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. biotium.com [biotium.com]
A Head-to-Head Battle of Fluorescent Probes: 4-Di-10-ASP vs. DiO for Live Cell Imaging
A Comprehensive Guide for Researchers in Cellular Analysis and Drug Discovery
In the dynamic field of live cell imaging, the selection of the appropriate fluorescent probe is paramount to generating accurate and reproducible data. Among the plethora of available options, the lipophilic dyes 4-Di-10-ASP and DiO are two commonly employed agents for visualizing cellular membranes. This guide provides a detailed quantitative comparison of their performance, supported by experimental data and protocols, to aid researchers in making an informed decision for their specific applications.
At a Glance: Key Performance Indicators
| Property | This compound | DiO (DiOC18(3)) |
| Dye Class | Styryl | Carbocyanine |
| Primary Staining Location | Phospholipid Membranes, Mitochondria | Plasma Membrane |
| Excitation Maximum | ~485 nm[1][2] | ~484 nm[3] |
| Emission Maximum | ~620 nm[1][2] | ~501 nm[3] |
| Quantum Yield | Data not available in searched literature | Data not available in searched literature |
| Photostability | Data not available in searched literature | Generally considered photostable[4] |
| Cytotoxicity | Data not available in searched literature | Low, but can affect cell viability at higher concentrations |
| Signal-to-Noise Ratio | Data not available in searched literature | Data not available in searched literature |
In-Depth Analysis
Spectral Properties
This compound, a styryl dye, exhibits an excitation maximum around 485 nm and an emission maximum at approximately 620 nm.[1][2] DiO, a carbocyanine dye, has a similar excitation peak at about 484 nm but emits in the green region of the spectrum with a maximum at 501 nm.[3] This significant difference in emission spectra is a critical factor for multicolor imaging experiments, allowing for clear spectral separation when used in conjunction with other fluorophores.
Staining Mechanism and Specificity
Both dyes are lipophilic and readily incorporate into cellular membranes. DiO diffuses laterally within the plasma membrane, leading to staining of the entire cell surface.[3] This property makes it an excellent tool for general cell membrane labeling and for tracking cell migration and dynamics.
In contrast, this compound, while also staining phospholipid membranes, has been specifically noted for its utility in visualizing mitochondrial structures within living cells.[5] This suggests a different intracellular distribution and potential for more targeted organelle imaging compared to the general membrane staining of DiO.
References
- 1. mdpi.com [mdpi.com]
- 2. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. What are the properties of carbocyanine dyes? | AAT Bioquest [aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide: 4-Di-10-ASP vs. Traditional Horseradish Peroxidase Tracing in Neuroanatomical Studies
For researchers, scientists, and drug development professionals seeking the optimal neuronal tracing method, this guide provides a detailed comparison of the fluorescent lipophilic tracer 4-Di-10-ASP and the well-established horseradish peroxidase (HRP) technique. We delve into their mechanisms, experimental protocols, and key performance differences to inform your selection process.
Neuronal tracing is a cornerstone of neuroscience, enabling the mapping of neural circuits and the elucidation of connectivity within the nervous system. The choice of tracer is critical and depends on the specific experimental goals, tissue type, and desired outcomes. This guide offers an objective comparison of this compound, a lipophilic fluorescent dye, and the enzymatic HRP method, highlighting their respective advantages and limitations.
At a Glance: Key Performance Differences
While direct quantitative comparisons between this compound and HRP are not extensively documented in peer-reviewed literature, we can infer performance based on studies comparing HRP with other fluorescent tracers. The following table summarizes the key characteristics of each method.
| Feature | This compound (Lipophilic Dye) | Horseradish Peroxidase (HRP) |
| Detection Method | Direct fluorescence microscopy | Enzymatic reaction with a chromogen (e.g., DAB, TMB) |
| Primary Mechanism | Lateral diffusion within the plasma membrane | Active and passive endocytosis, axonal transport |
| Anterograde/Retrograde | Both | Both |
| Resolution | High, allows for visualization of fine neuronal processes | Good, but can be limited by diffusion of the reaction product |
| Sensitivity | Generally considered high | High, especially with sensitive chromogens like TMB.[1] |
| Toxicity | Generally low for lipophilic dyes | Can be neurotoxic at high concentrations or with long exposure |
| Compatibility with other techniques | Compatible with immunofluorescence | Can be combined with immunohistochemistry, but may require specific protocols |
| Signal Stability | Susceptible to photobleaching | Reaction product is generally stable |
| Live Cell Imaging | Yes | No, requires fixation and enzymatic reaction |
| Quantitative Analysis | Can be quantified by fluorescence intensity | Can be quantified by counting labeled cells[1] |
| Reported Labeling Efficiency | Variable; some fluorescent tracers may label fewer neurons than HRP[2] | Considered a highly effective and sensitive method[1] |
Delving into the Mechanisms: How They Work
Understanding the fundamental mechanism of each tracer is key to interpreting results and troubleshooting experiments.
This compound: Labeling by Diffusion
This compound is a lipophilic styryl dye that readily inserts into the lipid bilayer of cell membranes. Its mechanism of transport within a neuron is primarily through lateral diffusion along the plasma membrane. This allows the dye to label the entire neuron, including its soma, dendrites, and axons. Because it relies on diffusion, the labeling process can be slower than active transport-based methods.
Horseradish Peroxidase: Active Uptake and Transport
HRP is taken up by neurons through endocytosis, a process that can be both passive and active.[2] Once inside the neuron, HRP is packaged into vesicles and transported along the axon, both in the anterograde (from the cell body to the axon terminal) and retrograde (from the axon terminal to the cell body) directions.[2] The transported HRP is then visualized through a histochemical reaction where the enzyme catalyzes the oxidation of a chromogen, resulting in a colored precipitate.
Experimental Protocols
Below are generalized protocols for neuronal tracing using this compound and HRP. It is crucial to optimize these protocols for your specific application and tissue type.
Protocol 1: Neuronal Tracing with this compound
This protocol is a general guideline for the application of this compound for labeling neurons in fixed or cultured tissue.
Materials:
-
This compound stock solution (1-2 mg/mL in DMSO or ethanol)
-
Phosphate-buffered saline (PBS) or appropriate culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Microscope slides and coverslips
-
Application tool (e.g., fine needle, micropipette)
Procedure:
-
Tissue Preparation: For in vitro studies, have cultured neurons ready. For ex vivo studies, fix the tissue by perfusion with 4% paraformaldehyde, followed by post-fixation for 2-4 hours at 4°C. Section the tissue to the desired thickness (e.g., 100-300 µm) using a vibratome.
-
Dye Application:
-
For fixed tissue: Place a small crystal of this compound or apply a small volume of the stock solution directly onto the area of interest within the fixed tissue section using a fine needle or micropipette.
-
For cultured cells: Dilute the this compound stock solution in culture medium to a final concentration of 1-10 µg/mL. Incubate the cells with the dye-containing medium for 5-20 minutes at 37°C.
-
-
Incubation/Diffusion:
-
For fixed tissue: Place the tissue section in a light-protected, humidified chamber and incubate at 37°C for a period ranging from several days to weeks to allow for dye diffusion. The optimal incubation time will depend on the distance the dye needs to travel.
-
For cultured cells: After incubation, gently wash the cells two to three times with fresh, pre-warmed culture medium to remove excess dye.
-
-
Imaging:
-
Mount the tissue sections or coverslips with cultured cells onto a microscope slide using an appropriate mounting medium.
-
Visualize the labeled neurons using a fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission: ~474/606 nm).
-
Protocol 2: Retrograde Tracing with Horseradish Peroxidase (HRP)
This protocol outlines the general steps for in vivo retrograde tracing using HRP followed by histochemical detection.
Materials:
-
Horseradish Peroxidase (HRP), injection grade (e.g., 30% solution in sterile saline)
-
Anesthesia and surgical equipment
-
Perfusion solutions (saline followed by 4% paraformaldehyde in PBS)
-
Sucrose (B13894) solutions (10%, 20%, 30% in PBS)
-
Cryostat or vibratome
-
Tris-buffered saline (TBS)
-
Chromogen solution (e.g., 3,3'-Diaminobenzidine - DAB, or 3,3',5,5'-Tetramethylbenzidine - TMB)
-
Hydrogen peroxide (H₂O₂)
-
Gelatin-coated microscope slides
-
Mounting medium
Procedure:
-
HRP Injection (In Vivo):
-
Anesthetize the animal according to approved protocols.
-
Surgically expose the target area for injection.
-
Inject a small volume (e.g., 0.1-1 µL) of the HRP solution into the target brain region or peripheral nerve using a microsyringe.
-
Allow a survival time of 24-72 hours for retrograde transport of the HRP to the neuronal cell bodies.
-
-
Tissue Perfusion and Fixation:
-
Deeply anesthetize the animal and perfuse transcardially, first with cold saline to wash out the blood, followed by a cold fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Dissect the brain or spinal cord and post-fix the tissue in the same fixative for 4-12 hours at 4°C.
-
-
Cryoprotection and Sectioning:
-
Transfer the tissue through a series of sucrose solutions (10%, 20%, and 30%) for cryoprotection until it sinks in each solution.
-
Freeze the tissue and cut 30-50 µm sections using a cryostat. Collect the sections in TBS.
-
-
HRP Histochemistry (DAB Reaction):
-
Wash the free-floating sections three times in TBS.
-
Incubate the sections in a DAB solution (e.g., 0.05% DAB in TBS).
-
Add hydrogen peroxide to the DAB solution to a final concentration of 0.01% to initiate the enzymatic reaction.
-
Monitor the reaction under a microscope. The reaction product will appear as a brown precipitate.
-
Stop the reaction by transferring the sections to TBS and washing them several times.
-
-
Mounting and Visualization:
-
Mount the sections onto gelatin-coated slides.
-
Allow the sections to air dry.
-
Dehydrate the sections through a series of ethanol (B145695) concentrations, clear in xylene, and coverslip with a permanent mounting medium.
-
Visualize the HRP-labeled neurons using a bright-field microscope.
-
Conclusion: Choosing the Right Tool for the Job
Both this compound and HRP are powerful tools for neuroanatomical tracing, each with a distinct set of advantages.
This compound is an excellent choice for:
-
High-resolution imaging of neuronal morphology.
-
Live-cell imaging studies.
-
Experiments where compatibility with other fluorescent markers is required.
Traditional HRP tracing remains the gold standard for:
-
Highly sensitive and robust labeling of neuronal pathways.
-
Studies where signal stability over long periods is crucial.
-
When a permanent, non-fading reaction product is desired.
The selection between these two techniques should be guided by the specific questions being addressed, the experimental model, and the available imaging equipment. For many modern neuroscience questions, the ability to perform live imaging and multiplex with other fluorescent probes makes lipophilic dyes like this compound an attractive option. However, the reliability and sensitivity of HRP ensure its continued relevance in the field of neuroanatomy.
References
- 1. Over 30 Years of DiI Use for Human Neuroanatomical Tract Tracing: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent compounds as retrograde tracers compared with horseradish peroxidase (HRP). II. A parametric study in the peripheral motor system of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Di-10-ASP and Alternative Lipophilic Tracers for Microscopy
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent probe for membrane staining and neuronal tracing is critical for obtaining high-quality imaging data. This guide provides a detailed comparison of the lipophilic styryl dye 4-Di-10-ASP with other commonly used alternatives, including the carbocyanine dyes DiI, DiO, and DiA, as well as the styryl dye FM 4-64. The performance of these dyes is evaluated across various microscopy systems, with a focus on their photophysical properties, experimental usability, and overall performance.
Overview of this compound and Alternatives
This compound is a fluorescent lipophilic tracer used to specifically stain phospholipid membranes[1][2][3]. Like other lipophilic dyes, it inserts its hydrophobic tails into the lipid bilayer, exhibiting strong fluorescence in this environment while being weakly fluorescent in aqueous solutions. This property makes it an effective tool for outlining cell morphology and tracing neuronal processes.
Its primary alternatives include:
-
DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate): A widely used, bright, and photostable orange-red fluorescent dye for membrane labeling and neuronal tracing[4][5].
-
DiO (3,3'-dioctadecyloxacarbocyanine perchlorate): A green-fluorescing carbocyanine dye often used in conjunction with DiI for dual-color studies, though it has a slower lateral diffusion rate[6].
-
DiA (4-(4-(dihexadecylamino)styryl)-N-methylpyridinium iodide): A yellow-green fluorescent lipophilic dye that diffuses faster than DiO and is also used for dual-color labeling with DiI[6].
-
FM 4-64: A red fluorescent styryl dye that is particularly useful for studying endocytosis and vesicle trafficking due to its mechanism of insertion into the outer leaflet of the plasma membrane followed by internalization[7][8][9].
Quantitative Performance Comparison
The selection of a fluorescent probe is often dictated by its photophysical properties, which determine its brightness, photostability, and suitability for different microscopy techniques. The following table summarizes the key quantitative data for this compound and its alternatives. Note: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.
| Property | This compound | DiI | DiO | DiA | FM 4-64 |
| Excitation Max (nm) | ~485[1][3] | ~550[10] | ~484 | ~460 (in membrane)[11] | ~515 (in methanol) |
| Emission Max (nm) | ~620[1][3] | ~564[10] | ~501 | ~580 (in membrane)[11] | ~640 (in methanol) |
| **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | Data not available | ~148,000 | Data not available | Data not available | ~48,000 (in methanol) |
| Quantum Yield (Φ) | Data not available | ~0.05-0.15 (in methanol) | Data not available | Data not available | ~0.07 (in methanol)[12] |
| Brightness (ε x Φ) | Data not available | ~7,400 - 22,200 | Data not available | Data not available | ~3,360 |
| Two-Photon Action Cross-Section (GM) @ Peak (nm) | Data not available | ~100 @ 780 nm | Data not available | Data not available | Data not available |
Performance in Different Microscopy Systems
The choice of microscopy system influences the performance of a fluorescent dye. Here, we compare the suitability of these dyes for common microscopy techniques.
Confocal Microscopy
Confocal microscopy is a widely used technique for obtaining high-resolution, optically sectioned images.
-
This compound: Well-suited for confocal microscopy, with an excitation maximum that is compatible with the common 488 nm argon laser line[3]. It provides good membrane staining.
-
DiI and DiO: These are standard dyes for confocal microscopy. Their distinct emission spectra allow for effective dual-color imaging. DiI is known for its high photostability, which is advantageous for long imaging sessions.
-
DiA: Also compatible with confocal imaging and often used with DiI for multicolor labeling.
-
FM 4-64: Its high photostability and use in tracking dynamic processes like endocytosis make it a valuable tool for time-lapse confocal imaging[7].
Two-Photon Microscopy
Two-photon microscopy is preferred for imaging deep into scattering tissue with reduced phototoxicity.
-
This compound: There is limited specific data on the two-photon excitation properties of this compound.
-
DiI: Has a known two-photon action cross-section, making it suitable for two-photon microscopy, particularly for deep-tissue neuronal tracing.
-
DiO, DiA, and FM 4-64: While compatible with two-photon excitation, detailed comparative data on their performance in this modality is sparse. The choice of dye will depend on the available laser tuning range and the specific experimental requirements.
Experimental Considerations
Cytotoxicity: Lipophilic dyes, including DiI and its analogs, generally exhibit low cytotoxicity, making them suitable for long-term live-cell imaging[13]. They are well-retained in cell membranes with minimal transfer to other cells[14]. Specific cytotoxicity data for this compound is not extensively documented.
Signal-to-Noise Ratio: The signal-to-noise ratio is a critical factor for image quality. Dyes with higher brightness and lower background fluorescence will yield a better signal-to-noise ratio. In general, lipophilic dyes provide a good signal-to-noise ratio as their fluorescence is significantly enhanced upon membrane binding.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for staining with this compound, DiI, and FM 4-64.
Protocol 1: General Membrane Staining with this compound (Confocal Microscopy)
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
-
Prepare a stock solution: Dissolve this compound in a suitable solvent like DMSO or a methanol/chloroform mixture to a concentration of 1-5 mM.
-
Prepare a working solution: Dilute the stock solution in a suitable buffer or cell culture medium to a final concentration of 1-10 µM.
-
Cell Staining:
-
For adherent cells, wash the cells with buffer and then incubate with the working solution at 37°C for 5-20 minutes.
-
For cell suspensions, add the working solution to the cell suspension and incubate under the same conditions.
-
-
Washing: Wash the cells two to three times with fresh buffer or medium to remove excess dye.
-
Imaging: Observe the stained cells using a confocal microscope with excitation around 488 nm and emission collection between 590-650 nm.
Protocol 2: Neuronal Tracing with DiI (Fixed Tissue)
This protocol is adapted for tracing neuronal connections in fixed tissue.
-
Tissue Fixation: Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Post-fix the brain or spinal cord in the same fixative.
-
Dye Application: Insert a small crystal of DiI directly into the region of interest in the fixed tissue.
-
Diffusion: Incubate the tissue in 4% PFA at 37°C for a period ranging from several days to weeks, depending on the required tracing distance. Protect from light during this period.
-
Sectioning: Section the tissue using a vibratome at 50-100 µm thickness.
-
Mounting and Imaging: Mount the sections on glass slides using an aqueous mounting medium and observe under a confocal or epifluorescence microscope using a filter set appropriate for rhodamine (e.g., excitation ~550 nm, emission >565 nm).
Protocol 3: Live-Cell Imaging of Endocytosis with FM 4-64
This protocol is designed for visualizing vesicle trafficking in live cells.
-
Prepare a stock solution: Dissolve FM 4-64 in DMSO to a concentration of 1-10 mM.
-
Prepare a working solution: Dilute the stock solution in an appropriate imaging buffer (e.g., HBSS) to a final concentration of 2-10 µM.
-
Cell Staining:
-
Wash cultured cells with the imaging buffer.
-
Replace the buffer with the FM 4-64 working solution and incubate at room temperature or 37°C for 5-15 minutes.
-
-
Washing: Wash the cells thoroughly with fresh imaging buffer to remove the dye from the plasma membrane, allowing for visualization of internalized vesicles.
-
Imaging: Perform time-lapse imaging using a confocal or epifluorescence microscope with excitation around 515 nm and emission collection around 640 nm.
Visualization of Experimental Workflows
To aid in the selection and application of these fluorescent dyes, the following diagrams illustrate the general experimental workflows.
Conclusion
This compound is a capable fluorescent tracer for phospholipid membranes, suitable for applications in confocal microscopy. However, the lack of comprehensive, publicly available quantitative data on its quantum yield, extinction coefficient, and two-photon absorption cross-section makes a direct, objective performance comparison with well-characterized alternatives challenging.
For general membrane staining and neuronal tracing where high photostability and brightness are paramount, DiI remains a robust and well-documented choice. For dual-color imaging, combinations of DiI/DiO or DiI/DiA are effective. When studying dynamic membrane processes such as endocytosis and vesicle recycling, FM 4-64 offers distinct advantages due to its mechanistic properties.
The selection of the optimal dye will ultimately depend on the specific experimental requirements, including the imaging modality, the need for multicolor labeling, and the duration of the imaging experiment. Researchers are encouraged to consult the provided data and protocols as a starting point and to perform their own optimizations for their specific model systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Lipophilic tracer Dil and fluorescence labeling of acridine orange used for Leishmania major tracing in the fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Confocal microscopy of FM4-64 as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Exocytosis in Neurons Using FM Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Spectrum [DiI] | AAT Bioquest [aatbio.com]
- 11. faculty.washington.edu [faculty.washington.edu]
- 12. addi.ehu.es [addi.ehu.es]
- 13. researchgate.net [researchgate.net]
- 14. DiI - Wikipedia [en.wikipedia.org]
A Head-to-Head Battle of Fluorophores: 4-Di-10-ASP vs. DiD for Deep Tissue Imaging
For researchers navigating the complexities of deep tissue imaging, the choice of fluorescent probe is paramount. This guide provides a comprehensive side-by-side comparison of two lipophilic dyes, 4-Di-10-ASP and DiD, to aid scientists and drug development professionals in selecting the optimal tool for their in vivo studies.
This comparison delves into the key performance metrics of this compound and DiD, offering a clear overview of their spectral properties, and discussing their relative advantages and disadvantages for visualizing cellular and subcellular structures within deep tissue. The information presented is supported by a detailed experimental protocol for a comparative analysis, ensuring researchers can make informed decisions based on their specific experimental needs.
At a Glance: Key Performance Characteristics
To facilitate a rapid and objective comparison, the following table summarizes the essential photophysical and chemical properties of this compound and DiD.
| Property | This compound | DiD (DiIC18(5)) |
| Excitation Maximum | ~485 nm[1] | ~644 nm |
| Emission Maximum | ~620 nm[1] | ~665 nm |
| Quantum Yield (Φ) | Data not readily available | Moderate |
| Molar Extinction Coefficient (ε) | Data not readily available | Extremely high |
| Lipophilicity | High | High |
| Primary Application | Neuronal tracing, membrane staining[1] | Long-term cell tracking, in vivo imaging |
| Key Advantage | Broad emission spectrum | Near-infrared emission reduces tissue autofluorescence |
| Key Disadvantage | Shorter wavelength emission may be subject to higher tissue autofluorescence and scattering. | Potential for lower quantum yield compared to some visible dyes. |
Delving Deeper: A Comparative Analysis
Spectral Properties and a Superior Signal-to-Noise Ratio for DiD in Deep Tissues
The most significant distinction between this compound and DiD lies in their spectral properties. This compound is excited by blue-green light (~485 nm) and emits in the orange-red region of the spectrum (~620 nm)[1]. While effective for conventional fluorescence microscopy, these shorter wavelengths are more susceptible to scattering and absorption by endogenous biomolecules within tissues, such as hemoglobin and melanin. This can lead to a decreased signal-to-noise ratio and limited penetration depth, posing challenges for deep tissue imaging.
In contrast, DiD is a near-infrared (NIR) carbocyanine dye with an excitation maximum around 644 nm and emission in the far-red/NIR region at approximately 665 nm. This longer wavelength profile is a distinct advantage for in vivo imaging. The "optical window" for biological tissues, where light absorption and scattering are minimized, lies within the NIR spectrum. Consequently, DiD excitation and emission light can penetrate deeper into tissues with less interference from autofluorescence, resulting in a significantly improved signal-to-noise ratio. This makes DiD a more suitable candidate for visualizing structures deep within living organisms.
Lipophilicity and Membrane Staining
Both this compound and DiD are highly lipophilic molecules, a characteristic that enables them to readily intercalate into the lipid bilayers of cell membranes. This property makes them excellent tracers for labeling and tracking cells, as they provide stable and uniform membrane staining. Their lipophilic nature also allows for the labeling of other hydrophobic structures within cells and tissues.
Long-Term Cell Tracking: The DiD Advantage
For longitudinal studies that require tracking labeled cells over extended periods, DiD has demonstrated significant advantages. Its structural similarity to phospholipids (B1166683) allows for prolonged retention within cell membranes. Studies have shown that DiD-labeled cells can be tracked for weeks to months in vivo, with minimal transfer of the dye to adjacent unlabeled cells. This long-term stability is crucial for applications such as monitoring cell migration, engraftment of transplanted cells, and tumor progression.
Experimental Protocol: A Framework for Direct Comparison
To provide researchers with a practical methodology for evaluating these dyes in their own experimental settings, the following protocol outlines a workflow for a side-by-side comparison of this compound and DiD for deep tissue imaging.
Objective: To quantitatively compare the performance of this compound and DiD for in vivo deep tissue imaging in a mouse model.
Materials:
-
This compound (e.g., from a commercial supplier)
-
DiD perchlorate (B79767) (e.g., from a commercial supplier)
-
Solvent for dye reconstitution (e.g., DMSO or ethanol)
-
Cell line or primary cells for labeling
-
Animal model (e.g., immunodeficient mice)
-
In vivo imaging system equipped with appropriate lasers and filters for both dyes
-
Tissue clearing reagents (optional, for ex vivo validation)
-
Confocal or multiphoton microscope
Experimental Workflow Diagram:
Caption: Experimental workflow for the comparative analysis of this compound and DiD.
Procedure:
-
Dye Preparation: Prepare stock solutions of this compound and DiD in a suitable solvent like DMSO or ethanol (B145695) at a concentration of 1-5 mM.
-
Cell Labeling:
-
Culture the desired cell line or isolate primary cells.
-
For each dye, incubate the cells with a working solution of the dye (typically 1-5 µM in serum-free media or PBS) for 15-30 minutes at 37°C.
-
Wash the cells thoroughly with PBS to remove any unbound dye.
-
-
Animal Injection:
-
Resuspend the labeled cells in an appropriate injection vehicle (e.g., sterile PBS or Matrigel).
-
Inject the this compound-labeled cells and DiD-labeled cells into separate groups of mice. The injection site will depend on the research question (e.g., subcutaneous, intravenous, or directly into the tissue of interest).
-
-
In Vivo Imaging:
-
At designated time points (e.g., 1, 7, 14, and 28 days post-injection), perform deep tissue imaging using a suitable in vivo imaging system.
-
Use the appropriate excitation laser and emission filter for each dye.
-
Acquire images at various depths within the tissue to assess penetration.
-
-
Data Analysis:
-
Signal Intensity and Penetration Depth: Quantify the fluorescence intensity at different depths for both dyes. Determine the maximum imaging depth at which a clear signal can be detected above background.
-
Signal-to-Noise Ratio (SNR): Calculate the SNR by dividing the mean fluorescence intensity of the labeled region by the standard deviation of the background fluorescence in an adjacent, unlabeled region.
-
Photostability: Assess the photostability of each dye by repeatedly imaging the same region and quantifying the rate of fluorescence signal decay.
-
-
Ex Vivo Validation (Optional):
-
At the end of the in vivo study, harvest the tissues of interest and fix them in 4% paraformaldehyde.
-
For enhanced visualization, consider performing a tissue clearing protocol.
-
Image the cleared or fixed tissues using a confocal or multiphoton microscope to confirm the in vivo findings at a higher resolution.
-
Conclusion
Both this compound and DiD are valuable tools for labeling and tracking cells. However, for deep tissue imaging applications, the near-infrared properties of DiD make it the superior choice. Its ability to penetrate deeper into tissues with a higher signal-to-noise ratio, coupled with its excellent long-term stability, makes it ideal for a wide range of in vivo studies. While this compound remains a useful probe for more superficial imaging and neuronal tracing, researchers venturing into the depths of biological tissues will find DiD to be a more robust and reliable fluorescent tracer. By following the provided experimental protocol, researchers can directly compare these dyes within their specific models and make an evidence-based decision to best suit their scientific inquiries.
References
Validating 4-Di-10-ASP for use in CLARITY and other tissue clearing techniques
For researchers in neuroscience, developmental biology, and pathology, tissue clearing techniques like CLARITY have revolutionized our ability to visualize complex three-dimensional structures within intact tissues. However, the very process that renders tissues transparent—the removal of lipids—poses a significant challenge for traditional lipophilic membrane dyes. This guide provides a comprehensive comparison of the lipophilic styryl dye 4-Di-10-ASP with established aldehyde-fixable alternatives for use in CLARITY and other tissue clearing protocols.
The Challenge of Lipophilic Dyes in Tissue Clearing
Tissue clearing methods, particularly those based on the CLARITY principle, involve the creation of a hydrogel-tissue hybrid to provide structural support, followed by the removal of lipids using detergents. While this process achieves high levels of optical transparency, it also leads to the washout of lipophilic molecules that are not covalently bound to the tissue matrix. Standard lipophilic dyes, which intercalate into lipid bilayers, are therefore generally incompatible with these techniques.
To overcome this limitation, a class of "aldehyde-fixable" lipophilic dyes has been developed. These dyes possess reactive groups that can form covalent bonds with proteins in the surrounding tissue during the initial formaldehyde (B43269) fixation step. This ensures their retention throughout the delipidation process, allowing for robust membrane labeling in cleared samples.
This compound: An Assessment of Compatibility
This compound is a fluorescent lipophilic tracer widely used for staining phospholipid membranes in living cells and tissues.[1] Its spectral properties, with an excitation maximum around 485 nm and an emission maximum around 620 nm, make it suitable for common fluorescence microscopy setups.[2][3][4][5]
However, a critical evaluation of its chemical structure reveals the absence of any readily aldehyde-reactive functional groups. Unlike proven CLARITY-compatible dyes, this compound lacks moieties like primary amines or other nucleophiles that can react with formaldehyde to form stable crosslinks with the proteinaceous tissue scaffold. Consequently, it is highly probable that this compound will be effectively removed from the tissue during the lipid-clearing steps of CLARITY and similar protocols.
Comparison with Aldehyde-Fixable Alternatives
Several lipophilic dyes have been specifically designed or identified as being compatible with tissue clearing techniques due to their aldehyde-fixable properties. The most common among these are derivatives of the carbocyanine dye DiI. A comparison of this compound with these alternatives is summarized below.
Quantitative Data Summary
| Feature | This compound | CM-DiI | SP-DiI | FM 1-43FX |
| Aldehyde-Fixable | No | Yes | Yes | Yes |
| Predicted Retention in CLARITY | Very Low to None | High | Moderate | High |
| Excitation Max (nm) | ~485 | ~553 | ~549 | ~479 |
| Emission Max (nm) | ~620 | ~570 | ~565 | ~598 |
| Signal Intensity in Cleared Tissue | N/A (expected washout) | Sharp, well-defined traces | Faint traces | Strongest, but more diffuse signal |
| Primary Application | Live cell membrane staining | Neuronal tracing, electrode marking in cleared tissue | Neuronal tracing in cleared tissue | Electrode marking in cleared tissue |
Note: The performance of CM-DiI, SP-DiI, and FM 1-43FX is based on published experimental data in CLARITY-processed tissue.[5][6]
Experimental Protocols
General Protocol for Validating Dye Compatibility with Tissue Clearing
This protocol outlines a general workflow to test the compatibility of any fluorescent dye with a tissue clearing method like CLARITY.
-
Tissue Staining and Fixation:
-
Perfuse the animal transcardially with the lipophilic dye of interest, followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Harvest the tissue of interest and post-fix overnight in 4% PFA at 4°C.
-
Section the tissue to the desired thickness (e.g., 1-2 mm).
-
-
Hydrogel Infusion and Polymerization (CLARITY Protocol):
-
Incubate the tissue sections in a hydrogel monomer solution (containing acrylamide, bis-acrylamide, and a thermal initiator) at 4°C for 24-48 hours.
-
Degas the solution and polymerize the hydrogel by incubating at 37°C for 3-4 hours.
-
-
Lipid Clearing:
-
Place the hydrogel-embedded tissue into a clearing solution containing sodium dodecyl sulfate (B86663) (SDS) and other buffers.
-
Perform electrophoretic or passive clearing until the tissue becomes transparent.
-
-
Washing and Refractive Index Matching:
-
Wash the cleared tissue extensively in PBS with a detergent like Triton X-100 to remove residual SDS.
-
Incubate the tissue in a refractive index matching solution (e.g., FocusClear, RIMS) to achieve optimal transparency for imaging.
-
-
Imaging and Analysis:
-
Image the cleared tissue using a confocal or light-sheet microscope with appropriate laser lines and emission filters for the dye.
-
Quantify the fluorescence intensity and signal-to-noise ratio to assess dye retention and performance.
-
Staining Protocol for CLARITY-Compatible Dyes (e.g., CM-DiI)
-
Prepare a stock solution of the aldehyde-fixable dye (e.g., 1 mg/mL in ethanol).
-
Apply the dye to the tissue of interest. This can be done by:
-
Direct injection: Inject a small volume of the dye solution into the fixed tissue.
-
Electrode coating: Dip microelectrodes into the dye solution before insertion into the tissue.
-
Vessel painting: Perfuse the dye solution through the vasculature.
-
-
Allow the dye to diffuse for an appropriate amount of time (can range from days to weeks depending on the tissue and temperature).
-
Proceed with the standard CLARITY protocol as described above.
Logical Relationships in Dye Retention
The compatibility of a lipophilic dye with clearing techniques that remove lipids is fundamentally dependent on its ability to be anchored to the non-lipid components of the tissue.
Conclusion
Based on its chemical structure and the principles of tissue clearing, This compound is not a suitable candidate for use with CLARITY or other tissue clearing techniques that involve delipidation. Researchers seeking to label membranes in cleared tissues should opt for aldehyde-fixable alternatives such as CM-DiI, SP-DiI, or FM 1-43FX. The choice among these will depend on the specific experimental needs, with CM-DiI providing sharp labeling, and FM 1-43FX offering the highest signal intensity.[5][6] The validation of any new dye for tissue clearing applications should follow a rigorous experimental protocol to confirm its retention and performance after the clearing process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aldehyde fixation of thiol-reactive fluorescent cytoplasmic probes for tracking cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasculature-staining with lipophilic dyes in tissue-cleared brains assessed by deep learning | Semantic Scholar [semanticscholar.org]
- 4. biorxiv.org [biorxiv.org]
- 5. CLARITY-compatible lipophilic dyes for electrode marking and neuronal tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Membrane Potential Indicators: 4-Di-10-ASP vs. Genetic Fluorescent Proteins
For researchers navigating the complexities of cellular electrophysiology, selecting the appropriate tool to monitor membrane potential is critical. The choice between synthetic dyes and genetically encoded indicators involves a trade-off between signal fidelity, ease of use, and experimental flexibility. This guide provides an objective comparison between the styryl dye 4-Di-10-ASP and the class of genetically encoded voltage indicators (GEVIs), offering supporting data and protocols to inform experimental design.
Mechanisms of Voltage Sensing
The fundamental difference between these two types of probes lies in their chemical nature and mechanism of action.
This compound (and related styryl dyes): These are synthetic, lipophilic molecules that rapidly partition into the outer leaflet of the plasma membrane.[1][2] Their fluorescence is environmentally sensitive. A change in the transmembrane electrical field alters the electronic environment of the dye's chromophore, leading to a rapid (micro- to millisecond) change in its fluorescence emission.[3][4] This electrochromic shift is the basis of their function as voltage sensors.
Caption: Mechanism of a styryl dye voltage sensor.
Genetically Encoded Voltage Indicators (GEVIs): GEVIs are fusion proteins expressed by the cell itself.[5][6] They consist of a voltage-sensing domain (VSD), typically derived from an ion channel or phosphatase, linked to one or more fluorescent proteins.[7] A change in membrane potential causes a conformational change in the VSD. This movement is mechanically coupled to the fluorescent protein, altering its structure and thereby modulating its fluorescence intensity or FRET efficiency.[6] Because they are genetically encoded, GEVIs can be targeted to specific cell types or even subcellular compartments.
Caption: Mechanism of a genetically encoded voltage indicator.
Quantitative Performance Comparison
Direct comparative data for this compound as a voltage sensor is limited in the literature; it is more commonly characterized as a general lipophilic tracer. Therefore, to provide a meaningful comparison, we present data for BeRST1, a well-characterized styryl dye, alongside prominent GEVIs from a side-by-side study conducted under identical conditions in HEK293 cells.[5][8] This allows for a more direct and reliable comparison of performance metrics.
| Parameter | Styryl Dye (BeRST1) | GEVI (ArcLight) | GEVI (ASAP3b) |
| Voltage Sensitivity (ΔF/F per 100mV) | ~32%[8] | ~30%[8] | ~49%[8] |
| Response Kinetics (τ_on, ms) | ~3.8 ms[8] | ~47.3 ms[8] | ~7.6 ms[8] |
| Genetic Targetability | No | Yes | Yes |
| External Loading Required | Yes | No | No |
| Photostability | Generally lower | Higher (e.g., ArcLight)[6] | Moderate to High |
| Toxicity | Potential for phototoxicity | Generally low | Generally low |
| Excitation (nm) | ~637 nm[9] | ~470 nm[9] | ~470 nm[9] |
| Emission (nm) | >664 nm[9] | ~535 nm[9] | ~535 nm[9] |
Data sourced from Vojinovic et al., eNeuro (2020), obtained from recordings in HEK293 cells.[5][8][9]
Experimental Considerations and Workflow
The choice between a synthetic dye and a GEVI imposes different experimental workflows. Using a dye is often faster for initial experiments, while GEVIs require upfront molecular biology but offer superior targeting and potential for chronic studies.
Caption: Comparative experimental workflows.
Detailed Experimental Protocols
The following protocols provide a generalized framework for utilizing each type of indicator. Optimization for specific cell types and imaging systems is recommended.
Protocol 1: Staining Cells with this compound
-
Reagent Preparation:
-
Prepare a 1-2 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. Store aliquots at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Culture cells on a glass-bottom dish or coverslip suitable for fluorescence microscopy. Ensure cells are healthy and sub-confluent.
-
-
Staining:
-
Warm the cell culture medium and the this compound stock solution to the desired temperature (typically 37°C or room temperature).
-
Dilute the stock solution into the pre-warmed medium to a final working concentration, typically between 1-10 µM. The optimal concentration should be determined empirically to maximize signal and minimize toxicity.
-
Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubate the cells for 5-15 minutes at the chosen temperature, protected from light.
-
-
Washing and Imaging:
-
After incubation, gently wash the cells two to three times with a pre-warmed imaging buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove unbound dye.
-
Replace the wash buffer with fresh imaging buffer.
-
Proceed immediately to the microscope for imaging. Use appropriate filter sets for excitation around 485 nm and emission collection around 620 nm.[10]
-
Protocol 2: Expression and Imaging of a Genetically Encoded Voltage Indicator (GEVI)
-
Plasmid Preparation and Transfection:
-
Obtain a high-purity plasmid DNA encoding the GEVI of interest (e.g., pAAV-hSyn-ArcLight or pCMV-ASAP3b).
-
On the day before transfection, seed cells onto a suitable imaging dish to achieve 50-70% confluency on the day of transfection.
-
Transfect the cells using a method appropriate for the cell type (e.g., lipofectamine-based reagent, electroporation). Follow the manufacturer's protocol for the chosen transfection reagent.[8]
-
-
Protein Expression:
-
Incubate the cells for 24-72 hours post-transfection under standard culture conditions to allow for transcription and translation of the GEVI protein. The optimal expression time will vary depending on the promoter, GEVI, and cell type.
-
-
Verification and Imaging:
-
Verify successful expression by observing fluorescence using an epifluorescence microscope. The GEVI should be localized to the plasma membrane.
-
For imaging, replace the culture medium with a suitable imaging buffer.
-
Image the cells using appropriate excitation and emission wavelengths for the specific fluorescent protein in the GEVI construct (e.g., ~470 nm excitation and ~535 nm emission for many green GEVIs).[9]
-
Acquire images at a high frame rate to resolve voltage dynamics.
-
Summary and Recommendations
This compound (and other Styryl Dyes):
-
Pros: Simple and rapid loading protocol, no molecular biology required, can exhibit very fast response kinetics.
-
Cons: Lacks cellular specificity (stains all plasma membranes), potential for higher phototoxicity, may internalize over time, and can be difficult to wash out completely.[11]
Genetically Encoded Voltage Indicators (GEVIs):
-
Pros: Unparalleled cell-type specificity through targeted promoters, suitable for chronic in vivo imaging, generally lower toxicity allowing for long-term experiments, and stable expression.[5]
-
Cons: Requires transfection or viral transduction, expression levels can be variable, some GEVIs may have slower kinetics or smaller signal changes compared to the brightest dyes.[7]
References
- 1. Near Infrared Voltage Sensitive Fluorescent Dyes Optimized for Optical Mapping in Blood-Perfused Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]
- 4. The mechanism of voltage-sensitive dye responses on sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eneuro.org [eneuro.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fast two-photon imaging of subcellular voltage dynamics in neuronal tissue with genetically encoded indicators | eLife [elifesciences.org]
- 8. In Vitro Testing of Voltage Indicators: Archon1, ArcLightD, ASAP1, ASAP2s, ASAP3b, Bongwoori-Pos6, BeRST1, FlicR1, and Chi-VSFP-Butterfly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Correlative Light and Electron Microscopy with 4-Di-10-ASP Labeling
For researchers, scientists, and drug development professionals seeking to bridge the gap between dynamic cellular processes and their ultrastructural context, Correlative Light and Electron Microscopy (CLEM) offers a powerful solution. This guide provides a comprehensive comparison of 4-Di-10-ASP, a lipophilic fluorescent tracer, with alternative labeling strategies for CLEM applications. We present supporting experimental data, detailed protocols, and visualizations to facilitate informed decisions in your research.
Correlative Light and Electron Microscopy (CLEM) is a cutting-edge imaging technique that combines the advantages of fluorescence light microscopy (LM) with the high-resolution capabilities of electron microscopy (EM).[1][2] This allows researchers to first identify and track dynamic events or specific molecules of interest within a living or fixed cell using fluorescent labels and then to visualize the same region at the nanometer scale to understand its ultrastructural context. The success of a CLEM experiment heavily relies on the choice of the fluorescent probe, which must not only provide a strong and stable signal for LM but also withstand the harsh chemical treatments required for EM sample preparation.
This compound is a lipophilic styryl dye that has been utilized for labeling cellular membranes in fluorescence microscopy.[3][4] Its mechanism of action involves the insertion of its hydrophobic tail into the lipid bilayer of the plasma membrane, leading to a significant increase in its fluorescence quantum yield.[5] This property makes it a candidate for tracking membrane dynamics and identifying cells of interest in a CLEM workflow.
Performance Comparison: this compound vs. Alternatives
The ideal fluorescent probe for CLEM should exhibit high photostability, a substantial quantum yield upon binding to its target, and, crucially, retention of its fluorescence after the rigorous fixation, dehydration, and resin embedding steps of EM sample preparation. Here, we compare the qualitative and quantitative performance of this compound with other common labeling strategies.
Alternative Lipophilic Dyes: Dyes such as DiI and DiO are structurally similar to this compound and are also widely used for membrane labeling.[5][6][7] They offer a range of spectral properties, allowing for multicolor imaging.[1][8] However, like this compound, their non-covalent nature means they are susceptible to extraction during the dehydration and resin embedding steps, leading to signal loss.[9][10]
Covalent Labeling Strategies: To overcome the limitations of lipophilic dyes, covalent labeling methods have been developed. These include N-hydroxysuccinimide (NHS)-esters and probes like MemGraft.[9][10][11][12][13][14] NHS-esters react with primary amines on cell surface proteins, forming stable covalent bonds.[10][15] MemGraft probes utilize a similar principle, combining a membrane-targeting moiety with a reactive group to covalently attach to membrane proteins.[10][11][13][14] This covalent linkage provides superior stability throughout the CLEM workflow, ensuring better retention of the fluorescent signal.[9][10]
Genetically Encoded Tags: Fluorescent proteins (FPs) can be genetically fused to a protein of interest, offering high specificity. However, many FPs lose their fluorescence after treatment with osmium tetroxide and embedding in epoxy resins.[16][17][18] Recent developments have led to more robust FPs, but their performance can still be variable.
Quantitative Data Summary
| Labeling Strategy | Probe Example | Excitation Max (nm) | Emission Max (nm) | Photostability | Fluorescence Retention after EM Processing | Key Advantages | Key Disadvantages |
| Lipophilic Dye | This compound | ~485[19] | ~620[19] | Moderate[6] | Low to Moderate | Simple and rapid staining of membranes | Non-covalent, prone to extraction during processing |
| Lipophilic Dye | DiI | ~549[1][7] | ~565[1][7] | High[7] | Low to Moderate | Bright signal, good for cell tracking | Non-covalent, can form aggregates |
| Lipophilic Dye | DiO | ~484[1] | ~501[1] | Moderate | Low to Moderate | Spectrally distinct from red fluorophores | Slower diffusion than DiI[5] |
| Covalent Labeling | NHS-ester-dye | Varies with dye | Varies with dye | High | High | Covalent bond, high stability, uniform labeling | Requires accessible primary amines |
| Covalent Labeling | MemGraft-Cy3 | ~550 | ~570 | High | High | Covalent, stable, good for long-term tracking | Newer technology, less established |
| Genetically Encoded | mEosEM | ~507 | ~516 | Moderate | Moderate to High | High specificity, photocontrollable | Requires transfection, potential for quenching |
Experimental Protocols
Detailed Protocol for this compound Labeling in a CLEM Workflow
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
1. Cell Culture and Labeling: a. Culture cells on a gridded coverslip or a dish with a finder grid to facilitate relocation of the region of interest. b. Prepare a 1-5 µM working solution of this compound in a suitable buffer (e.g., HBSS or PBS). c. Wash the cells once with the buffer. d. Incubate the cells with the this compound working solution for 5-10 minutes at 37°C.[20] e. Wash the cells three times with the buffer to remove excess dye.
2. Light Microscopy Imaging: a. Immediately image the stained cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation ~485 nm, Emission ~620 nm). b. Acquire both fluorescence and brightfield images, carefully recording the coordinates of the cells of interest using the grid.
3. Sample Fixation: a. Fix the cells with a mixture of 2.5% glutaraldehyde (B144438) and 2% paraformaldehyde in 0.1 M cacodylate buffer for 1 hour at room temperature.[2][18][21][22] b. Caution: Glutaraldehyde can induce autofluorescence.[18][21][22]
4. Post-fixation and Staining: a. After washing with cacodylate buffer, post-fix the cells with 1% osmium tetroxide in 0.1 M cacodylate buffer for 1 hour on ice.[23] This step enhances contrast for EM but can quench fluorescence.[15][17][24][25] b. Wash the cells with distilled water. c. (Optional) Stain with 1% uranyl acetate (B1210297) in the dark for 1 hour for further contrast enhancement.
5. Dehydration and Resin Embedding: a. Dehydrate the sample through a graded series of ethanol (B145695) concentrations (e.g., 50%, 70%, 90%, 100%). b. Infiltrate the sample with a suitable epoxy resin (e.g., Epon) and polymerize according to the manufacturer's instructions.
6. Ultrathin Sectioning and Electron Microscopy: a. Relocate the region of interest using the grid pattern. b. Prepare ultrathin sections (70-90 nm) of the embedded cells. c. Image the sections using a transmission electron microscope (TEM).
7. Correlation of LM and EM Images: a. Use the recorded coordinates and morphological features to align the LM and EM images.
Visualizing the Process
To better understand the workflows and mechanisms involved, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for Correlative Light and Electron Microscopy (CLEM) using a fluorescent probe.
Caption: Mechanism of this compound interaction with the plasma membrane, leading to fluorescence enhancement.
Conclusion
The choice of a fluorescent label is a critical determinant for the success of a CLEM experiment. While this compound offers a straightforward method for labeling cellular membranes, its non-covalent nature poses a significant challenge for fluorescence retention during the harsh processing steps required for electron microscopy. For studies demanding high fidelity between the light and electron microscopy data, covalent labeling strategies such as NHS-esters or MemGraft probes present more robust alternatives due to their superior stability. Researchers should carefully consider the specific requirements of their experiment, including the need for long-term tracking and the tolerance for potential artifacts, when selecting the most appropriate labeling method for their CLEM studies.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Diverse protocols for correlative super-resolution fluorescence imaging and electron microscopy of chemically fixed samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Quantification of the asymmetric migration of the lipophilic dyes, DiO and DiD, in homotypic co-cultures of chondrosarcoma SW-1353 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Lipid-Directed Covalent Labeling of Plasma Membranes for Long-Term Imaging, Barcoding and Manipulation of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Collection - Lipid-Directed Covalent Labeling of Plasma Membranes for Long-Term Imaging, Barcoding and Manipulation of Cells - JACS Au - Figshare [figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. How Fluorescence Guides Sectioning of Resin-embedded EM Samples | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 16. Improved Fluorescent Proteins for Dual-Colour Post-Embedding CLEM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. One for All, All for One: A Close Look at In-Resin Fluorescence Protocols for CLEM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Correlative light-electron microscopy (CLEM) combining live-cell imaging and immunolabeling of ultrathin cryosections | Springer Nature Experiments [experiments.springernature.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Immunofluorescence and glutaraldehyde fixation. A new procedure based on the Schiff-quenching method [pubmed.ncbi.nlm.nih.gov]
- 22. Glutaraldehyde – A Subtle Tool in the Investigation of Healthy and Pathologic Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. INFLUENCE OF GLUTARALDEHYDE AND/OR OSMIUM TETROXIDE ON CELL VOLUME, ION CONTENT, MECHANICAL STABILITY, AND MEMBRANE PERMEABILITY OF EHRLICH ASCITES TUMOR CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Correlative light-electron microscopy as a tool to study in vivo dynamics and ultrastructure of intracellular structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. austinpublishinggroup.com [austinpublishinggroup.com]
Safety Operating Guide
Proper Disposal of 4-Di-10-ASP: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 4-Di-10-ASP must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential information for the safe handling and disposal of this fluorescent lipophilic tracer.
Safety and Handling Precautions
Before disposal, it is crucial to handle this compound with appropriate safety measures. While a Safety Data Sheet (SDS) for this compound from one supplier indicates that it is not classified as a hazardous substance or mixture, it is best practice to treat all laboratory chemicals with care.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles. In case of eye contact, immediately flush with large amounts of water and seek medical attention.[1]
-
Skin Protection: Wear protective gloves and a lab coat. If skin contact occurs, rinse the affected area thoroughly with water.[1]
-
Respiratory Protection: Use in a well-ventilated area. If inhalation occurs and breathing is difficult, move to fresh air.[1]
Storage: this compound should be stored sealed, away from moisture and light. Recommended storage temperatures are -80°C for up to 6 months or -20°C for up to 1 month when in solvent.[2][3]
Step-by-Step Disposal Procedures
The primary consideration for the disposal of this compound is its classification as a non-hazardous substance. However, local regulations must always be consulted and followed.
-
Consult Local Regulations: Before proceeding with any disposal method, consult your institution's Environmental Health and Safety (EHS) department or the relevant local regulatory body for specific guidelines on chemical waste disposal.
-
Waste Characterization: Based on the available SDS, this compound (CAS No. 95378-73-7) is not classified as a hazardous waste.[1] This determination is crucial for selecting the appropriate disposal stream.
-
Disposal of Unused or Expired this compound:
-
Solid Waste: If the material is in solid form, it can likely be disposed of as non-hazardous laboratory waste. Place the sealed container in the designated waste stream for chemical solids.
-
Solutions: If this compound is in a solvent, the disposal method will be determined by the hazards of the solvent. For example, if dissolved in a flammable or toxic solvent, it must be disposed of as hazardous waste according to the solvent's properties. Collect the waste in a properly labeled, sealed container.
-
-
Disposal of Contaminated Materials:
-
Labware (e.g., pipette tips, centrifuge tubes) and PPE (e.g., gloves) that have come into contact with this compound should be disposed of in the appropriate solid waste stream. Given the non-hazardous nature of the compound itself, this will typically be the standard laboratory solid waste, unless contaminated with other hazardous materials.
-
-
Aqueous Solutions: For dilute aqueous solutions of this compound, check with your local EHS for guidance on drain disposal. Some institutions may permit the disposal of small quantities of non-hazardous dyes down the drain with copious amounts of water, while others may prohibit this practice.[4] Do not dispose of concentrated dyes via the sewer.[4]
Quantitative Data Summary
No specific quantitative data regarding disposal limits or concentrations for this compound were found in the provided search results. Disposal procedures should be based on the qualitative assessment of the substance as non-hazardous and in accordance with local regulations.
| Parameter | Value | Source |
| CAS Number | 95378-73-7 | [1] |
| Molecular Formula | C34H55IN2 | [1] |
| Molecular Weight | 618.72 | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Di-10-ASP
Essential safety protocols and logistical guidance for the handling and disposal of the fluorescent lipophilic tracer, 4-Di-10-ASP, are critical for ensuring a safe and efficient research environment. This guide provides immediate, procedural, and step-by-step information to support researchers, scientists, and drug development professionals.
While this compound is classified as not a hazardous substance or mixture, adherence to standard laboratory safety practices is paramount to maintain a secure workspace.[1] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize any potential risks and ensure the integrity of your experiments.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves suitable for handling laboratory chemicals. |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified safety glasses with side shields. |
| Body Protection | Laboratory Coat | Standard laboratory coat to protect clothing from splashes. |
Operational Plan: Handling this compound
Proper handling of this compound is crucial for both personnel safety and maintaining the quality of the product.
Storage:
-
Store in a sealed container, away from moisture and light.[2]
-
For long-term storage, maintain at -80°C for up to 6 months.[2]
-
For short-term storage, -20°C is suitable for up to 1 month.[2]
Preparation of Solutions: A common protocol for preparing this compound for staining phospholipid membranes involves the following steps:
-
Dissolve this compound (1 μM), DOPC (10 mM), and DOPG (1 mM) in a methanol/chloroform mixture (1:2 v/v).[2]
-
Allow the solution to dry overnight under a vacuum to form lamellar lipid films.[2]
-
Hydrate the lipid films with a transcription/translation solution for three hours at 37°C.[2]
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for this compound, based on its non-hazardous classification.
First Aid Measures
In the event of accidental exposure, follow these first aid guidelines[1]:
-
Eye Contact: Remove contact lenses if present. Immediately flush eyes with plenty of water. If irritation persists, seek medical attention.
-
Skin Contact: Rinse the affected skin area thoroughly with water. Remove any contaminated clothing.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.
Disposal Plan
As this compound is not classified as a hazardous substance, disposal should follow standard laboratory procedures for non-hazardous chemical waste. Consult your institution's environmental health and safety (EHS) guidelines for specific instructions on chemical waste disposal. Ensure that all waste is properly labeled and segregated according to institutional protocols.
The procedural flow for the safe disposal of this compound is outlined in the diagram below.
Caption: Step-by-step disposal plan for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
